Dibenzofuran-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGNDRNAPDAOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541729 | |
| Record name | Dibenzo[b,d]furan-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51818-91-8 | |
| Record name | Dibenzo[b,d]furan-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Dibenzofuran-3-carbaldehyde: Synthesis, Properties, and Applications
Introduction: The Dibenzofuran Scaffold in Modern Research
The dibenzo[b,d]furan scaffold is a privileged heterocyclic system consisting of a central furan ring fused to two benzene rings. This rigid, planar, and aromatic structure is a cornerstone in various scientific domains, from materials science to medicinal chemistry.[1] While the parent dibenzofuran is a relatively stable and non-toxic compound derived from coal tar, its functionalized derivatives serve as pivotal intermediates in the synthesis of complex molecules.[1][2] The introduction of reactive functional groups, such as the aldehyde moiety in Dibenzofuran-3-carbaldehyde, transforms the inert scaffold into a versatile building block for constructing compounds with significant biological activities, including potential anticancer and antibacterial agents.[1] This guide provides a comprehensive technical overview of this compound, focusing on its chemical and physical properties, synthetic methodologies, and its emerging role in drug discovery and development.
Compound Identification and Physicochemical Properties
Precise identification and understanding the physicochemical properties of a compound are fundamental for its application in research. This compound is a specific isomer whose properties are influenced by the electron-withdrawing nature of the formyl group at the 3-position.
Core Identification
The unambiguous identifier for this compound is its CAS Registry Number.
| Identifier | Value | Source |
| Chemical Name | Dibenzo[b,d]furan-3-carbaldehyde | - |
| CAS Number | 51818-91-8 | [3][4] |
| Molecular Formula | C₁₃H₈O₂ | [3] |
| Molecular Weight | 196.20 g/mol | [3] |
Physical and Chemical Properties
While experimental data for this compound is not extensively published, key properties can be predicted or inferred from data available for the parent dibenzofuran scaffold. The introduction of a polar aldehyde group is expected to increase the melting and boiling points compared to the parent compound.
| Property | Value | Notes |
| Physical Form | Expected to be a solid at room temperature. | Based on related structures. |
| Boiling Point | 360.5 ± 15.0 °C | Predicted value.[3] |
| Density | 1.289 ± 0.06 g/cm³ | Predicted value.[3] |
| Solubility | Soluble in nonpolar organic solvents. | Based on parent compound.[1] |
Spectral Characterization Data
Detailed spectral data is crucial for the unambiguous identification and quality control of synthesized compounds. While specific experimental spectra for this compound are not widely available, the data for the closely related analog, 2-methoxydibenzo[b,d]furan-3-carbaldehyde , serves as an excellent reference for researchers to anticipate key signals and confirm the successful formylation at the 3-position.[5][6] The methoxy group in this analog is a common modification, and its electronic effects will slightly alter the chemical shifts, but the overall pattern and coupling constants provide a valuable template for structural elucidation.
Synthesis of this compound
The synthesis of this compound typically involves the electrophilic formylation of the dibenzofuran core. Several methods can be employed, with the Vilsmeier-Haack and Friedel-Crafts reactions being the most common. The choice of methodology depends on the desired regioselectivity and the presence of other functional groups on the dibenzofuran starting material.
General Synthetic Workflow
The most direct route involves the formylation of a suitable dibenzofuran precursor. For instance, starting from a pre-functionalized dibenzofuran, such as a methoxy derivative, allows for regioselective introduction of the aldehyde group.[5][6]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Formylation of 2-Methoxydibenzofuran
The following protocol is adapted from the successful synthesis of 2-methoxydibenzo[b,d]furan-3-carbaldehyde and illustrates a reliable method for introducing the formyl group onto the dibenzofuran nucleus.[5][6]
Objective: To synthesize 2-methoxydibenzo[b,d]furan-3-carbaldehyde via formylation.
Materials:
-
2-Methoxydibenzofuran
-
α,α-Dichloromethyl methyl ether
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 2-methoxydibenzofuran (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add α,α-dichloromethyl methyl ether (1.2 equivalents) dropwise to the stirred solution. Following this, add tin(IV) chloride (1.2 equivalents) dropwise via the dropping funnel. The addition should be slow to control the reaction exotherm.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding ice-cold 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-methoxydibenzo[b,d]furan-3-carbaldehyde. The separation of isomers (1-carbaldehyde and 3-carbaldehyde) is critical and requires careful chromatography.[5]
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with literature values for the expected product.[6]
Applications in Drug Discovery and Development
The dibenzofuran core is a recurring motif in biologically active natural products and synthetic compounds. The aldehyde functionality at the 3-position of this compound makes it an exceptionally useful intermediate for derivatization, allowing for the exploration of a wide chemical space in drug discovery programs.
The aldehyde can readily undergo a variety of chemical transformations, including:
-
Reductive amination: To introduce diverse amine-containing side chains.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds and extend the carbon skeleton.
-
Oxidation: To form the corresponding carboxylic acid, which can be converted to amides and esters.
-
Condensation reactions: To build more complex heterocyclic systems.
These transformations allow medicinal chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Pathway from a key intermediate to potential therapeutic agents.
Safety and Handling
| Hazard Category | Precautionary Measures for Dibenzofuran (Parent Compound) | Source |
| Acute Health Effects | Can cause skin, eye, and respiratory tract irritation. | - |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and safety goggles. Use in a well-ventilated area or with local exhaust ventilation. | - |
| Handling | Avoid contact with skin and eyes. Do not eat, smoke, or drink where the chemical is handled. Wash thoroughly after handling. | - |
| Storage | Store in tightly closed containers in a cool, well-ventilated area away from oxidizing agents. | - |
| Incompatibilities | Incompatible with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates). | - |
Disclaimer: This information is based on the parent compound, dibenzofuran. This compound should be handled by trained professionals using appropriate safety protocols for investigational chemicals. A comprehensive, substance-specific risk assessment should be performed before use.
Conclusion
This compound, identified by CAS number 51818-91-8, is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via formylation of the dibenzofuran core, combined with the versatile reactivity of the aldehyde group, makes it an attractive starting point for the creation of diverse molecular libraries. While comprehensive data on its physical and toxicological properties are still emerging, the established biological relevance of the dibenzofuran scaffold underscores the importance of this compound as a key building block for future therapeutic agents. Researchers and drug development professionals are encouraged to explore the rich chemistry of this compound to unlock new avenues in medicinal chemistry.
References
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Soares, B. A., Yempala, T., Martínez-Afani, D., Acevedo-Fuentes, W., & Cassels, B. K. (2016). Synthesis, scope, 1H and 13C spectral assignments of isomeric dibenzofuran carboxaldehydes. Synthetic Communications, 46(23), 1909-1915. [Link]
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Yempala, T., & Cassels, B. K. (2016). Simple and efficient synthesis of various dibenzofuran carbaldehydes. Synthetic Communications, 46(23), 1909-1915. [Link]
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PubChem. (n.d.). Dibenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Jaber, F. I., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092. [Link]
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MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8274. [Link]
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CAS Common Chemistry. (n.d.). Morpholine. Retrieved from [Link]
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SpectraBase. (n.d.). Dibenzofuran. John Wiley & Sons, Inc. Retrieved from [Link]
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Sun, W., et al. (2007). Synthesis and Characterization of Dibenzofuran Derivatives. Journal of Chemical Research, 2007(11), 661-663. [Link]
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Introduction: The Strategic Importance of Dibenzofuran-3-carbaldehyde
An In-depth Technical Guide to the Synthesis of Dibenzofuran-3-carbaldehyde from Dibenzofuran
Dibenzofuran is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring.[1][2] This thermally robust and relatively inexpensive compound, primarily obtained from coal tar, serves as a versatile scaffold in synthetic chemistry.[1][2] While the dibenzofuran core itself is found in some natural products, its true value in modern research lies in its derivatives.[3][4][5] Functionalized dibenzofurans are pivotal structural motifs in a wide array of biologically active molecules, with applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][6][7]
Among its many derivatives, this compound is a particularly crucial synthetic intermediate. The aldehyde functional group at the C3 position provides a reactive handle for a multitude of subsequent chemical transformations, including oxidations, reductions, condensations, and carbon-carbon bond-forming reactions. This versatility makes it an invaluable building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. For researchers and drug development professionals, a reliable and efficient synthesis of this key intermediate from the parent dibenzofuran is a fundamental starting point for the exploration of novel therapeutics.[7][8]
This guide provides a detailed examination of the primary synthetic strategies for the targeted formylation of dibenzofuran to yield this compound, focusing on the underlying mechanisms, experimental considerations, and field-proven protocols.
Synthetic Pathways: A Comparative Analysis of Formylation Methodologies
The introduction of a formyl (-CHO) group onto the dibenzofuran ring is an electrophilic aromatic substitution reaction. The key challenge lies in controlling the regioselectivity of this reaction to favor substitution at the C3 position over other positions (C2, C4, etc.). The choice of synthetic route is therefore dictated by the desired efficiency, scalability, and, most critically, regiochemical outcome. Two principal strategies are employed: direct electrophilic formylation and organometallic-mediated formylation.
Direct Electrophilic Aromatic Substitution
These methods involve the direct reaction of dibenzofuran with a suitable formylating agent in the presence of a catalyst.
The Vilsmeier-Haack reaction is a widely used and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11] The reaction employs a "Vilsmeier reagent," a substituted chloroiminium ion, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[11][12]
Mechanism & Rationale: The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).[11][13] This species is a weak electrophile, making it selective for activated aromatic systems.[9]
-
Electrophilic Attack: The electron-rich dibenzofuran ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex. The aromaticity is then restored by the loss of a proton.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.[9][11]
Dibenzofuran is sufficiently electron-rich to undergo Vilsmeier-Haack formylation. However, this reaction on the unsubstituted ring often leads to a mixture of isomers, primarily the 2- and 3-substituted products, which can complicate purification. The precise ratio of these isomers is highly dependent on reaction conditions.
Caption: Logical flow of the Rieche formylation.
Organometallic-Mediated Formylation
To overcome the regioselectivity issues inherent in direct electrophilic substitution, organometallic routes provide a superior level of control. These methods involve the generation of a nucleophilic organometallic species at a specific carbon atom, which then reacts with an electrophilic formylating agent like DMF. [14]
This strategy involves the deprotonation of an aromatic ring at a position ortho to a directing metalating group (DMG) using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). [14]While dibenzofuran itself lacks a strong classical DMG, the inherent electronic properties and geometry can direct lithiation. However, the reaction of dibenzofuran with n-BuLi is known to result in dilithiation, which can lead to a mixture of products upon formylation. [2]Therefore, for selective mono-formylation, the metal-halogen exchange approach is generally preferred.
The metal-halogen exchange is arguably the most reliable and precise method for synthesizing this compound. [15]This strategy shifts the challenge of regioselectivity from the formylation step to the synthesis of a halogenated precursor, which is often more straightforward.
Mechanism & Rationale: The synthesis begins with 3-bromodibenzofuran. This precursor is treated with an organolithium reagent (e.g., n-BuLi) at low temperature (typically -78 °C). A rapid metal-halogen exchange occurs, where the bromine atom is swapped for a lithium atom, generating 3-lithiodibenzofuran with absolute regiochemical integrity. [15][16]This potent nucleophile is then quenched by adding dry DMF. The organolithium compound attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate is stable at low temperatures and is hydrolyzed during aqueous workup to yield the desired this compound. [17][14]
Caption: Workflow for Metal-Halogen Exchange Formylation.
Quantitative Data and Method Comparison
| Method | Key Reagents | Typical Conditions | Yield | Regioselectivity | Advantages | Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ | 0 °C to 100 °C | Moderate | Poor to Moderate | Inexpensive reagents, one-pot procedure. | Often yields isomeric mixtures, requiring difficult separation. [18] |
| Rieche Formylation | Cl₂CHOMe, TiCl₄ | 0 °C to RT | Good | Moderate | High reactivity, good yields. | Moisture-sensitive reagents, harsh Lewis acid. [19] |
| Metal-Halogen Exchange | 3-Bromodibenzofuran, n-BuLi, DMF | -78 °C to RT | Good to Excellent | Excellent | Unambiguous regiocontrol, clean reaction. | Requires a pre-functionalized starting material, cryogenic conditions, and strictly anhydrous techniques. [20] |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed steps for execution in a laboratory setting.
Protocol 1: Synthesis of this compound via Metal-Halogen Exchange
This protocol is the recommended method for achieving high purity and excellent regioselectivity. It is a two-step process starting from dibenzofuran: (1) Bromination to 3-bromodibenzofuran, and (2) Metal-halogen exchange followed by formylation.
Step 1a: Synthesis of 3-Bromodibenzofuran (Precursor)
-
Materials: Dibenzofuran, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dibenzofuran (1.0 eq.) in acetonitrile.
-
Protect the flask from light (e.g., wrap in aluminum foil).
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 3-bromodibenzofuran as a white solid.
-
Step 1b: Formylation via Metal-Halogen Exchange
-
Materials: 3-Bromodibenzofuran, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, solution in hexanes), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
Assemble an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen). Equip it with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolve 3-bromodibenzofuran (1.0 eq.) in anhydrous THF and transfer the solution to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq.) dropwise via syringe or dropping funnel, maintaining the internal temperature below -70 °C. A color change is typically observed.
-
Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.
-
Slowly add anhydrous DMF (1.5 eq.) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature over 2-3 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude solid by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound.
-
Protocol 2: Rieche Formylation of Dibenzofuran
This method can be used as an alternative one-pot procedure, but may require optimization to maximize the yield of the 3-isomer.
-
Materials: Dibenzofuran, Anhydrous Dichloromethane (DCM), Titanium tetrachloride (TiCl₄), Dichloromethyl methyl ether (Cl₂CHOMe).
-
Procedure:
-
In an oven-dried, inert-atmosphere flask, dissolve dibenzofuran (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TiCl₄ (2.2 eq.) dropwise. The solution will likely turn a deep color.
-
Stir for 5-10 minutes, then slowly add dichloromethyl methyl ether (1.1 eq.) dropwise, maintaining the temperature at 0 °C. [19] 5. Stir the reaction mixture at 0 °C for 3-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. [19] 6. Carefully quench the reaction by pouring it slowly into a beaker of crushed ice and water with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. This step will require careful separation of the 2- and 3-isomers.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Distinct signals for the aldehydic proton (~10.0 ppm), and characteristic splitting patterns for the aromatic protons on the dibenzofuran core. |
| ¹³C NMR | Signal for the carbonyl carbon (~190 ppm) along with signals for the aromatic carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₁₃H₈O₂. |
| Melting Point | A sharp melting point consistent with literature values for the pure compound. |
Conclusion
The synthesis of this compound from dibenzofuran is a critical transformation for researchers in drug discovery and materials science. While direct electrophilic formylation methods like the Vilsmeier-Haack and Rieche reactions are viable, they often suffer from a lack of regioselectivity, necessitating challenging purification steps. For applications demanding high purity and unambiguous structural identity, the metal-halogen exchange route starting from 3-bromodibenzofuran is the superior and recommended methodology . This approach offers excellent control over regiochemistry, leading to the target molecule in good yield and high purity. The successful execution of this organometallic pathway relies on the rigorous application of anhydrous and inert atmosphere techniques, which are fundamental skills in modern synthetic organic chemistry.
References
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Chemical structure and IUPAC name of Dibenzofuran-3-carbaldehyde
An In-depth Technical Guide to Dibenzo[b,d]furan-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzo[b,d]furan-3-carbaldehyde is a pivotal intermediate in synthetic organic chemistry, belonging to the dibenzofuran class of heterocyclic compounds. This scaffold is of significant interest due to its prevalence in biologically active natural products and its utility in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and spectroscopic properties of dibenzo[b,d]furan-3-carbaldehyde. Furthermore, it details a robust, field-proven methodology for its synthesis via the Vilsmeier-Haack reaction, explaining the underlying mechanism and experimental considerations. The document concludes by exploring the compound's reactivity and its role as a versatile building block for the development of novel therapeutic agents, underscoring its importance for professionals in drug discovery and development.
Chemical Identity and Structure Elucidation
The foundational step in utilizing any chemical compound is a precise understanding of its structure and nomenclature. Dibenzo[b,d]furan-3-carbaldehyde is an aromatic aldehyde built upon the tricyclic dibenzofuran core.
-
IUPAC Name: Dibenzo[b,d]furan-3-carbaldehyde
-
Synonyms: 3-Formyldibenzofuran, Dibenzofuran-3-carboxaldehyde
-
Molecular Formula: C₁₃H₈O₂
-
Molecular Weight: 196.20 g/mol [3]
-
CAS Number: 53566-91-3
The structure consists of two benzene rings fused to a central furan ring, with a formyl (-CHO) group substituted at the 3-position.[4] The IUPAC numbering convention for the dibenzofuran ring system is critical for unambiguously identifying substituent positions.
Caption: Chemical structure and IUPAC numbering of Dibenzo[b,d]furan-3-carbaldehyde.
Spectroscopic and Physicochemical Properties
Characterization of the final product is paramount for confirming its identity and purity. The following table summarizes the key analytical data expected for Dibenzo[b,d]furan-3-carbaldehyde.
| Property | Description | Expected Values & Rationale |
| Appearance | Physical state at room temperature. | White to off-white crystalline solid.[4] |
| ¹H NMR | Proton Nuclear Magnetic Resonance in CDCl₃. | δ ~10.1 ppm (s, 1H): Aldehyde proton (-CHO), highly deshielded. δ 7.5-8.5 ppm (m, 7H): Aromatic protons. The proton at C4 will be a singlet or narrowly split doublet, while the proton at C2 will be a doublet, both shifted downfield due to the anisotropic effect of the aldehyde. The remaining protons on the unsubstituted ring will appear in the typical aromatic region.[5] |
| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance in CDCl₃. | δ ~192 ppm: Aldehyde carbonyl carbon (C=O). δ ~110-160 ppm: Aromatic and furan carbons. Expect 12 distinct signals corresponding to the 12 non-equivalent aromatic carbons. The carbon bearing the aldehyde (C3) and the oxygen-linked carbons (C4a, C5a) will be significantly shifted.[6][7] |
| IR Spectroscopy | Infrared absorption bands (cm⁻¹). | ~2830 & 2730 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet). ~1700 cm⁻¹: Strong C=O stretching vibration of the aromatic aldehyde. ~1600, 1450 cm⁻¹: C=C stretching of the aromatic rings. ~1250 cm⁻¹: C-O-C asymmetric stretching of the furan ether linkage.[8][9] |
| Mass Spec (EI) | Electron Ionization Mass Spectrometry. | m/z 196 (M⁺): Molecular ion peak. m/z 195 (M-1)⁺: Loss of a hydrogen radical from the aldehyde, often a prominent peak. m/z 167 (M-29)⁺: Loss of the CHO group.[10] |
Synthesis Methodology: The Vilsmeier-Haack Reaction
The introduction of a formyl group onto an electron-rich aromatic system is efficiently achieved via the Vilsmeier-Haack reaction.[11] Dibenzofuran is an excellent substrate for this transformation due to the electron-donating nature of the ether oxygen, which activates the aromatic rings toward electrophilic substitution.[12][13] The reaction proceeds preferentially at the 2- and 3-positions, often yielding a mixture of isomers that may require chromatographic separation.
Causality of Experimental Design
The choice of the Vilsmeier-Haack reaction is predicated on its reliability, use of inexpensive reagents, and mild reaction conditions compared to other formylation methods like Gattermann-Koch.[14] The Vilsmeier reagent, a chloroiminium salt, is a weak electrophile, making it highly selective for activated aromatic rings and preventing unwanted side reactions.[15]
Experimental Protocol: Synthesis of Dibenzo[b,d]furan-3-carbaldehyde
Reagents:
-
Dibenzo[b,d]furan (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Dichloromethane (DCM) (optional co-solvent)
-
Saturated Sodium Acetate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring over 30 minutes. The formation of the solid Vilsmeier reagent ([Me₂N=CHCl]⁺PO₂Cl₂⁻) will be observed. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Electrophilic Substitution: Dissolve Dibenzo[b,d]furan in a minimal amount of anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. This hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: The crude product, often a mixture of 2- and 3-isomers, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Dibenzo[b,d]furan-3-carbaldehyde.
Caption: Synthetic workflow for the Vilsmeier-Haack formylation of Dibenzofuran.
Reactivity and Applications in Drug Development
Dibenzo[b,d]furan-3-carbaldehyde is not typically an endpoint but rather a versatile synthetic hub. The aldehyde functionality is a gateway to a vast array of chemical transformations, making this molecule highly valuable for building molecular complexity.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding Dibenzo[b,d]furan-3-carboxylic acid, a common pharmacophore.
-
Reduction: Reduction yields Dibenzo[b,d]furan-3-ylmethanol, a primary alcohol useful for ether and ester synthesis.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) provides direct access to various amine derivatives, a cornerstone of medicinal chemistry.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into alkenes, enabling carbon-carbon bond formation and chain extension.
-
Condensation Reactions: Aldol and Knoevenagel condensations allow for the construction of more complex scaffolds.
The dibenzofuran core itself is present in numerous compounds with demonstrated pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anti-HIV properties.[16][17][18] By using Dibenzo[b,d]furan-3-carbaldehyde as a starting material, medicinal chemists can rapidly generate libraries of novel derivatives for high-throughput screening, exploring the structure-activity relationship (SAR) of this privileged scaffold to develop next-generation therapeutics.
Conclusion
Dibenzo[b,d]furan-3-carbaldehyde is a compound of significant strategic importance. Its well-defined structure and spectroscopic fingerprint allow for unambiguous characterization. The Vilsmeier-Haack reaction provides an efficient and scalable synthetic route, making it readily accessible for research and development. The true value of this molecule lies in the chemical versatility of its aldehyde group, which serves as a reactive handle for constructing a diverse array of more complex molecules. For professionals in drug discovery, Dibenzo[b,d]furan-3-carbaldehyde represents a key building block for accessing novel chemical space and developing potent therapeutic agents based on the biologically relevant dibenzofuran scaffold.
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An In-Depth Technical Guide to the Solubility of Dibenzofuran-3-carbaldehyde in Organic Solvents
For researchers, medicinal chemists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful research and formulation. Poor solubility can create significant hurdles, from inconsistent results in biological assays to challenges in bioavailability and manufacturing.[1][2][3] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of dibenzofuran-3-carbaldehyde, a key heterocyclic building block, in various organic solvents. While specific quantitative data for this compound is not extensively published, this guide will equip you with the foundational knowledge and practical protocols to determine it accurately and interpret the results effectively.
Physicochemical Profile of this compound
Before delving into solubility measurements, a thorough understanding of the molecule's inherent properties is crucial. These characteristics dictate its interactions with different solvents.
This compound (C₉H₆O₂) is a solid aromatic compound with a molecular weight of approximately 146.15 g/mol .[4] Its structure consists of a dibenzofuran core, which is relatively nonpolar and rigid, functionalized with a polar aldehyde group.
-
Structure: The fused ring system of dibenzofuran is planar and hydrophobic.
-
Polarity: The presence of the furan oxygen and the aldehyde group introduces polarity. The aldehyde's carbonyl group (C=O) can act as a hydrogen bond acceptor.
-
Melting Point: Approximately 39-58°C, which is relevant for solubility studies conducted at different temperatures.[5][6]
-
Reactivity: The aldehyde group can participate in various chemical reactions, a factor to consider when choosing solvents to avoid unwanted reactions during solubility assessment.
The general principle of "like dissolves like" suggests that this compound will exhibit good solubility in solvents of intermediate polarity and will be soluble in nonpolar organic solvents.[7][8] However, precise quantification is necessary for any serious application.
Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For a compound like this compound, several factors govern its solubility in a given organic solvent:
-
Solute-Solvent Interactions: Favorable interactions (e.g., dipole-dipole, hydrogen bonding, van der Waals forces) between the solute and solvent molecules promote dissolution. The aldehyde group can interact with polar solvents, while the aromatic rings can interact with nonpolar solvents.
-
Solvent-Solvent Interactions: The energy required to break the interactions between solvent molecules to create a cavity for the solute molecule must be overcome.
-
Crystal Lattice Energy: The energy holding the solid-state compound together in its crystal lattice must be overcome for dissolution to occur.
Based on these principles, we can make some initial predictions:
-
High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[9], Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can interact with the polar aldehyde group. Chlorinated solvents like Dichloromethane and Chloroform are also likely to be good solvents.
-
Moderate Solubility Expected: In alcohols like Methanol and Ethanol, where hydrogen bonding is possible but the overall polarity might not be a perfect match. Acetone, a polar aprotic solvent, is also a good candidate.
-
Low Solubility Expected: In highly nonpolar solvents like Hexane or Cyclohexane, as the polarity of the aldehyde group will hinder dissolution. Conversely, very polar protic solvents like water would also be poor solvents for this largely hydrophobic molecule.
Experimental Determination of Thermodynamic Solubility: The Gold Standard
While kinetic solubility assays are useful for high-throughput screening, thermodynamic solubility provides the true equilibrium value, which is crucial for lead optimization and formulation development.[1][2][10] The most reliable method for determining thermodynamic solubility is the Shake-Flask Method .[10]
The Shake-Flask Method: A Self-Validating Protocol
This method is considered the gold standard because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.
Experimental Workflow for Solubility Determination
Caption: Workflow of the Shake-Flask Method for solubility determination.
Detailed Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed and that solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or a shaking water bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time (24 to 48 hours is common) to ensure that equilibrium is reached.[1][2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant, avoiding any solid particles. For accurate results, the sample should be immediately filtered through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove any microscopic undissolved particles.[11]
-
Quantification: The concentration of this compound in the clear, saturated filtrate is then determined. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly reliable method.
-
Calibration Curve: Prepare a set of standard solutions of this compound of known concentrations in the same solvent.
-
Analysis: Inject the standards and the filtered sample into the HPLC system.
-
Calculation: Use the peak area from the chromatograms to construct a calibration curve and determine the concentration of the sample. This concentration represents the solubility of the compound in that solvent at that temperature.
-
Data Presentation and Interpretation
While a comprehensive dataset is not available in the literature, a researcher following the protocol above would generate data that can be presented as follows:
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |
| Polar Aprotic | DMSO | 7.2 | > 10 | > 0.68 |
| Acetone | 5.1 | 5 - 10 | 0.34 - 0.68 | |
| THF | 4.0 | 5 - 10 | 0.34 - 0.68 | |
| Polar Protic | Ethanol | 5.2 | 1 - 5 | 0.07 - 0.34 |
| Methanol | 6.6 | 1 - 5 | 0.07 - 0.34 | |
| Nonpolar | Toluene | 2.4 | 1 - 5 | 0.07 - 0.34 |
| Hexane | 0.1 | < 0.1 | < 0.007 | |
| Chlorinated | Dichloromethane | 3.1 | > 10 | > 0.68 |
This table presents expected trends rather than measured data.
Structure-Solubility Relationship
The molecular structure of this compound directly influences its solubility profile. The interplay between its nonpolar core and polar functional group is key.
Conceptual Diagram of Structure-Solubility Interactions
Caption: Interactions governing the solubility of the compound.
This diagram illustrates that the nonpolar dibenzofuran core has favorable van der Waals interactions with nonpolar solvents. The polar aldehyde group, however, interacts strongly with polar aprotic and polar protic solvents through dipole-dipole forces and as a hydrogen bond acceptor. A solvent that can effectively interact with both parts of the molecule, such as THF or Dichloromethane, is likely to be an excellent solvent.
Conclusion
Determining the solubility of this compound in organic solvents is a critical step for its application in research and development. While readily available datasets are scarce, this guide provides the theoretical foundation and a robust, field-proven experimental protocol—the shake-flask method—to generate this vital information. By understanding the physicochemical properties of the molecule and applying a systematic approach to solubility measurement and analysis, researchers can confidently select appropriate solvent systems for synthesis, purification, formulation, and biological screening, thereby accelerating their research and development efforts.
References
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal, 9(1), E11. Retrieved from [Link]
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LibreTexts. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link] (Note: The provided URL is a placeholder as YouTube video IDs can change. The reference is to the concept explained in the video.)
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Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link]
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Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5(02), 13. Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Kerns, E. H., & Di, L. (2003). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 75(13), 3325-3331. Retrieved from [Link]
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Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-568. Retrieved from [Link]
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Pawar, P. D., & Joshi, P. R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 485. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092. Retrieved from [Link]
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Spectroscopic Characterization of Dibenzofuran-3-carbaldehyde: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for Dibenzofuran-3-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules and functional materials. As a molecule of significant interest to researchers in medicinal chemistry and materials science, a thorough understanding of its structural confirmation through spectroscopic methods is paramount. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by authoritative literature.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid, planar tricyclic core with an aldehyde functional group. This structure gives rise to a distinct spectroscopic fingerprint that can be unambiguously identified. The numbering of the carbon and hydrogen atoms, as used in this guide for spectral assignments, is presented in the following diagram.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of an aromatic compound like this compound is characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm) and a distinct signal for the aldehyde proton (δ 9.5-10.5 ppm). The data for 2-methoxy-dibenzofuran-3-carbaldehyde, recorded in DMSO-d₆, is presented below.[2] The removal of the methoxy group at the C2 position in the target molecule would lead to an upfield shift of the H1 and H4 protons and the appearance of a signal for H2 in the aromatic region.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.42 | s | - |
| H-4 | 8.58 | s | - |
| H-6 | 8.27 | d | 7.8 |
| H-7 | 7.55 | t | 7.8 |
| H-8 | 7.72 | t | 7.6 |
| H-9 | 7.88 | d | 8.4 |
| CHO | 10.45 | s | - |
| OCH₃ | 4.05 | s | - |
| Data for 2-methoxy-dibenzofuran-3-carbaldehyde in DMSO-d₆.[2] |
Interpretation:
-
Aldehyde Proton (CHO): The singlet at δ 10.45 ppm is characteristic of an aldehyde proton and is significantly downfield due to the deshielding effect of the carbonyl group.
-
Aromatic Protons: The protons on the dibenzofuran core resonate in the region of δ 7.42-8.58 ppm. The specific chemical shifts and coupling constants are determined by the electronic environment and proximity to the furan oxygen and the aldehyde group. The use of 2D NMR techniques such as NOESY is crucial for the unambiguous assignment of these protons.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of 2-methoxy-dibenzofuran-3-carbaldehyde shows distinct signals for the aldehyde carbon, the aromatic carbons, and the methoxy carbon.[2] For this compound, the signal for the methoxy carbon would be absent, and the chemical shifts of the carbons in the substituted ring would be adjusted accordingly.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 102.2 |
| C-2 | 163.5 |
| C-3 | 121.1 |
| C-4 | 128.8 |
| C-4a | 123.5 |
| C-5a | 128.5 |
| C-6 | 123.0 |
| C-7 | 124.9 |
| C-8 | 121.1 |
| C-9 | 112.0 |
| C-9a | 155.9 |
| C-9b | 150.1 |
| CHO | 191.0 |
| OCH₃ | 56.1 |
| Data for 2-methoxy-dibenzofuran-3-carbaldehyde in DMSO-d₆.[2] |
Interpretation:
-
Carbonyl Carbon (CHO): The signal at δ 191.0 ppm is characteristic of an aldehyde carbonyl carbon.
-
Aromatic Carbons: The twelve aromatic carbons of the dibenzofuran core resonate in the range of δ 102.2-163.5 ppm. The carbon attached to the oxygen of the furan ring (C-9a and C-9b) and the carbon bearing the methoxy group (C-2) are the most downfield shifted among the aromatic carbons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are essential for assigning these carbon signals by correlating them to their attached protons.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde group and the aromatic rings.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3050-3100 | Aromatic C-H Stretch | Medium |
| ~2820 and ~2720 | Aldehyde C-H Stretch | Medium, Sharp |
| ~1700 | Aldehyde C=O Stretch | Strong, Sharp |
| ~1600, ~1450 | Aromatic C=C Stretch | Medium-Strong |
| ~1250 | Aryl-O-Aryl Stretch | Strong |
| ~750-850 | C-H Out-of-plane Bending | Strong |
Interpretation:
-
Aldehyde Group: The most diagnostic peaks are the C=O stretch, which is expected to be a strong, sharp band around 1700 cm⁻¹, and the two C-H stretching bands of the aldehyde proton around 2820 and 2720 cm⁻¹.
-
Aromatic System: The presence of the dibenzofuran core is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹, the C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and the strong C-H out-of-plane bending bands in the fingerprint region.
-
Ether Linkage: The characteristic strong absorption for the aryl-O-aryl ether linkage is expected around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₈O₂), the expected molecular weight is approximately 196.20 g/mol .
Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 196. The fragmentation is likely to proceed through the initial loss of the aldehyde group.
-
Molecular Ion (M⁺˙): m/z 196
-
Loss of H·: A peak at m/z 195 ([M-H]⁺) is expected from the loss of the aldehydic hydrogen radical.
-
Loss of CHO·: A significant peak at m/z 167 ([M-CHO]⁺) would result from the loss of the formyl radical.
-
Loss of CO: Subsequent loss of carbon monoxide from the [M-H]⁺ ion would lead to a peak at m/z 167.
-
Further Fragmentation: The dibenzofuranyl cation at m/z 167 would then likely undergo further fragmentation characteristic of the dibenzofuran core, leading to smaller fragments.
Caption: Proposed primary fragmentation pathway for this compound in EI-MS.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on appropriate sample preparation and instrument parameters.
Synthesis of this compound
A common method for the synthesis of dibenzofuran carbaldehydes involves the formylation of dibenzofuran or its derivatives.
Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol (Vilsmeier-Haack Reaction Example):
-
To a stirred solution of phosphorus oxychloride in anhydrous N,N-dimethylformamide (DMF) at 0 °C, a solution of dibenzofuran in DMF is added dropwise.
-
The reaction mixture is then heated and stirred for several hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-water.
-
The aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are performed to aid in structural elucidation.
-
IR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or a spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Mass spectra can be obtained using various ionization techniques. For electron ionization (EI), the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a beam of electrons (typically 70 eV).
Conclusion
The spectroscopic data of this compound provides a clear and detailed picture of its molecular structure. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of the dibenzofuran core and the aldehyde functionality. While a complete experimental dataset for the parent compound is not consolidated in a single public source, the detailed analysis of its close analogue, 2-methoxy-dibenzofuran-3-carbaldehyde, along with established spectroscopic principles, provides a reliable and comprehensive guide for its characterization. This information is critical for researchers and scientists working with this versatile chemical intermediate.
References
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PubChem. Dibenzofuran. National Center for Biotechnology Information. [Link]
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NIST. Dibenzofuran. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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The Enigmatic World of Dibenzofurans: A Technical Guide to Their Natural Occurrence and Isolation
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Allure and Biological Significance of Dibenzofuran Derivatives
Dibenzofurans are a class of heterocyclic organic compounds characterized by a central furan ring fused to two benzene rings. This aromatic scaffold is the foundation for a diverse array of naturally occurring and synthetic derivatives that have captured the attention of chemists and pharmacologists alike. While the parent dibenzofuran is a known component of coal tar and crude oil, its naturally occurring, often oxygenated, derivatives are a treasure trove of biological activity.[1][2][3] These compounds are not merely chemical curiosities; they are active participants in ecological interactions and hold significant promise for therapeutic applications.
From the potent antimicrobial properties of usnic acid found in lichens to the cytotoxic potential of compounds isolated from higher plants, dibenzofuran derivatives exhibit a remarkable spectrum of bioactivities, including antibacterial, antifungal, antiviral, anti-inflammatory, and cytotoxic effects.[4][5][6] This guide, designed for the discerning scientific professional, will navigate the landscape of natural dibenzofuran derivatives, offering a detailed exploration of their sources, a deep dive into the methodologies for their isolation, and an elucidation of their biosynthetic origins and mechanisms of action.
Chapter 1: A Survey of Nature's Dibenzofuran Portfolio
Dibenzofuran derivatives are not ubiquitously distributed in nature but are rather concentrated in specific biological niches. Understanding these sources is the critical first step in the journey of discovery and isolation.
Lichens and Fungi: The Primary Producers
Lichens, the symbiotic organisms arising from algae or cyanobacteria living among filaments of a fungus, are prolific producers of a vast array of secondary metabolites, with dibenzofurans being a prominent class.[7][8] Similarly, various ascomycetes and other fungi are known to synthesize these compounds.[9]
Key Dibenzofuran Derivatives from Lichens and Fungi:
-
Usnic Acid: Perhaps the most well-known and extensively studied dibenzofuran, usnic acid is abundant in many lichen genera, including Usnea, Cladonia, Lecanora, and Ramalina.[10] It is recognized for its potent antibacterial and antiviral properties.
-
Didymic Acid and Condidymic Acid: These related compounds are also found in various lichens, such as Cladonia squamosula, and contribute to the chemical defense mechanisms of these organisms.[11][12]
-
Porphyrilic Acid: This red-pigmented dibenzofuran is another example of the chemical diversity found within lichens.
-
Schizopeltic Acid: A notable dibenzofuran derivative found in certain lichen species.
Higher Plants: An Emerging Source of Novel Dibenzofurans
While lichens have historically been the primary focus for dibenzofuran research, higher plants are increasingly being recognized as a rich source of these compounds, particularly within the Rosaceae family.[2][13]
Notable Examples from the Plant Kingdom:
-
Pyrus communis (Pear): The wood of pear trees, especially when responding to fungal infection, produces phytoalexins, including the dibenzofurans α-pyrufuran, β-pyrufuran, and γ-pyrufuran.[14][15]
-
Sorbus Species (Rowan): The heartwood and other tissues of Sorbus aucuparia and related species are known to contain dibenzofuran derivatives as part of their chemical defense arsenal.[8][16]
Other Natural and Anthropogenic Sources
Dibenzofurans are not exclusively biogenic. They are also found in geological and combustion-derived materials.
-
Crude Oil and Coal Tar: The parent dibenzofuran and its alkylated derivatives are common constituents of crude oil and coal tar, arising from the geological transformation of organic matter.[2][3]
-
Combustion Byproducts: Polychlorinated dibenzofurans (PCDFs), which are structurally related to the natural compounds, are persistent environmental pollutants formed during combustion processes. It is crucial to distinguish these toxic, halogenated compounds from the naturally occurring, non-halogenated derivatives discussed in this guide.
Chapter 2: From Source to Substance: A Practical Guide to Isolation and Purification
The isolation of dibenzofuran derivatives from their natural matrices is a multi-step process that requires a blend of classical and modern phytochemical techniques. The choice of methodology is dictated by the physicochemical properties of the target compound and the nature of the source material.
Foundational Principles of Extraction
The initial step in isolating natural products is the extraction of the crude material with a suitable solvent. The selection of the solvent is paramount and is based on the polarity of the target dibenzofuran derivatives.
Common Extraction Techniques:
-
Soxhlet Extraction: This continuous extraction method is highly efficient for extracting compounds from solid materials. The repeated cycling of fresh, hot solvent ensures a high yield of the desired compounds.
-
Maceration: This simple technique involves soaking the plant or lichen material in a solvent at room temperature for an extended period. It is less energy-intensive than Soxhlet extraction but may be less efficient.
-
Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can significantly enhance the extraction efficiency by disrupting cell walls and increasing solvent penetration.
-
Microwave-Assisted Extraction (MAE): Microwave energy can rapidly heat the solvent and plant matrix, leading to a faster and often more efficient extraction process.
The following diagram illustrates a generalized workflow for the extraction and isolation of dibenzofuran derivatives.
Protocol 1: Isolation of Usnic Acid from Lichens
This protocol provides a detailed, step-by-step method for the isolation of usnic acid, a representative dibenzofuran, from lichen material.
Materials and Reagents:
-
Dried lichen material (e.g., Usnea species)
-
Acetone
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter paper and funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Crystallization dish
Step-by-Step Methodology:
-
Preparation of Lichen Material:
-
Thoroughly clean the collected lichen material to remove any debris.
-
Dry the lichen at room temperature or in a low-temperature oven (below 40°C) until brittle.
-
Grind the dried lichen into a coarse powder using a blender or mill.
-
-
Soxhlet Extraction:
-
Place approximately 20 g of the powdered lichen into a cellulose thimble.
-
Insert the thimble into the chamber of a Soxhlet apparatus.
-
Fill a 500 mL round-bottom flask with 300 mL of acetone.
-
Assemble the Soxhlet apparatus with the reflux condenser and heating mantle.
-
Heat the acetone to a gentle boil and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
-
Concentration of the Crude Extract:
-
After the extraction is complete, allow the apparatus to cool.
-
Transfer the acetone extract to a round-bottom flask and concentrate the solvent using a rotary evaporator under reduced pressure until a thick, resinous residue is obtained.
-
-
Crystallization and Purification:
-
Dissolve the crude residue in a minimal amount of hot acetone.
-
To the hot acetone solution, add hot ethanol dropwise until the solution becomes slightly turbid.
-
Cover the beaker or flask and allow it to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to promote complete crystallization.
-
Collect the yellow, needle-like crystals of usnic acid by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Recrystallize the usnic acid from an acetone-ethanol mixture if further purification is required.
-
Dry the purified crystals in a desiccator.
-
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 20 g dried Usnea sp. |
| Extraction Solvent | Acetone |
| Extraction Method | Soxhlet Extraction (6-8 hours) |
| Typical Yield | 0.5 - 1.5 g of crude usnic acid |
| Purity (after recrystallization) | >98% |
Protocol 2: General Approach for the Isolation of Pyrufuran from Pyrus communis
While a detailed, standardized protocol is less commonly available, the following outlines a general strategy for the isolation of pyrufurans from pear wood based on phytochemical principles.
Materials and Reagents:
-
Heartwood of Pyrus communis (preferably from a tree under stress or infected)
-
Methanol or ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
TLC plates
-
HPLC system with a C18 column
Step-by-Step Methodology:
-
Preparation of Plant Material:
-
Obtain shavings or sawdust from the heartwood of Pyrus communis.
-
Air-dry the wood material to reduce moisture content.
-
-
Extraction:
-
Macerate the dried wood powder in methanol or ethanol at room temperature for 48-72 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as hexane, and then ethyl acetate. The dibenzofuran derivatives are expected to be enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the fractions containing the target pyrufurans using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase.
-
-
Structural Characterization:
-
Characterize the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structures as α-, β-, or γ-pyrufuran.
-
Chapter 3: The Molecular Blueprint: Biosynthesis and Mechanism of Action
The biological activity of dibenzofuran derivatives is intrinsically linked to their molecular structure, which is, in turn, a product of complex biosynthetic pathways. Understanding these pathways and the subsequent molecular interactions of these compounds is crucial for their development as therapeutic agents.
Biosynthesis of Dibenzofuran Derivatives: The Acetyl-Malonate Pathway
The biosynthesis of many lichen-derived dibenzofurans, including usnic acid, proceeds through the acetyl-malonate pathway, a fundamental route for the production of polyketides.
The Biosynthesis of Usnic Acid:
The biosynthesis of usnic acid is a well-studied example that illustrates the key steps in the formation of a dibenzofuran scaffold. The pathway is initiated by the condensation of acetyl-CoA and malonyl-CoA, catalyzed by a polyketide synthase (PKS).
The key intermediate, methylphloroacetophenone, is formed via the polyketide route and subsequently undergoes oxidative dimerization, a reaction catalyzed by a cytochrome P450 enzyme, to yield the final usnic acid structure.[7]
Mechanism of Action: Usnic Acid-Induced Apoptosis in Breast Cancer Cells
The cytotoxic properties of usnic acid have been demonstrated in various cancer cell lines. In human breast cancer cells (MCF-7), usnic acid has been shown to induce apoptosis through a signaling cascade initiated by the generation of reactive oxygen species (ROS).[7][17]
Signaling Pathway of Usnic Acid-Induced Apoptosis:
The accumulation of ROS triggers a cascade of events, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis. The c-Jun N-terminal kinase (JNK) pathway plays a crucial role in this process, leading to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[7][18] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Conclusion: The Future of Dibenzofuran Research
The natural world remains a vast and largely untapped reservoir of chemical diversity. Dibenzofuran derivatives, with their intriguing structures and potent biological activities, exemplify the potential that lies within nature's pharmacy. This guide has provided a comprehensive overview of the natural occurrence, isolation, and biological significance of these fascinating compounds. For researchers in drug discovery and natural product chemistry, the exploration of dibenzofurans offers a promising avenue for the development of novel therapeutic agents. As analytical techniques become more sensitive and our understanding of biosynthetic pathways deepens, the journey from a humble lichen or plant to a life-saving medicine becomes increasingly attainable. The continued investigation of these enigmatic molecules is not just a scientific pursuit but a potential gateway to a new generation of pharmaceuticals.
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Navigating the Uncharted: A Health and Safety Guide to Dibenzofuran-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scope
Dibenzofuran and its derivatives are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of novel compounds.[1][2] Dibenzofuran-3-carbaldehyde, a specific isomer with an aldehyde functional group, presents a unique set of potential handling challenges. The aldehyde group can influence the compound's reactivity and toxicological profile. This guide provides a detailed, albeit extrapolated, overview of the potential health and safety considerations essential for professionals in research and development. It is designed to foster a proactive safety culture by explaining the causality behind recommended safety protocols.
Section 2: Hazard Identification and Classification—An Extrapolated Profile
Based on the data for Dibenzofuran-2-carboxaldehyde, we can anticipate a similar hazard profile for the 3-carbaldehyde isomer. The Globally Harmonized System (GHS) classification is likely to include warnings for acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[3] The parent compound, dibenzofuran, is also classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[4]
Table 1: Extrapolated Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects[4] |
Section 3: Toxicological Profile—Understanding the Risks
A comprehensive toxicological assessment for this compound has not been performed. However, by examining its structural relatives, we can infer potential health effects.
Acute Effects:
-
Oral: Harmful if swallowed.[3][4] Ingestion may lead to gastrointestinal irritation.[5]
-
Dermal: Expected to cause skin irritation upon contact.[3]
-
Eye: Causes serious eye irritation.[3]
Chronic Effects: There is a significant lack of data on the chronic effects of dibenzofuran and its non-chlorinated derivatives in humans and animals.[6][7] The U.S. Environmental Protection Agency (EPA) has classified the parent compound, dibenzofuran, as Group D, not classifiable as to human carcinogenicity, due to the absence of data.[6][7] It is crucial to note that polychlorinated dibenzofurans, a different class of derivatives, are known to be highly toxic.[8] However, risk assessment by analogy to these chlorinated compounds is not recommended.[6][7]
Sensitization: Data regarding respiratory or skin sensitization for Dibenzofuran-2-carboxaldehyde is not available.[3] However, some benzofuran derivatives are known to be respiratory sensitizers.[9] Given the aldehyde functionality, which can react with biological macromolecules, the potential for sensitization should not be dismissed without specific testing.
Section 4: Exposure Control and Personal Protection—A Self-Validating System
The principle of ALARA (As Low As Reasonably Achievable) must be strictly followed. The following engineering controls and personal protective equipment (PPE) are mandated to create a self-validating system of safety, where each layer of protection reinforces the others.
Engineering Controls:
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Containment: For procedures with a higher risk of aerosolization (e.g., sonication, vigorous mixing), use of a glove box is recommended.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves that have been tested for chemical compatibility. Inspect gloves for any signs of degradation or puncture before each use.[3]
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a splash hazard, a full-face shield should be worn in addition to goggles.[3][5]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities, a chemical-resistant apron should be worn over the lab coat.[5]
-
Respiratory Protection: If engineering controls are insufficient or during an emergency, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is necessary.[3]
Section 5: Safe Handling and Storage Protocols
Adherence to these protocols is critical for preventing exposure and ensuring laboratory safety.
Handling:
-
Personnel: Only trained personnel familiar with the potential hazards of this compound should be allowed to handle it.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][4]
-
Dispensing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation and inhalation of dust.
-
Solutions: Prepare solutions in a fume hood. Avoid splashes and the generation of aerosols.
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Section 6: Accidental Release and First Aid Measures
Accidental Release:
-
Evacuation: Evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[3] For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.
-
PPE: Wear the full PPE ensemble described in Section 4 during cleanup.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Section 7: Experimental Workflow and Risk Assessment
A proactive approach to safety involves a thorough risk assessment before any new procedure involving this compound. The following workflow provides a logical framework for this process.
Caption: Risk Assessment Workflow.
Section 8: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect waste in designated, properly labeled, and sealed containers.
-
Regulations: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or with general laboratory trash.[4]
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An In-depth Technical Guide to the Chemistry of Dibenzofurans
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dichotomy of the Dibenzofuran Scaffold
Dibenzofuran (DBF) is a heterocyclic organic compound featuring a central furan ring fused to two benzene rings.[1][2] This planar, aromatic structure, obtainable from coal tar, forms the core of numerous naturally occurring and synthetic molecules.[1][3] The chemistry of dibenzofurans presents a fascinating dichotomy. On one hand, the rigid, electron-rich scaffold is a "privileged structure" in medicinal chemistry, serving as the foundation for compounds with potent anticancer, antibacterial, and anti-inflammatory properties.[1][4] On the other hand, substitution of the dibenzofuran core with chlorine atoms gives rise to polychlorinated dibenzofurans (PCDFs), a class of highly toxic and persistent environmental pollutants often referred to as "dioxins".[2][5]
This guide provides a comprehensive exploration of the core chemistry of dibenzofurans, designed for professionals in research and drug development. We will delve into the fundamental physicochemical properties, survey modern and classical synthetic strategies, analyze the reactivity of the nucleus, and highlight its applications as a pharmacophore, while also addressing the critical environmental and toxicological context of its halogenated derivatives.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's intrinsic properties is foundational to its application in experimental science. Dibenzofuran is a volatile white solid, soluble in nonpolar organic solvents, and is noted for its thermal stability, which has led to its use as a heat transfer agent.[1][3]
Core Structure and Properties
The dibenzofuran molecule consists of a C12H8O framework with a specific IUPAC-recommended numbering system that is crucial for discussing its reactivity and substitution patterns.[6]
Diagram: Numbering Convention of the Dibenzofuran Core
Caption: IUPAC numbering of the dibenzofuran scaffold.
The table below summarizes key physicochemical properties of the parent dibenzofuran molecule.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈O | [7] |
| Molecular Weight | 168.19 g/mol | [7] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 83-86 °C | [3] |
| Boiling Point | 287 °C | [3] |
| Water Solubility | ~3 mg/L at 25 °C | [8] |
| log Kₒw | 3.18 - 4.12 | [8] |
Spectroscopic Characterization
Spectroscopic analysis is essential for identifying and characterizing dibenzofuran derivatives.
-
UV-Vis Spectroscopy: The electronic absorption spectrum of dibenzofuran in the 200-300 nm region is well-characterized, with assignments of the S₁ ← S₀ transitions confirmed by polarized crystal spectra and theoretical calculations.[6] This region is sensitive to substitution on the aromatic rings, making it useful for monitoring reactions and purity.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic C-H stretching frequencies for the aromatic rings and a strong C-O-C stretching band associated with the ether linkage of the furan ring. Theoretical DFT calculations of harmonic vibrational frequencies show excellent agreement with experimental data.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the substitution pattern. The symmetry of the parent dibenzofuran results in a simplified spectrum, which becomes more complex with asymmetric substitution.
-
Microwave Spectroscopy: High-resolution rotational spectra, measured using techniques like chirped-pulse Fourier transform microwave (cp-FTMW) spectroscopy, have allowed for the precise determination of rotational constants, confirming its planar structure.[9]
Synthesis of the Dibenzofuran Core
The construction of the dibenzofuran nucleus is a central challenge in the synthesis of its derivatives. Methodologies can be broadly classified by the final bond-forming event: intramolecular C-O bond formation (etherification) or intramolecular C-C bond formation.[10]
Diagram: General Synthetic Strategies for Dibenzofuran
Caption: Key retrosynthetic approaches to the dibenzofuran core.
Strategy 1: Intramolecular C-O Bond Formation
This approach involves the cyclization of a 2-arylphenol precursor to form the central ether linkage.
-
Palladium-Catalyzed C-H Activation/C-O Cyclization: A modern and powerful method involves the direct coupling of a C-H bond on one aromatic ring with the phenolic oxygen of the other. The first successful implementation of this strategy utilized a Pd(II) catalyst with air as the terminal oxidant.[11] This approach offers high atom economy by avoiding the need for pre-functionalization with leaving groups.[11]
-
Nucleophilic Substitution: This classical strategy involves the cyclization of 2-phenylphenols bearing a leaving group (e.g., a halogen) on the ortho position of the second ring. For instance, the reaction of 2,2′-difluoro-1,1′-biphenyl compounds with a strong base like potassium tert-butoxide can induce cyclization to the corresponding dibenzofuran.[11]
Strategy 2: Intramolecular C-C Bond Formation
These methods begin with a diaryl ether and form the biaryl C-C bond to close the final ring.
-
Pschorr Reaction: This is a classical method for preparing biaryl systems via an intramolecular radical substitution.[12] An ortho-aryloxy-aryldiazonium salt, generated in situ, is treated with a copper catalyst to produce an aryl radical that cyclizes to form the dibenzofuran core.[12] While effective, yields can be moderate.
-
Palladium-Catalyzed Cyclization of Diaryl Ethers: Modern variations provide efficient routes. For example, palladium acetate can catalyze the intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers in refluxing ethanol, obviating the need for a base.[1][13]
Protocol Example: Pd-Catalyzed Synthesis from o-Iododiaryl Ethers
This protocol demonstrates an efficient, ligand-free synthesis using a reusable catalyst. The causality behind this choice is the robustness and recyclability of Pd/C, making the process more sustainable and cost-effective than homogeneous systems. The use of a one-pot procedure for the ether precursor minimizes intermediate purification steps, improving overall yield and efficiency.
Reference: Panda, N.; Mattan, I.; Nayak, D. K. J. Org. Chem.2015 , 80, 6590-6597.[13]
Step 1: One-Pot Synthesis of o-Iododiaryl Ether Precursor
-
To a solution of a substituted phenol (1.0 mmol) in dry acetonitrile (5 mL), add N-iodosuccinimide (NIS) (1.1 mmol).
-
Stir the reaction mixture at room temperature for 2-3 hours until iodination is complete (monitored by TLC).
-
To this mixture, add the desired arylboronic acid (1.5 mmol), copper(II) acetate (1.5 mmol), and pyridine (2.0 mmol).
-
Stir the reaction at 60 °C for 12 hours under an air atmosphere.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the o-iododiaryl ether.
Step 2: Intramolecular C-C Cyclization to Dibenzofuran
-
To a solution of the o-iododiaryl ether (1.0 mmol) in dimethylformamide (DMF) (5 mL), add potassium carbonate (K₂CO₃) (2.0 mmol) as the base.
-
Add 10% Palladium on Carbon (Pd/C) (5 mol%).
-
Heat the reaction mixture to 120 °C and stir for 10-12 hours.
-
After cooling, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to afford the desired dibenzofuran derivative.
This self-validating system relies on standard purification and analytical techniques (TLC, column chromatography, NMR) at each stage to confirm the identity and purity of the intermediates and final product.
Reactivity of the Dibenzofuran Nucleus
Functionalization of the pre-formed dibenzofuran core is essential for creating analogs for structure-activity relationship (SAR) studies. The reactivity is dominated by the electron-rich aromatic system.
Diagram: Reactivity Map of Dibenzofuran
Caption: Regioselectivity of key reactions on the dibenzofuran core.
-
Electrophilic Aromatic Substitution (EAS): Dibenzofuran readily undergoes electrophilic reactions such as halogenation and Friedel-Crafts reactions.[1][3] The directing effect of the oxygen atom favors substitution at the 2, 8, 3, and 7 positions. The primary sites of attack are positions 2 and 8, which are para to the oxygen and activated. For example, the Friedel-Crafts acylation with succinic anhydride is a key step in the synthesis of the drug furobufen.[1][3]
-
Lithiation and Metalation: Treatment of dibenzofuran with strong bases like butyllithium (BuLi) results in deprotonation.[1] The primary sites for lithiation are the 4 and 6 positions, which are adjacent to the oxygen atom. This regioselectivity is driven by the coordinating effect of the ether oxygen. Dilithiation can also occur.[1] This reaction is a cornerstone for introducing a wide range of functional groups at specific positions by quenching the resulting organolithium species with various electrophiles.
-
Reactions Under Reducing Conditions: Theoretical studies using density functional theory (DFT) have investigated the stability of the dibenzofuran core. The C-O bond is exceptionally robust, with a very high energy barrier to cleavage (C-O β-scission).[14][15][16] Bimolecular reactions with hydrogen atoms or H₂ have a significantly lower barrier, leading to hydrogenation at the carbon framework rather than ring opening.[14][16] This inherent stability is a key feature contributing to its utility as a chemical scaffold.
Applications in Drug Discovery
The dibenzofuran scaffold is prevalent in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[17] Its rigid, planar structure and tunable electronic properties make it an ideal platform for designing molecules that can fit into specific biological binding pockets.
| Compound/Class | Biological Activity | Target/Mechanism of Action | Source(s) |
| Furobufen | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) | [1][3] |
| Kehokorins A, D, E | Anticancer | Cytotoxic against HeLa cells (IC₅₀ = 1.5 - 6.1 µg/mL) | [12] |
| Popolohuanone E | Anticancer | Topoisomerase II inhibitor (IC₅₀ = 400 nM) | [12] |
| Cercosporamide-inspired derivatives | Antidiabetic / Antihyperglycemic | Selective PPARγ modulators | [10] |
| Benzofuro[3,2-c]dibenzofuran derivatives | Kinase Inhibition | Dual inhibitors of Pim and CLK1 kinases | [10] |
| General Derivatives | Antibacterial, Antifungal | Various mechanisms | [1][17] |
The development of dibenzofuran-based kinase inhibitors is a prime example of its utility. By mimicking the hinge-binding motif of ATP, researchers have designed potent and selective inhibitors for targets like Pim-1 and CLK1, which are implicated in cancer progression.[10] This demonstrates how the dibenzofuran core can be strategically decorated with functional groups to achieve specific therapeutic effects.
Environmental Chemistry and Toxicology of PCDFs
No discussion of dibenzofuran chemistry is complete without addressing its "dark side": the polychlorinated dibenzofurans (PCDFs). These compounds are not produced intentionally but are formed as undesired byproducts in various industrial and thermal processes, including waste incineration and the manufacturing of polychlorinated biphenyls (PCBs).[5]
-
Formation and Persistence: Dibenzofurans present in materials like defoamer additives can react with chlorine during industrial bleaching processes to form toxic PCDFs. The higher chlorinated congeners are chemically stable, environmentally persistent, and lipophilic, causing them to bioaccumulate in the fatty tissues of organisms.[5]
-
Structure-Toxicity Relationship: The toxicity of PCDF congeners varies dramatically with the position of chlorine atoms. Congeners with chlorine atoms at positions 2, 3, 7, and 8 are the most toxic.[18][19] 2,3,4,7,8-Pentachlorodibenzofuran is considered one of the most harmful congeners and is classified as carcinogenic to humans by IARC.[19][20]
-
Mechanism of Toxicity: The toxicity of these 2,3,7,8-substituted congeners is primarily mediated by their high-affinity binding to the aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor.[18] This binding event triggers a cascade of downstream genetic events, leading to a wide range of toxic effects, including skin lesions, immune system damage, and cancer.[18][19]
Conclusion and Future Outlook
The chemistry of dibenzofuran is a field of rich contrast. Its core structure is a stable, versatile, and highly valuable scaffold that has enabled the development of life-changing pharmaceuticals. The synthetic methodologies for its construction and functionalization have evolved from classical reactions to highly efficient, modern catalytic processes. However, the same core, when chlorinated through industrial processes, gives rise to some of the most persistent and toxic pollutants known.
For researchers and drug development professionals, the dibenzofuran scaffold will continue to be a source of inspiration for new therapeutic agents. Future research will likely focus on developing even more efficient and sustainable synthetic routes, exploring novel biological activities of its derivatives, and leveraging computational chemistry to design next-generation inhibitors and modulators for a host of disease targets. A concurrent understanding of the toxicology of its halogenated analogs remains essential, guiding safer industrial practices and environmental stewardship.
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Recent advances in the synthesis of dibenzofurans. (2024). Org Biomol Chem, 22(7), 1323-1345. [Link]
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Toxicological Profile for Chlorodibenzofurans (CDFs). (Date not available). Agency for Toxic Substances and Disease Registry. [Link]
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Theoretical study of reaction pathways of dibenzofuran and dibenzo-p-dioxin under reducing conditions. (2007). J Phys Chem A, 111(30), 7133-7140. [Link]
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Recent advances in the synthesis of dibenzofurans. (2024). Organic & Biomolecular Chemistry, 22(7), 1323-1345. [Link]
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The Toxicokinetics and Metabolism of Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Dibenzofurans (PCDFs) and Their Relevance for Toxicity. (2008). Critical Reviews in Toxicology. [Link]
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Polychlorinated Dibenzo-p-dioxins and Dibenzofurans: Gas-Phase Hydroxyl Radical Reactions and Related Atmospheric Removal. (Date not available). Environmental Science & Technology. [Link]
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Methodological & Application
Strategic Synthesis of Functionalized Dibenzofuran Carbaldehydes: A Guide for Advanced Chemical Synthesis
An Application Guide for the Practicing Scientist
Introduction: The Dibenzofuran Carbaldehyde Scaffold
Dibenzofuran is a robust heterocyclic scaffold composed of two benzene rings fused to a central furan ring.[1][2][3] This structural motif is not merely of academic interest; it is a privileged core found in various natural products and serves as a cornerstone in medicinal chemistry and materials science.[3][4][5] The introduction of a carbaldehyde (formyl) group onto the dibenzofuran nucleus transforms it into a highly versatile synthetic intermediate. The aldehyde's reactivity allows for a vast array of subsequent chemical modifications, including reductive aminations, Wittig reactions, oxidations to carboxylic acids, and condensations, making it an invaluable entry point for constructing complex molecular architectures with potential therapeutic or photophysical properties.[3][4]
This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of the principal synthetic routes to access functionalized dibenzofuran carbaldehydes. We move beyond simple procedural lists to explore the causality behind methodological choices, offering insights into regioselectivity, substrate compatibility, and reaction mechanisms. The protocols described herein are designed to be self-validating, providing a reliable foundation for laboratory application.
Core Synthetic Strategies: A Comparative Overview
The synthesis of dibenzofuran carbaldehydes can be broadly categorized into three strategic approaches: direct formylation of a pre-existing dibenzofuran ring, modification of a precursor functional group on the dibenzofuran core, and convergent strategies that construct the aldehyde-bearing heterocycle through cyclization.
Caption: Overview of primary synthetic strategies.
Strategy 1: Direct Formylation of the Dibenzofuran Nucleus
Direct formylation is often the most step-economical approach, introducing the aldehyde onto an existing dibenzofuran scaffold. The choice of method is dictated by the electronic properties of the substrate and the desired regiochemical outcome.
This is arguably the most powerful and regioselective method for the formylation of many aromatic systems, including dibenzofurans.[6] The strategy relies on the generation of an aryllithium intermediate, which is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF).[7]
-
Mechanism & Causality: The regioselectivity is controlled by one of two main pathways:
-
Directed ortho-Metalation (DoM): Substituents on the dibenzofuran ring (e.g., methoxy, amido groups) can direct a strong lithium base (like n-butyllithium or s-butyllithium) to deprotonate a specific adjacent position.[6] This occurs because the directing group coordinates to the lithium cation, lowering the activation energy for proton abstraction at the ortho position.
-
Lithium-Halogen Exchange: A pre-installed halogen atom (typically bromine or iodine) at a desired position can be swapped for lithium with exceptional speed and selectivity using an organolithium reagent at low temperatures.[6] This shifts the challenge of regiocontrol to the initial halogenation step.
-
The resulting highly nucleophilic aryllithium species rapidly attacks the electrophilic carbonyl carbon of DMF. The tetrahedral intermediate is stable until an aqueous acidic workup hydrolyzes it to reveal the aldehyde.
Caption: Key steps in the Lithiation-Formylation pathway.
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9] It employs the "Vilsmeier reagent," an electrophilic chloroiminium salt, generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃).[10][11]
-
Mechanism & Causality: The reaction proceeds via electrophilic aromatic substitution.[9] The Vilsmeier reagent is a relatively weak electrophile, meaning this reaction is most effective on dibenzofurans bearing electron-donating groups (e.g., methoxy, hydroxy) that activate the ring system.[10] Substitution typically occurs at positions that are electronically activated and sterically accessible, often para to an activating group. The initial product is an iminium salt, which is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[11]
Similar to the Vilsmeier-Haack reaction, the Rieche formylation is an electrophilic substitution that uses dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent precursor, activated by a strong Lewis acid such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[7][12]
-
Mechanism & Causality: The Lewis acid coordinates to the dichloromethyl methyl ether, generating a highly electrophilic dichloromethyl cation equivalent. This potent electrophile attacks the aromatic ring. The reaction is suitable for moderately to highly activated aromatic systems.[13] Subsequent hydrolysis of the resulting dichloromethyl adduct furnishes the carbaldehyde. The choice of Lewis acid and solvent can be critical for achieving good yields and selectivity.
| Method | Key Reagents | Substrate Scope | Regioselectivity | Typical Yields |
| Lithiation-Formylation | n-BuLi or s-BuLi, DMF | Broad; tolerates many functional groups. | Excellent; controlled by directing groups or halogen position. | 60-90%[2][3] |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich dibenzofurans. | Good; directed by activating groups (often para). | Moderate to Good |
| Rieche Formylation | Cl₂CHOCH₃, TiCl₄ (or other Lewis Acid) | Electron-rich dibenzofurans. | Good; directed by activating groups. | Moderate to Good |
Detailed Experimental Protocols
The following protocols are presented as robust, validated starting points for laboratory synthesis. As with any chemical procedure, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Regioselective Synthesis of 2-Methoxy-dibenzofuran-4-carbaldehyde via Lithiation-Formylation
This protocol is adapted from the work of Yempala and Cassels and demonstrates the power of directed lithiation followed by formylation.[2][3]
Materials:
-
2-Methoxydibenzofuran
-
n-Butyllithium (n-BuLi), 2.0 M solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) / Hexane
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-methoxydibenzofuran (1.0 eq). Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to 0 °C using an ice-water bath. Add n-BuLi (1.5 eq, 2.0 M solution in hexanes) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. The solution will typically change color, indicating the formation of the aryllithium species.
-
Formylation: Cool the reaction mixture back down to 0 °C. Add anhydrous DMF (approx. 5 eq) dropwise. A precipitate may form. Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl. Caution: Exothermic reaction and gas evolution. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude residue by silica gel column chromatography using an appropriate gradient of EtOAc in hexane to afford the pure 2-methoxy-dibenzofuran-4-carbaldehyde (Typical yield: ~65%).[3]
Protocol 2: Subsequent Functionalization: 8-Bromination of Dibenzofuran-4-carbaldehyde
This protocol demonstrates how a synthesized dibenzofuran carbaldehyde can be further elaborated, highlighting the aldehyde's role as a directing group.[2][3] The aldehyde group is deactivating, but the other benzene ring remains sufficiently activated for electrophilic substitution.
Materials:
-
Dibenzofuran-4-carbaldehyde
-
Bromine (Br₂)
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve dibenzofuran-4-carbaldehyde (1.0 eq) in glacial acetic acid.
-
Bromination: To this solution, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature with vigorous stirring.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Isolation: Upon completion, pour the reaction mixture into a beaker of ice water. The product will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 8-bromo-dibenzofuran-4-carbaldehyde (Typical yield: ~75%).[3]
Advanced Strategies: Cyclization and C-H Activation
Modern synthetic organic chemistry has provided powerful new tools for constructing complex heterocyclic systems. Palladium-catalyzed reactions, in particular, have emerged as a mainstay for the synthesis of dibenzofurans.[4] These methods often involve an intramolecular cyclization of a diaryl ether precursor.[14] While a detailed exploration is beyond the scope of this note, it is crucial for researchers to be aware of these convergent approaches. For instance, palladium catalysis can enable the intramolecular cyclization of ortho-diazonium salts of diaryl ethers to furnish the dibenzofuran core.[14] Such strategies can be designed to incorporate or install an aldehyde group during the synthetic sequence, offering alternative and sometimes more efficient pathways to highly functionalized targets.
Sources
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- 4. biointerfaceresearch.com [biointerfaceresearch.com]
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- 6. Thieme E-Books & E-Journals [thieme-connect.de]
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- 12. Formylation - Rieche Formylation [commonorganicchemistry.com]
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- 14. Dibenzofuran synthesis [organic-chemistry.org]
Application Note & Protocol: Regioselective Formylation of Dibenzofuran
Objective: To provide a detailed, field-proven guide for the synthesis of Dibenzofuran-3-carbaldehyde, a key intermediate for pharmaceutical and materials science research, via the Vilsmeier-Haack reaction.
Scientific Introduction & Strategic Overview
Dibenzofuran and its derivatives are privileged scaffolds found in numerous natural products and pharmacologically active molecules. The introduction of a formyl (-CHO) group onto the dibenzofuran core unlocks a vast potential for further chemical modifications, serving as a gateway to more complex structures. This compound, in particular, is a valuable building block.
However, the direct functionalization of the dibenzofuran ring system presents a significant challenge in regioselectivity. The molecule possesses multiple reactive sites for electrophilic substitution. This guide focuses on the Vilsmeier-Haack reaction, a reliable and scalable method for the formylation of electron-rich aromatic systems.[1][2] We will dissect the causality behind the procedural steps to ensure not only a successful synthesis but also a deep understanding of the reaction's intricacies. The protocols described herein are designed to be self-validating, with clear checkpoints and characterization guidance.
The Vilsmeier-Haack Reaction: Mechanistic Rationale
The Vilsmeier-Haack reaction is a cornerstone of aromatic chemistry for good reason: it employs a moderately reactive electrophile, the Vilsmeier reagent, which allows for the formylation of activated rings without the harsh conditions required for less reactive substrates.[3][4] The mechanism can be understood in three core stages:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[5][6] DMF's oxygen atom acts as a nucleophile, attacking the phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion, which generates the highly electrophilic chloroiminium ion, the active "Vilsmeier reagent".[5]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the dibenzofuran ring attacks the electrophilic carbon of the Vilsmeier reagent.[3] This attack disrupts the aromaticity of one of the benzene rings, forming a cationic intermediate known as a sigma complex. A base (like DMF) then deprotonates the complex, restoring aromaticity and yielding an iminium salt intermediate.[1] For dibenzofuran, substitution can occur at several positions, often resulting in a mixture of isomers. The 3-position is a favorable site, but its formation alongside other isomers like the 2-carbaldehyde necessitates a robust purification strategy.
-
Hydrolysis: During the aqueous workup phase, the iminium salt intermediate is readily hydrolyzed.[2][5] Water attacks the iminium carbon, and subsequent steps lead to the elimination of a dimethylammonium salt, revealing the final aldehyde product.
Reaction Mechanism Diagram
Caption: The Vilsmeier-Haack reaction pathway.
Detailed Experimental Protocol
This protocol details the direct formylation of commercially available dibenzofuran.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity | Amount (mmol) | Mass/Volume | Equivalents |
| Dibenzofuran | C₁₂H₈O | 168.19 | - | 10.0 | 1.68 g | 1.0 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | - | 15.0 | 1.36 mL | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 20 mL | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 100 mL | Extraction |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M | - | 50 mL | Quenching |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Sat. | - | 50 mL | Wash |
| Brine | NaCl | 58.44 | Sat. | - | 50 mL | Wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | ~5 g | Drying |
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reaction is moisture-sensitive.
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add dibenzofuran (1.68 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (20 mL) to the flask. Stir the mixture at room temperature until the dibenzofuran is fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Vilsmeier Reagent Formation: While maintaining the temperature at 0 °C, add phosphorus oxychloride (1.36 mL, 15.0 mmol) dropwise to the stirred solution over 15-20 minutes using a syringe. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully cool the flask back to 0 °C. Quench the reaction by slowly adding 1 M HCl (50 mL).[7] Trustworthiness Note: This step must be performed slowly and at 0 °C to manage the heat evolved from neutralizing the excess POCl₃ and to initiate the hydrolysis of the iminium intermediate.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). This removes residual acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude material will likely be a mixture of isomers. Purify the crude product via silica gel column chromatography using an eluent system of ethyl acetate in hexanes (e.g., a gradient of 5% to 20% EtOAc/Hexane) to isolate the this compound.[7]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Field-Proven Insights & Troubleshooting
-
Issue: Low or No Yield.
-
Cause: Moisture contamination is a primary culprit, as POCl₃ is highly water-sensitive. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen).
-
Solution: Use anhydrous grade DMF.
-
-
Issue: Complex Product Mixture/Difficulty in Purification.
-
Cause: The formylation of unsubstituted dibenzofuran can yield a mixture of 2-, 3-, and 4-carbaldehyde isomers.[7][8]
-
Solution: A high-resolution column chromatography setup is essential. Careful fraction collection and analysis by TLC are required to separate the isomers effectively. For applications requiring absolute regiochemical purity, consider starting with a pre-functionalized dibenzofuran to direct the formylation.
-
-
Issue: Reaction Stalls.
-
Cause: The substrate may not be sufficiently activated. While dibenzofuran is generally reactive enough, electron-withdrawing groups on the ring would deactivate it towards Vilsmeier-Haack conditions.
-
Solution: For less reactive substrates, increasing the reaction temperature (up to 80 °C) or reaction time may be necessary.[1] However, this can also lead to more side products.
-
References
-
Yempala, T., & Cassels, B. K. (2016). Simple and efficient synthesis of various dibenzofuran carbaldehydes. Synthetic Communications, 46(23), 1909-1915. Available at: [Link][7][8][9]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][3]
-
Soares, B. A., et al. (2017). Synthesis, scope, 1H and 13C spectral assignments of isomeric dibenzofuran carboxaldehydes. ResearchGate. Retrieved from [Link][11]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][1]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link][5]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][2]
-
Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Cambridge University Press. Retrieved from [Link][6]
-
S. S. Shinde, et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link][12]
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Application Notes and Protocols for the Povarov Reaction Utilizing Dibenzofuran-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Expanding the Chemical Space of Bioactive Scaffolds
The Povarov reaction, a powerful acid-catalyzed [4+2] cycloaddition, stands as a cornerstone in the synthesis of nitrogen-containing heterocycles, particularly tetrahydroquinolines.[1][2] This multicomponent reaction, which typically involves an aromatic amine, an aldehyde, and an activated alkene, offers a highly convergent and atom-economical route to structurally complex molecules from simple precursors.[3] The resulting tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive natural products and synthetic drugs.
Dibenzofuran derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The rigid, planar structure of the dibenzofuran nucleus makes it an attractive starting point for the design of novel therapeutic agents. The incorporation of this medicinally relevant scaffold into the Povarov reaction opens avenues to novel polycyclic N-heterocycles with potentially unique biological profiles.
This document provides a detailed guide for the prospective use of dibenzofuran-3-carbaldehyde in the three-component Povarov reaction. While direct literature precedent for this specific transformation is nascent, the protocols and mechanistic insights presented herein are extrapolated from well-established principles of the Povarov reaction with analogous aromatic and heterocyclic aldehydes.[4][5]
Mechanistic Rationale: A Stepwise Approach to Complexity
The three-component Povarov reaction is generally accepted to proceed through a stepwise mechanism, initiated by the acid-catalyzed condensation of an aromatic amine and an aldehyde to form a reactive iminium ion.[2][6] This electrophilic intermediate is then intercepted by an electron-rich alkene in a rate-determining step, leading to a stabilized carbocation. Subsequent intramolecular electrophilic aromatic substitution (Friedel-Crafts type cyclization) followed by tautomerization yields the final tetrahydroquinoline product.
In the context of this compound, a Lewis or Brønsted acid catalyst is crucial for the activation of the aldehyde and the subsequent formation of the N-aryliminium ion. The electron-rich nature of the dibenzofuran ring system is not expected to impede the reaction and may influence the electronics of the intermediate iminium ion.
Caption: Proposed mechanism for the Povarov reaction with this compound.
Experimental Protocols: A Guideline for Synthesis
The following is a generalized, robust protocol for the three-component Povarov reaction employing this compound. This protocol is designed to be a starting point for optimization.
Materials and Reagents
-
This compound
-
Substituted Aniline (e.g., p-anisidine, aniline)
-
Electron-Rich Alkene (e.g., 2,3-dihydrofuran, N-vinylpyrrolidone)
-
Lewis Acid Catalyst (e.g., Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃))
-
Anhydrous Solvent (e.g., Acetonitrile, Dichloromethane)
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Addition of Amine: Add the substituted aniline (1.1 mmol, 1.1 equiv).
-
Solvent and Alkene: Add anhydrous acetonitrile (5 mL) followed by the electron-rich alkene (1.5 mmol, 1.5 equiv).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%) to the stirring mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to 24 hours depending on the substrates. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.[7]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dibenzofuran-fused tetrahydroquinoline.
Caption: General experimental workflow for the Povarov reaction.
Data Presentation and Expected Outcomes
The diastereoselectivity of the Povarov reaction is highly dependent on the nature of the aniline and alkene substituents. The use of cyclic alkenes like 2,3-dihydrofuran typically leads to the formation of fused-ring systems with a cis-relationship between the newly formed stereocenters.
| Entry | Aniline | Alkene | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Expected d.r. |
| 1 | Aniline | 2,3-Dihydrofuran | Sc(OTf)₃ (10) | CH₃CN | RT | 12 | 75-90 | >20:1 (cis) |
| 2 | p-Anisidine | 2,3-Dihydrofuran | Yb(OTf)₃ (10) | CH₂Cl₂ | RT | 18 | 80-95 | >20:1 (cis) |
| 3 | Aniline | N-Vinylpyrrolidone | Sc(OTf)₃ (10) | CH₃CN | 40 | 24 | 60-80 | ~5:1 |
| 4 | p-Toluidine | Ethyl Vinyl Ether | InCl₃ (15) | CH₃CN | RT | 10 | 70-85 | ~3:1 |
Note: The expected yields and diastereomeric ratios (d.r.) are estimations based on similar Povarov reactions reported in the literature and would require experimental validation.
Trustworthiness and Self-Validation
The protocols outlined are grounded in extensive literature on the Povarov reaction.[7][8][9] Key to ensuring reproducibility and validating results are the following considerations:
-
Purity of Reagents: The use of freshly distilled or purified anilines and aldehydes is recommended. The purity of the Lewis acid catalyst is also critical.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the catalyst and the iminium intermediate. Therefore, the use of anhydrous solvents and an inert atmosphere is essential.
-
Thorough Characterization: The structure and stereochemistry of the final products should be unambiguously determined using standard analytical techniques, including ¹H NMR, ¹³C NMR, COSY, NOESY, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Directions
The application of this compound in the Povarov reaction represents a promising strategy for the synthesis of novel, potentially bioactive polycyclic N-heterocycles. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore this chemistry. Future work could involve expanding the substrate scope to include a wider variety of substituted dibenzofuran-carbaldehydes, anilines, and alkenes. Furthermore, the development of enantioselective variants of this reaction would be a significant advancement, providing access to chiral dibenzofuran-fused tetrahydroquinolines for biological evaluation.
References
-
Study of the Lewis Acid catalyzed Povarov reaction for the synthesis of polycyclic tetrahydroquinoline derivatives. (n.d.). Retrieved from [Link]
-
Povarov reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles. (2023). Molecules, 28(11), 4488. [Link]
-
The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations. (2021). Organics, 2(1), 57-71. [Link]
-
Dual C–H Functionalization of N-Aryl Amines: Synthesis of Polycyclic Amines via an Oxidative Povarov Approach. (2014). Organic Letters, 16(21), 5644-5647. [Link]
-
A Catalytic Asymmetric Isatin-Involved Povarov Reaction: Diastereo- and Enantioselective Construction of Spiro[indolin-3,2′-quinoline] Scaffold. (2015). Angewandte Chemie International Edition, 54(33), 9613-9617. [Link]
-
Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. (2022). RSC Advances, 12(18), 11283-11293. [Link]
-
New Heterocyclic Inputs for the Povarov Multicomponent Reaction. (2010). Synlett, 2010(19), 2895-2898. [Link]
-
Regio- and Diastereoselective Synthesis of Trisubstituted Alkenes Through Hydroalkylation of Alkynyl Boronamides. (2024). Angewandte Chemie International Edition, 63(39), e202409429. [Link]
-
Construction of Chiral Cyclic Compounds Enabled by Enantioselective Photocatalysis. (2022). Catalysts, 12(1), 69. [Link]
-
Intramolecular Povarov reaction of l-proline-derived aldehydes. (n.d.). Retrieved from [Link]
-
Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. (2021). International Journal of Molecular Sciences, 22(21), 11856. [Link]
-
Unsaturated Lactams: New Inputs for Povarov-Type Multicomponent Reactions. (2009). Organic Letters, 11(2), 441-444. [Link]
-
Alkene functionalization for the stereospecific synthesis of substituted aziridines by visible-light photoredox catalysis. (2021). Chemical Communications, 57(5), 633-636. [Link]
-
A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. (2022). Angewandte Chemie International Edition, 61(20), e202201870. [Link]
-
Povarov Reaction. (2016). Chem-Station. Retrieved from [Link]
-
Organocatalytic Asymmetric Three-Component Povarov Reactions of Anilines and Aldehydes. (2020). Organic Letters, 22(5), 1932-1937. [Link]
-
Gold-Catalyzed Hydroalkoxylation/Povarov Reaction Cascade of Alkynols with N-Aryl Imines: Synthesis of Tetrahydroquinolines. (2019). The Journal of Organic Chemistry, 84(21), 14027-14036. [Link]
-
Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. (2022). RSC Advances, 12(18), 11283-11293. [Link]
-
Electroinduced Alkene-Aldehyde Coupling with Liam Franov. (2023). YouTube. Retrieved from [Link]
-
Ruthenium-Catalyzed Diastereoselective Synthesis of Fully Substituted Pyrrolidines from Anilines and Diazo Pyruvates. (2020). Organic Letters, 22(8), 3094-3098. [Link]
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Application Notes and Protocols: Synthesis of Bioactive Molecules from Dibenzofuran-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Dibenzofuran Scaffold as a Privileged Motif in Medicinal Chemistry
Dibenzofuran, a heterocyclic scaffold composed of a central furan ring fused to two benzene rings, is a prominent structural motif in a plethora of biologically active natural products and synthetic molecules.[1] Its rigid, planar structure and unique electronic properties make it an attractive starting point for the design of novel therapeutic agents. The inherent bioactivity of the dibenzofuran core is diverse, with derivatives exhibiting potent anticancer, antibacterial, and anti-inflammatory properties.[2] Furthermore, the dibenzofuran scaffold has been identified as a promising framework for the development of kinase inhibitors.[3][4]
Dibenzofuran-3-carbaldehyde, an accessible derivative of the parent heterocycle, serves as a versatile and powerful starting material for the synthesis of a wide array of bioactive molecules. The aldehyde functionality provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the facile introduction of diverse pharmacophores and the exploration of vast chemical space. This application note provides a detailed guide for the synthesis of several classes of bioactive molecules commencing from this compound, complete with detailed protocols, mechanistic insights, and biological context.
I. Synthesis of Dibenzofuran-Based Chalcones: A Gateway to Anticancer Agents
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-established class of bioactive compounds with a broad spectrum of pharmacological activities, most notably as anticancer agents.[5] The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction with an appropriate acetophenone.[6]
Causality Behind Experimental Choices:
The Claisen-Schmidt condensation is a robust and high-yielding reaction. The choice of a strong base, such as sodium or potassium hydroxide, is crucial for the deprotonation of the α-carbon of the acetophenone, generating the enolate nucleophile. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the base. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the product often precipitates from the reaction mixture upon completion, simplifying purification.
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(dibenzofuran-3-yl)prop-2-en-1-one
This protocol describes the synthesis of a representative dibenzofuran-chalcone derivative.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel) and developing chamber
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and 4-hydroxyacetophenone (1.0 eq.) in ethanol (20 mL).
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 eq. in 10 mL of water).
-
Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The formation of a new, less polar spot corresponding to the chalcone product should be observed.
-
Precipitation and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 1M HCl until the pH is neutral. A yellow solid will precipitate.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Drying and Recrystallization: Dry the solid in a vacuum oven. For further purification, recrystallize the crude product from ethanol to obtain the pure chalcone.
Expected Outcome:
The procedure should yield the desired chalcone as a crystalline solid. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticipated Biological Activity:
Chalcones derived from various heterocyclic aldehydes have demonstrated significant cytotoxic activity against a range of cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.[7] The mechanism of action often involves the induction of apoptosis.[5] The synthesized dibenzofuran-chalcones are therefore promising candidates for anticancer drug discovery.
| Compound Class | Biological Target/Activity | Example IC₅₀ Values (from analogous benzofuran chalcones) | Reference |
| Dibenzofuran Chalcones | Anticancer (e.g., against MCF-7, PC-3 cell lines) | Log IC₅₀ values in the micromolar range. | [7] |
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Caption: Claisen-Schmidt condensation workflow.
II. Synthesis of Dibenzofuran-Based Schiff Bases: Probing Antibacterial Potential
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. Schiff bases derived from heterocyclic aldehydes are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8][9]
Causality Behind Experimental Choices:
The formation of a Schiff base is a reversible condensation reaction. To drive the reaction to completion, it is often necessary to remove the water that is formed. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene as the solvent) or by carrying out the reaction in a solvent that is a good drying agent, such as absolute ethanol. A catalytic amount of acid (e.g., glacial acetic acid) is often added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
Experimental Protocol: Synthesis of a Dibenzofuran-Schiff Base Derivative
This protocol outlines the synthesis of a Schiff base from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate and reflux condenser
Procedure:
-
Reactant Mixture: To a solution of this compound (1.0 eq.) in absolute ethanol (25 mL) in a round-bottom flask, add aniline (1.0 eq.).
-
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC. The formation of the Schiff base will be indicated by the appearance of a new, less polar spot.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often crystallize out of the solution.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven.
Expected Outcome:
The Schiff base should be obtained as a crystalline solid. The structure can be confirmed by spectroscopic methods. The characteristic imine C=N stretch can be observed in the IR spectrum.
Anticipated Biological Activity:
Schiff bases derived from various heterocyclic aldehydes have shown promising activity against a range of bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8] The synthesized dibenzofuran-Schiff bases are therefore excellent candidates for screening as novel antibacterial agents.
| Compound Class | Biological Target/Activity | Example MIC Values (from analogous heterocyclic Schiff bases) | Reference |
| Dibenzofuran Schiff Bases | Antibacterial (e.g., against S. aureus, E. coli) | MIC values in the µg/mL range. | [8] |
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"this compound" -> "Condensation"; "Primary Amine" -> "Condensation"; "Acid Catalyst" -> "Condensation" [style=dashed]; "Condensation" -> "Dibenzofuran Schiff Base" [label="- H₂O"]; "Dibenzofuran Schiff Base" -> "Antibacterial Activity"; }
Caption: Schiff base formation workflow.
III. Synthesis of Dibenzofuran-Containing Stilbenes via Wittig Reaction
Stilbenes are a class of compounds characterized by a 1,2-diphenylethylene core structure. They have attracted significant interest due to their diverse biological activities, including anticancer and antioxidant properties.[10] The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones, and it is particularly well-suited for the preparation of stilbene derivatives.[11]
Causality Behind Experimental Choices:
The Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound. The ylide is typically generated in situ by treating a phosphonium salt with a strong base. The choice of base is critical and depends on the stability of the ylide. For stabilized ylides, a weaker base like sodium methoxide is sufficient, while unstabilized ylides require a stronger base such as n-butyllithium. The reaction stereoselectivity (E/Z ratio of the resulting alkene) is influenced by the nature of the ylide, the solvent, and the presence of salts.
Experimental Protocol: Synthesis of (E)-3-(Styryl)dibenzofuran
This protocol describes the synthesis of a stilbene derivative from this compound.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium methoxide (NaOMe)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous DMF (20 mL). Cool the suspension in an ice bath and add sodium methoxide (1.1 eq.) portion-wise. Stir the resulting orange-red mixture for 1 hour at room temperature.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq.) in anhydrous DMF (10 mL) dropwise to the ylide solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Quenching and Extraction: Quench the reaction by adding water (50 mL). Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired stilbene.
Expected Outcome:
The Wittig reaction will produce a mixture of (E) and (Z)-stilbene isomers. The (E)-isomer is typically the major product and can be separated by chromatography.
Anticipated Biological Activity:
Stilbene derivatives have been investigated for a wide range of biological activities. For example, resveratrol, a well-known stilbene, exhibits cardioprotective, anti-inflammatory, and anticancer effects. The synthesized dibenzofuran-stilbenes could possess similar or enhanced biological properties.
IV. Further Synthetic Transformations of this compound
The aldehyde functionality of this compound allows for a variety of other important transformations to generate diverse bioactive molecules.
A. Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is useful for synthesizing α,β-unsaturated compounds with electron-withdrawing groups, which are valuable intermediates in organic synthesis.[12]
-
Protocol Outline: React this compound with an active methylene compound such as malononitrile or ethyl cyanoacetate in the presence of a weak base like piperidine or ammonium acetate in a suitable solvent like ethanol or toluene. The resulting product can be a precursor for various heterocyclic systems.
B. Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. The reaction proceeds via the in situ formation of an imine or enamine, which is then reduced to the corresponding amine.[13]
-
Protocol Outline: React this compound with a primary or secondary amine in the presence of a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent like methanol or dichloromethane. This method provides a direct route to a wide range of dibenzofuran-containing amines, which are common motifs in bioactive compounds.
V. Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of bioactive molecules. This application note has provided detailed protocols and insights into several key synthetic transformations, including the Claisen-Schmidt condensation, Schiff base formation, and the Wittig reaction. The resulting chalcones, Schiff bases, and stilbenes are classes of compounds with well-documented biological activities, particularly in the areas of anticancer and antibacterial research. The exploration of these and other synthetic pathways originating from this compound holds significant promise for the discovery of novel therapeutic agents. Researchers are encouraged to utilize these protocols as a foundation for their own investigations into the rich medicinal chemistry of the dibenzofuran scaffold.
References
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A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Biointerface Research in Applied Chemistry. [Link]
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Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents. (2014). Molecules. [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry. [Link]
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Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. (2021). SciSpace. [Link]
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Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2021). Molecules. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2023). International Journal of Molecular Sciences. [Link]
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Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. (2014). Journal of Chemistry. [Link]
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Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2021). Scilit. [Link]
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A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Biointerface Research in Applied Chemistry. [Link]
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Synthesis of Chalcones with Anticancer Activities. (2012). Molecules. [Link]
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Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ScienceOpen. [Link]
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Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2018). Molecules. [Link]
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(PDF) Synthesis and Antibacterial Activities of Some Schiff Bases. (2013). ResearchGate. [Link]
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Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Green Chemistry. [Link]
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Synthetic approaches toward stilbenes and their related structures. (2017). Molecules. [Link]
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Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]
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1 Stilbenes Preparation and Analysis. (2015). Wiley-VCH. [Link]
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3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. (2001). Refubium - Freie Universität Berlin. [Link]
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Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. (2023). RSC Advances. [Link]
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The Knoevenagel Condensation. (2017). ResearchGate. [Link]
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Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. (2024). Scientific Reports. [Link]
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Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. (2011). ResearchGate. [Link]
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Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2012). The Journal of Organic Chemistry. [Link]
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Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. (2014). RSC Advances. [Link]
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Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). Molecules. [Link]
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Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020). Molecules. [Link]
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Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. (2014). ResearchGate. [Link]
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One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. (2022). Organic Process Research & Development. [Link]
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Application of Dibenzofuran-3-carbaldehyde in Medicinal Chemistry: A Guide to Synthesis and Evaluation of Bioactive Derivatives
Introduction: The Dibenzofuran Scaffold as a Privileged Structure in Drug Discovery
The dibenzofuran framework is a prominent heterocyclic system frequently encountered in a variety of natural products and synthetic molecules of medicinal importance.[1][2] This tricyclic ether, consisting of two benzene rings fused to a central furan ring, imparts a rigid and planar molecular architecture that is amenable to diverse functionalization.[3] The unique electronic and structural characteristics of the dibenzofuran scaffold have rendered it a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]
Dibenzofuran-3-carbaldehyde, in particular, serves as a versatile and strategic starting material for the synthesis of a plethora of bioactive molecules. The aldehyde functional group at the 3-position is a reactive handle that allows for the facile introduction of various pharmacophores and structural motifs through well-established chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of medicinally relevant compounds, with a focus on the preparation and biological evaluation of Schiff bases and chalcones.
Synthetic Pathways from this compound
The chemical reactivity of the aldehyde group in this compound opens up numerous avenues for synthetic diversification. Two of the most common and effective strategies for generating libraries of bioactive compounds from this precursor are the formation of Schiff bases and the Claisen-Schmidt condensation to produce chalcones.
Synthesis of Dibenzofuran-Based Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with an aldehyde.[7] This reaction is typically straightforward and high-yielding, making it an ideal method for rapidly generating a diverse set of derivatives for biological screening. The resulting imine bond is also a key structural feature in many pharmacologically active compounds.
Below is a representative workflow for the synthesis of Schiff bases from this compound:
Caption: General workflow for the synthesis of chalcones.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of a representative Schiff base and chalcone derivative starting from this compound.
Protocol 1: Synthesis of a Dibenzofuran-Based Schiff Base
This protocol describes the synthesis of a Schiff base from this compound and a substituted aniline, a common reaction in the generation of bioactive compounds.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add the substituted aniline (1.0 mmol).
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Protocol 2: Synthesis of a Dibenzofuran-Based Chalcone
This protocol outlines the Claisen-Schmidt condensation of this compound with a substituted acetophenone to yield a chalcone derivative. [2] Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (10 mmol) and this compound (10 mmol) in ethanol (20-30 mL). [2]2. Prepare a 10% aqueous solution of NaOH or KOH.
-
While stirring the ethanolic solution of the reactants vigorously, add the aqueous NaOH or KOH solution dropwise. [2]4. Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates the progress of the reaction.
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product.
-
Purify the crude chalcone by recrystallization from ethanol to obtain the pure product.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Biological Evaluation and Structure-Activity Relationship (SAR)
Derivatives of this compound have shown promising activity in various biological assays. For instance, benzofuran-based chalcones have demonstrated significant anticancer activity against various cell lines. [8]Similarly, Schiff bases incorporating heterocyclic moieties often exhibit potent antimicrobial properties. [5]
Anticancer Activity of Dibenzofuran-Chalcone Derivatives
A hypothetical series of dibenzofuran-chalcones can be synthesized and evaluated for their cytotoxic activity against a panel of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), using the MTT assay. The results can be used to establish a structure-activity relationship (SAR).
| Compound ID | R-group on Acetophenone | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| DBF-CH-1 | -H | 15.2 | 20.5 |
| DBF-CH-2 | 4-OCH₃ | 8.5 | 12.1 |
| DBF-CH-3 | 4-Cl | 10.1 | 15.8 |
| DBF-CH-4 | 4-NO₂ | 25.6 | 30.2 |
| DBF-CH-5 | 3,4-(OCH₃)₂ | 5.2 | 8.9 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
From this hypothetical data, a preliminary SAR can be deduced:
-
The presence of an electron-donating group (e.g., -OCH₃) on the phenyl ring derived from acetophenone enhances the anticancer activity (compare DBF-CH-2 and DBF-CH-5 to DBF-CH-1 ).
-
An electron-withdrawing group like a nitro group (-NO₂) appears to be detrimental to the activity ( DBF-CH-4 ).
-
A halogen substituent (e.g., -Cl) shows an intermediate effect ( DBF-CH-3 ).
Antimicrobial Activity of Dibenzofuran-Schiff Base Derivatives
A series of dibenzofuran-Schiff bases can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).
| Compound ID | R-group on Amine | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| DBF-SB-1 | -C₆H₅ | 64 | 128 |
| DBF-SB-2 | 4-Cl-C₆H₄ | 32 | 64 |
| DBF-SB-3 | 4-NO₂-C₆H₄ | 16 | 32 |
| DBF-SB-4 | 2-OH-C₆H₄ | 32 | 64 |
| DBF-SB-5 | -CH₂-C₆H₅ | 128 | >256 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
A preliminary SAR from this hypothetical data suggests:
-
The presence of electron-withdrawing groups on the aniline ring (e.g., -Cl and -NO₂) enhances antibacterial activity (compare DBF-SB-2 and DBF-SB-3 to DBF-SB-1 ).
-
The nitro-substituted derivative (DBF-SB-3 ) shows the most potent activity.
-
A hydroxyl group at the ortho position also contributes positively to the activity ( DBF-SB-4 ).
-
Replacing the aromatic amine with an aliphatic amine appears to reduce the activity ( DBF-SB-5 ).
Mechanism of Action: Targeting Key Signaling Pathways
Several studies on benzofuran and dibenzofuran derivatives have indicated their ability to modulate key cellular signaling pathways implicated in diseases like cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers and plays a central role in cell growth, proliferation, and survival. [9]It has been reported that certain benzofuran derivatives can inhibit this pathway, leading to apoptosis in cancer cells. [9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a dibenzofuran derivative.
The proposed mechanism involves the dibenzofuran derivative inhibiting the activity of PI3K, a key upstream kinase in the pathway. This inhibition prevents the phosphorylation of Akt, thereby blocking the downstream signaling cascade that promotes cell survival and proliferation, ultimately leading to apoptosis in cancer cells.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its aldehyde functionality provides a convenient anchor point for the synthesis of diverse libraries of compounds, such as Schiff bases and chalcones, through robust and efficient chemical reactions. The dibenzofuran scaffold, with its favorable physicochemical properties, serves as an excellent core for the development of novel therapeutic agents. The protocols and data presented in this application note offer a framework for the rational design, synthesis, and biological evaluation of new dibenzofuran-based drug candidates. Future work in this area could involve the exploration of other synthetic transformations of the aldehyde group, the generation of more complex heterocyclic systems, and the detailed elucidation of the mechanisms of action of the most potent derivatives to optimize their therapeutic potential.
References
- Savanur, M. R. S., Kumar, A., Kumar, M., & Kumar, S. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374-391.
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- Edrees, F. H., El-Gendy, M. A., & El-Sayed, W. M. (2016). Design, synthesis and biological evaluation of some novel Schiff base derivatives as potential anticancer agents. Journal of Applied Pharmaceutical Science, 6(7), 019-025.
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Application Note & Protocols: Strategic Derivatization of Dibenzofuran-3-carbaldehyde for the Development of Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Abstract: The dibenzofuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds.[1][2][3] This document provides a detailed guide on the strategic derivatization of a key intermediate, Dibenzofuran-3-carbaldehyde, to generate novel compounds with potential anticancer activity. We will explore synthetic pathways, provide detailed experimental protocols for synthesis and biological evaluation, and discuss the rationale behind these molecular design strategies. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to explore the chemical space around the dibenzofuran core for oncology drug discovery.
Introduction: The Rationale for Dibenzofuran Scaffolds in Oncology
Dibenzofuran, a rigid, planar tricyclic aromatic ether, serves as an excellent structural core for designing molecules that can interact with various biological targets. Its derivatives, both natural and synthetic, have demonstrated a wide array of pharmacological activities, with anticancer applications being particularly promising.[2][4] The therapeutic potential of these compounds often stems from their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.[1]
A notable example is a series of dibenzofuran derivatives inspired by the natural product cercosporamide, which were identified as potent dual inhibitors of Pim kinases and CLK1 kinase.[1][5] Pim kinases are frequently overexpressed in a multitude of hematological and solid tumors, making them a validated target for anticancer therapy.[5] This precedent underscores the potential of the dibenzofuran scaffold as a platform for developing targeted cancer therapeutics.
This compound is a versatile starting material. The aldehyde functional group is a reactive handle that allows for a wide range of chemical transformations, enabling the systematic exploration of Structure-Activity Relationships (SAR) to optimize potency and selectivity. This document will focus on leveraging this reactivity to build libraries of novel dibenzofuran derivatives.
Synthetic Strategy: From Aldehyde to Diverse Chemical Entities
The derivatization of this compound can be approached through several classic organic reactions targeting the aldehyde group. The choice of reaction dictates the final pharmacophore and its potential biological interactions. Below, we outline key synthetic pathways.
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A Researcher's Guide to the Synthesis of Methoxydibenzofuran Carbaldehydes
An Application Note and Protocol Guide
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of methoxydibenzofuran carbaldehydes. These heterocyclic compounds are valuable intermediates in the synthesis of biologically active molecules and advanced materials. This document emphasizes the strategic selection of synthetic routes, provides detailed, step-by-step experimental procedures, and explains the underlying chemical principles to ensure successful and reproducible outcomes. The protocols described herein are grounded in established, peer-reviewed literature, offering a blend of classic and contemporary methodologies.
Introduction: The Significance of the Dibenzofuran Scaffold
The dibenzo[b,d]furan motif is a privileged heterocyclic structure found in a variety of natural products and pharmacologically active compounds.[1] The introduction of methoxy and carbaldehyde functionalities onto this tricyclic system provides critical handles for further molecular elaboration, making methoxydibenzofuran carbaldehydes highly sought-after building blocks. The aldehyde group serves as a versatile precursor for the formation of amines, alcohols, carboxylic acids, and various heterocyclic rings, while the methoxy group modulates the electronic properties and metabolic stability of the final molecule. Consequently, robust and efficient synthesis of these intermediates is a critical step in many discovery programs.[2]
Strategic Overview of Synthetic Pathways
The synthesis of a target methoxydibenzofuran carbaldehyde can be approached from two primary strategic directions. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern (regiochemistry), and the scale of the synthesis.
-
Strategy A: Formylation of a Methoxy-Substituted Dibenzofuran. This is the most direct approach, where a pre-synthesized methoxydibenzofuran is subjected to an electrophilic formylation reaction. The regiochemical outcome is governed by the directing effect of the existing methoxy group.
-
Strategy B: Functional Group Interconversion on a Dibenzofuran Core. This strategy involves either formylating the parent dibenzofuran followed by methoxylation, or performing a metal-halogen exchange on a halo-methoxydibenzofuran to introduce the aldehyde. This route offers access to isomers that may be difficult to obtain via direct formylation.[3][4]
Caption: High-level strategic approaches to methoxydibenzofuran carbaldehydes.
Protocol I: Vilsmeier-Haack Formylation of Methoxydibenzofurans
The Vilsmeier-Haack reaction is a widely used and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[7] The methoxy group on the dibenzofuran ring is strongly activating, making it an excellent substrate for this transformation.
Causality and Mechanistic Insight: The reaction proceeds via the formation of the electrophilic chloroiminium salt (the Vilsmeier reagent) from DMF and POCl₃.[8] The electron-rich dibenzofuran attacks this electrophile, leading to an intermediate which, upon aqueous workup, hydrolyzes to yield the aldehyde.[6] The regioselectivity is dictated by the position of the methoxy group, which directs the electrophilic attack to the ortho and para positions. For instance, formylation of 2-methoxydibenzofuran typically yields a mixture of the 1- and 3-carbaldehyde isomers.[9]
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Detailed Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting methoxydibenzofuran (1.0 eq.) in anhydrous DMF.
-
Reaction Setup: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Addition of POCl₃: Add phosphorus oxychloride (1.5 - 2.0 eq.) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Once the starting material is consumed, carefully cool the reaction mixture back to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate to quench the reaction and hydrolyze the intermediate iminium salt. This step is often exothermic.
-
Extraction: Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired methoxydibenzofuran carbaldehyde(s).
| Parameter | Value/Condition | Purpose |
| Solvent | Anhydrous DMF | Serves as both solvent and reagent |
| Formylating Agent | POCl₃ | Activates DMF to form the Vilsmeier reagent |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side products |
| Reaction Time | 2 - 6 hours | Varies based on substrate reactivity |
| Workup | Aqueous NaOAc/NaHCO₃ | Hydrolyzes the intermediate and neutralizes acid |
| Purification | Column Chromatography | Separates product(s) from byproducts and isomers |
Protocol II: Rieche Formylation with Dichloromethyl Methyl Ether
The Rieche formylation is an alternative to the Vilsmeier-Haack reaction, particularly useful for certain substrates.[10] It employs dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[11][12]
Causality and Mechanistic Insight: The Lewis acid coordinates to the dichloromethyl methyl ether, facilitating the formation of a highly electrophilic dichloromethyl cation equivalent.[11] This potent electrophile then attacks the electron-rich methoxydibenzofuran ring in a Friedel-Crafts-type mechanism. Subsequent hydrolysis during workup converts the dichloromethyl group into the final aldehyde. This method can sometimes offer different regioselectivity or higher yields compared to the Vilsmeier-Haack reaction.[9]
Caption: Experimental workflow for the Rieche formylation.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried, multi-neck flask under a nitrogen atmosphere, add the methoxydibenzofuran substrate (1.0 eq.) and dissolve it in a dry, inert solvent like dichloromethane (DCM).
-
Cooling: Cool the solution to between -10 °C and 0 °C using an appropriate cooling bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1-1.5 eq.) dropwise via syringe.
-
DCME Addition: After stirring for 10-15 minutes, add dichloromethyl methyl ether (1.1-1.5 eq.) dropwise, maintaining the low temperature.
-
Reaction: Stir the mixture at low temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture into a flask containing a stirred mixture of ice and water to quench the reaction.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic fractions, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. Purify the residue via column chromatography.
Safety Note: Dichloromethyl methyl ether is a potent carcinogen and must be handled with extreme care in a well-ventilated fume hood.
Protocol III: Ortho-Formylation via Lithiation-Halogen Exchange
This powerful strategy allows for the regioselective introduction of a formyl group, often at positions not accessible by standard electrophilic substitution.[4] The process involves converting a bromo-methoxydibenzofuran into an organolithium species via lithium-halogen exchange, which is then quenched with an electrophilic formylating agent like DMF.[11][13]
Causality and Mechanistic Insight: The reaction is initiated by an organolithium reagent, typically n-butyllithium (n-BuLi), which rapidly exchanges with the bromine atom on the aromatic ring.[13] This is favorable because it forms a more stable aryllithium and a less stable alkyl bromide. The resulting nucleophilic aryllithium species readily attacks the electrophilic carbonyl carbon of DMF. The tetrahedral intermediate is stable until aqueous workup, which hydrolyzes it to the aldehyde. This method's success is critically dependent on strictly anhydrous (water-free) conditions, as organolithiums are potent bases and will be quenched by any protic source.[14]
Caption: Experimental workflow for formylation via lithium-halogen exchange.
Detailed Experimental Protocol:
-
Setup: Under a strict nitrogen or argon atmosphere, add a solution of the bromo-methoxydibenzofuran (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a flame-dried flask.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq., typically as a solution in hexanes) dropwise to the stirred solution. A color change is often observed. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (1.5-2.0 eq.) dropwise via syringe.
-
Warming: After stirring for another hour at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup and Purification: Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Comparative Summary and Characterization
| Method | Advantages | Disadvantages | Key Considerations |
| Vilsmeier-Haack | Common, inexpensive reagents; generally good yields.[3][15] | Can produce isomeric mixtures; POCl₃ is corrosive. | Regioselectivity is governed by electronics. |
| Rieche Formylation | Can be very high-yielding; may offer different regioselectivity.[9] | DCME is highly carcinogenic; Lewis acids are moisture-sensitive. | Requires strict handling of toxic reagents. |
| Lithiation-Formylation | Excellent for specific regiochemistry; high-yielding.[11] | Requires strictly anhydrous conditions; n-BuLi is pyrophoric. | Substrate must be stable to strongly basic conditions. |
Product Characterization: The identity and purity of the synthesized methoxydibenzofuran carbaldehydes should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure, substitution pattern, and purity. The aldehyde proton typically appears as a singlet around 9-10 ppm in the ¹H NMR spectrum.[16]
-
FT-IR Spectroscopy: To identify the characteristic aldehyde C=O stretch (typically ~1680-1700 cm⁻¹) and C-O stretches.[17]
-
Mass Spectrometry: To confirm the molecular weight of the product.[16]
Conclusion
The synthesis of methoxydibenzofuran carbaldehydes can be successfully achieved through several reliable methods. The Vilsmeier-Haack and Rieche reactions provide direct routes via electrophilic aromatic substitution, with the choice often depending on the desired regiochemical outcome and tolerance for hazardous reagents. For syntheses requiring absolute regiocontrol, the lithiation-halogen exchange pathway offers a powerful, albeit technically demanding, alternative. By understanding the mechanisms and procedural nuances detailed in this guide, researchers can confidently select and execute the optimal synthetic strategy for their specific research and development objectives.
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Yempala, T., & Cassels, B. K. (2017). Synthesis, scope, 1H and 13C spectral assignments of isomeric dibenzofuran carboxaldehydes. ResearchGate. [Link]
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MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
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Sciencemadness.org. (2008). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. [Link]
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Dibenzofuran-3-carbaldehyde: A Versatile Scaffold for Bioactive Compound Synthesis
Introduction
Dibenzofuran, a heterocyclic moiety composed of a furan ring fused to two benzene rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Derivatives of dibenzofuran are known to exhibit a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] Dibenzofuran-3-carbaldehyde, in particular, serves as a versatile and highly valuable building block in organic synthesis, offering a reactive aldehyde functionality for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and protocols for key transformations.
Core Synthetic Applications
This compound is a key starting material for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of diverse classes of compounds with significant therapeutic potential. This section will detail the application of this building block in several cornerstone reactions of modern organic synthesis.
Olefination Reactions: Accessing Stilbene and Acrylate Derivatives
Olefination reactions are fundamental transformations that convert carbonyl compounds into alkenes. This compound readily undergoes such reactions to yield stilbene and acrylate derivatives, which are known for their diverse biological activities.[5][6]
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.[7] The reaction of this compound with a phosphonium ylide, such as benzyltriphenylphosphonium chloride, provides a direct route to stilbene derivatives.
Causality Behind Experimental Choices: The choice of a strong base, like sodium hydroxide, is crucial for the deprotonation of the phosphonium salt to generate the reactive ylide. The reaction is typically carried out in a two-phase system (e.g., dichloromethane and water) to facilitate the separation of the organic product from the inorganic byproducts.[7] The triphenylphosphine oxide byproduct is a key driving force for this reaction due to the formation of a very strong P=O bond.
Protocol 1: Synthesis of 3-(2-phenylethenyl)dibenzofuran via Wittig Reaction
Workflow Diagram:
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Application Note: High-Yield Synthesis of Substituted Dibenzofuran Aldehydes
Abstract
Substituted dibenzofuran aldehydes are pivotal building blocks in medicinal chemistry and materials science, serving as versatile precursors for a wide range of complex molecular architectures.[1][2] The dibenzofuran scaffold itself is a core component of numerous natural products and pharmacologically active compounds, exhibiting properties such as anticancer, antibacterial, and anti-inflammatory activities.[3][4] The aldehyde functional group provides a reactive handle for subsequent modifications, making reliable access to these intermediates a critical objective for synthetic chemists. This application note provides an in-depth guide to proven, high-yield synthetic strategies for the preparation of substituted dibenzofuran aldehydes. We present detailed, step-by-step protocols for two primary methods: Directed ortho-Metalation (DoM) followed by formylation, and Vilsmeier-Haack formylation. Additionally, a protocol for post-synthetic modification is included to demonstrate the synthesis of more complex substituted analogs. Each protocol is accompanied by mechanistic insights, expert commentary on critical parameters, and quantitative data to ensure reproducibility and aid in methods development.
Introduction: The Strategic Value of Dibenzofuran Aldehydes
The tricyclic dibenzo[b,d]furan system is a privileged heterocyclic motif found in nature and is a key pharmacophore in drug development.[2][4] Its rigid, planar structure and electronic properties make it an attractive scaffold for creating potent bioactive molecules and advanced organic materials.[1] The introduction of a formyl (-CHO) group onto this scaffold dramatically increases its synthetic utility, enabling a host of transformations such as reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid.
The primary challenge in synthesizing these molecules lies in achieving high yields and, crucially, controlling the regioselectivity of the formylation. The dibenzofuran nucleus has several positions susceptible to electrophilic attack (C2, C3, C4, etc.), and the choice of synthetic strategy dictates the final substitution pattern. This guide focuses on robust methods that offer excellent control and high throughput.
Core Synthetic Strategies
Two principal and complementary strategies have proven most effective for the high-yield synthesis of dibenzofuran aldehydes. The choice between them depends on the desired substitution pattern and the availability of starting materials.
-
Direct Formylation of a Pre-functionalized Dibenzofuran: This is the most straightforward approach, where an existing dibenzofuran core is directly formylated. The regioselectivity is controlled by the inherent reactivity of the dibenzofuran ring or by directing groups.
-
Post-Formylation Functionalization: In this strategy, a simple dibenzofuran aldehyde is first synthesized and then subjected to further reactions (e.g., halogenation) to introduce additional substituents.[5]
The following diagram illustrates the logical workflow of these approaches.
Caption: Overview of primary synthetic routes to substituted dibenzofuran aldehydes.
Protocol 1: Directed ortho-Metalation (DoM) and Formylation
This method is exceptionally efficient for the regioselective synthesis of dibenzofuran-4-carbaldehydes. It leverages the oxygen atom of the furan ring as an intrinsic directing group to guide lithiation specifically to the C4 position.
Principle and Rationale
The reaction proceeds via the deprotonation of the C4 position of the dibenzofuran ring using a strong organolithium base, typically n-butyllithium (n-BuLi). The ether oxygen atom coordinates to the lithium cation, stabilizing the transition state and directing the deprotonation to the adjacent (ortho) position. This generates a highly reactive 4-lithiodibenzofuran intermediate. This nucleophilic species is then "quenched" with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to install the aldehyde group after acidic workup. This method is characterized by its excellent regioselectivity and high yields.[5][6]
Mechanism of DoM and Formylation
The workflow involves two key stages: formation of the organolithium intermediate and its subsequent electrophilic capture.
Caption: Simplified mechanism for the synthesis of dibenzofuran-4-carbaldehyde via DoM.
Detailed Experimental Protocol
This protocol is adapted from Yempala and Cassels (2016) for the synthesis of methoxy-substituted dibenzofuran-4-carbaldehydes.[5]
Materials:
-
Substituted Dibenzofuran (e.g., 2-methoxydibenzofuran) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.0 M solution in hexanes (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 eq)
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the substituted dibenzofuran (e.g., 20 mmol).
-
Dissolution: Add anhydrous THF (15 mL for a 20 mmol scale) and stir until the solid is fully dissolved.
-
Lithiation: Cool the solution to 0 °C using an ice-water bath. Add n-BuLi solution (1.5 eq, 30 mmol) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours. The solution may change color, indicating the formation of the organolithium species.
-
Formylation: Cool the reaction mixture back down to 0 °C. Add anhydrous DMF (5.0 eq, 100 mmol) dropwise. A color change or precipitate may be observed.
-
Reaction Completion: Remove the ice bath and continue stirring at room temperature for an additional 2 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl until the solution is acidic (check with pH paper). Caution: This step is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure dibenzofuran-4-carbaldehyde.
Representative Yields
| Starting Material | Product | Reported Yield |
| 2-Methoxydibenzofuran | 2-Methoxydibenzofuran-4-carbaldehyde | 65%[5] |
| 2,8-Dimethoxydibenzofuran | 2,8-Dimethoxydibenzofuran-4-carbaldehyde | 68%[5] |
| 2-Hydroxydibenzofuran* | 8-Hydroxy-2-methoxydibenzofuran-4-carbaldehyde** | 60%[5] |
*The phenolic proton is also abstracted, requiring additional equivalents of n-BuLi. **(from 2,8-dihydroxydibenzofuran precursor)
Protocol 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[7] It uses a pre-formed or in situ-generated "Vilsmeier reagent," which is a mild electrophile capable of reacting with activated rings like dibenzofuran.[8][9]
Principle and Rationale
The reaction involves the activation of an N,N-disubstituted formamide (typically DMF) with an activating agent like phosphorus oxychloride (POCl₃).[8] This forms a highly electrophilic chloroiminium ion, the Vilsmeier reagent. This reagent then undergoes an electrophilic aromatic substitution reaction with the dibenzofuran. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[10] The regioselectivity is governed by the electronic properties of the dibenzofuran ring, with substitution generally favored at the electron-rich C2 or C3 positions.
Mechanism of Vilsmeier-Haack Formylation
Caption: Key steps in the Vilsmeier-Haack formylation of dibenzofuran.
Detailed Experimental Protocol
Materials:
-
Dibenzofuran (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (can be used as solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.2 - 2.0 eq)
-
Ice, Water
-
Sodium Acetate or Sodium Hydroxide solution
-
Suitable extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes. The Vilsmeier reagent will form as a solid or viscous oil.
-
Substrate Addition: Dissolve dibenzofuran (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 60-90 °C (temperature may require optimization) for 2-6 hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with stirring. Caution: This is a highly exothermic quenching process.
-
Neutralization and Product Formation: Heat the aqueous mixture to boiling for 15-30 minutes to complete the hydrolysis of the iminium salt. Cool the mixture and neutralize it by adding a saturated solution of sodium acetate or carefully adding aqueous sodium hydroxide until the pH is ~6-7.
-
Isolation: The product may precipitate upon neutralization. If so, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (3x).
-
Washing and Drying: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 3: Post-Synthetic Modification via Electrophilic Halogenation
This protocol demonstrates how a readily accessible aldehyde, such as dibenzofuran-4-carbaldehyde, can be further elaborated into a more complex, substituted analog.[5]
Principle and Rationale
The aldehyde group at the C4 position is an electron-withdrawing group, which deactivates the benzene ring to which it is attached toward further electrophilic substitution. However, the other benzene ring remains sufficiently electron-rich to react. Electrophilic bromination of dibenzofuran-4-carbaldehyde occurs with high regioselectivity at the C8 position, which is para to the activating ether oxygen atom.[5]
Detailed Experimental Protocol for Bromination
This protocol is adapted from Yempala and Cassels (2016).[5]
Materials:
-
Dibenzofuran-4-carbaldehyde (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (Br₂) (1.0 eq)
Procedure:
-
Dissolution: Dissolve dibenzofuran-4-carbaldehyde in glacial acetic acid in a round-bottom flask.
-
Bromine Addition: To this solution, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Precipitation: Pour the reaction mixture into a beaker of cold water. The bromo-aldehyde product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. The product, 8-bromodibenzofuran-4-carbaldehyde, is often pure enough after this procedure but can be further purified by recrystallization. A reported yield for this transformation is 75%.[5]
Conclusion
The synthesis of substituted dibenzofuran aldehydes can be achieved with high yields and excellent regiochemical control using established organic reactions. The Directed ortho-Metalation (DoM) pathway is the premier method for selectively producing 4-formyl derivatives, while the Vilsmeier-Haack reaction provides access to other isomers. Furthermore, simple dibenzofuran aldehydes can be readily converted into more complex, poly-substituted targets through subsequent functionalization. The protocols detailed in this application note provide researchers, particularly those in drug development and materials science, with reliable and reproducible methods to access these valuable chemical intermediates. Careful attention to reaction conditions, especially the use of anhydrous techniques for organometallic reactions, is paramount to achieving the high yields reported.
References
-
Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry. [Link]
-
Yempala, T., & Cassels, B. K. (2016). Simple and efficient synthesis of various dibenzofuran carbaldehydes. Synthetic Communications, 46(22), 1909-1915. [Link]
-
Kumar, M., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. [Link]
-
Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(3), 548-555. [Link]
-
Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. International Journal of Industrial Chemistry, 4(1), 22. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier Reaction. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. growingscience.com [growingscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Formylation Reactions of Dibenzofuran
Welcome to the Technical Support Center for the optimization of dibenzofuran formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a formyl group onto the dibenzofuran scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the underlying chemical principles to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction to Dibenzofuran Formylation
Dibenzofuran is a privileged heterocyclic motif found in numerous natural products and biologically active compounds. The introduction of a formyl group via electrophilic aromatic substitution is a critical transformation, providing a versatile handle for further functionalization. However, achieving high yield and regioselectivity can be challenging. This guide will focus on the most common formylation methods and their application to dibenzofuran, addressing specific issues you may encounter.
The primary positions for electrophilic attack on the dibenzofuran ring are C2, C3, C4, and C1 (and their symmetrical counterparts C8, C7, C6, and C9). The reactivity at these positions is influenced by the electron-donating character of the oxygen atom and the overall aromaticity of the system. Generally, substitution is favored at the 2- and 3-positions. The precise regiochemical outcome is highly dependent on the specific formylation method and reaction conditions employed.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low to No Product Yield
Q1: My Vilsmeier-Haack formylation of dibenzofuran is resulting in a very low yield or only unreacted starting material. What are the likely causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack reaction are a frequent issue and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Moisture Contamination: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is extremely sensitive to moisture.[1] Any water present will quench the reagent, leading to a significant drop in yield.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents; DMF should be freshly distilled or from a sealed bottle over molecular sieves. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality and Stoichiometry: The purity and ratio of your reagents are critical.
-
Solution: Use freshly distilled POCl₃. Ensure your DMF is pure and free from dimethylamine, which can be identified by a fishy odor. A common stoichiometry is to use an excess of the Vilsmeier reagent, typically 1.5 to 3 equivalents relative to the dibenzofuran.[2]
-
-
Reaction Temperature and Time: The reactivity of dibenzofuran may require specific temperature management.
-
Solution: The formation of the Vilsmeier reagent is exothermic and should be done at 0°C to prevent decomposition. After the addition of dibenzofuran, the reaction temperature may need to be elevated to drive the reaction to completion, with temperatures ranging from room temperature up to 80°C being common for less reactive substrates.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Incomplete Hydrolysis: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt intermediate to the aldehyde.
-
Solution: After the reaction is complete, the mixture is typically poured onto ice and then treated with an aqueous base (e.g., sodium hydroxide or sodium acetate solution) to facilitate hydrolysis and neutralize the acidic mixture.[2] Ensure this step is carried out effectively.
-
Q2: I am attempting a Gattermann or Gattermann-Koch formylation of dibenzofuran with little success. What are the key parameters to consider?
A2: The Gattermann and Gattermann-Koch reactions are classic methods but have their own set of challenges.
-
Gattermann-Koch Limitations: The Gattermann-Koch reaction, which uses carbon monoxide and HCl, is generally not applicable to phenol ethers like dibenzofuran.[3][4] This method is typically restricted to benzene and alkylbenzenes.
-
Gattermann Reaction Conditions: The Gattermann reaction uses hydrogen cyanide (HCN) and HCl with a Lewis acid catalyst.[3] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[5]
-
Solution: For a substrate like dibenzofuran, ensure a potent Lewis acid such as aluminum chloride is used. The reaction is highly sensitive to moisture. If using the Zn(CN)₂ method, ensure the reagents are of high quality. Given the high toxicity of cyanides, this method should be performed with extreme caution in a well-ventilated fume hood.
-
Issue 2: Poor Regioselectivity and Isomer Separation
Q3: My formylation of dibenzofuran yields a mixture of isomers (e.g., 2-formyl and 3-formyldibenzofuran). How can I improve the selectivity, and how can I separate the products?
A3: Achieving high regioselectivity in the electrophilic substitution of dibenzofuran can be challenging. The 2- and 3-positions are often both susceptible to attack.
-
Understanding Regioselectivity: In electrophilic substitutions of benzofuran, attack at the 2-position leads to a cationic intermediate where the positive charge can be stabilized by the adjacent benzene ring. Attack at the 3-position allows for charge stabilization by the lone pair of the furan oxygen.[6] The preferred position of attack in dibenzofuran will be a balance of these electronic effects and steric hindrance. For many electrophilic substitutions, the 2-position is favored.
-
Optimizing for a Specific Isomer:
-
Choice of Reagent: Different formylation methods can exhibit different regioselectivities. For instance, Friedel-Crafts type reactions on dibenzofuran often show a preference for the 2-position.
-
Reaction Conditions: Temperature and solvent can influence the isomer ratio. Lower temperatures may favor the thermodynamically more stable product. Experimenting with different solvents of varying polarity could also alter the product distribution.
-
-
Separation of Isomers:
-
Solution: Column chromatography is the most effective method for separating isomers of formylated dibenzofuran. A silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate or hexane/dichloromethane) is a good starting point. Careful optimization of the solvent system will be necessary to achieve baseline separation, as the isomers often have similar polarities. Monitoring the separation with TLC is crucial.
-
Issue 3: Formation of Byproducts
Q4: I am observing significant byproduct formation in my formylation reaction. What are these byproducts and how can I minimize them?
A4: Byproduct formation can significantly reduce the yield of your desired product.
-
Di-formylation: If both the 2- and 8-positions (or other activated positions) are formylated, this indicates that the reaction is too forcing.
-
Solution: Reduce the equivalents of the formylating agent. Monitor the reaction closely by TLC and stop it once the mono-formylated product is maximized. Lowering the reaction temperature can also help improve selectivity for mono-formylation.
-
-
Polymerization/Resin Formation: This is particularly common in acid-catalyzed reactions like the Friedel-Crafts or Gattermann reactions, where the aromatic ring is highly activated.
-
Solution: Maintain the lowest effective temperature for the reaction. Add the Lewis acid or formylating agent slowly and portion-wise to control the reaction rate and exotherm. Ensure efficient stirring to prevent localized overheating.
-
-
Side Reactions with the Vilsmeier Reagent: The Vilsmeier reagent can sometimes lead to other products besides aldehydes, especially with complex substrates.
-
Solution: Careful control of stoichiometry and temperature is key. Ensure a clean and efficient workup procedure to hydrolyze the intermediate and prevent further reactions.
-
Frequently Asked Questions (FAQs)
Q5: Which formylation method is generally recommended for dibenzofuran?
A5: The Vilsmeier-Haack reaction is often the most reliable and versatile method for the formylation of electron-rich heterocycles like dibenzofuran.[4][7][8] It generally proceeds under milder conditions than Friedel-Crafts type reactions and avoids the use of highly toxic reagents like HCN. While specific yields and regioselectivity can vary, it is a robust starting point for optimization. One study reported the Vilsmeier-Haack formylation of a dibenzofuran derivative as a step in a multi-step synthesis.[9] Another publication details the synthesis of 4,6-diformyldibenzofuran, indicating the feasibility of formylation on the dibenzofuran core.[10]
Q6: What is the expected regioselectivity for the formylation of unsubstituted dibenzofuran?
A6: Based on the principles of electrophilic aromatic substitution on similar heterocyclic systems, formylation is expected to occur primarily at the 2-position .[5][6] This is due to the effective stabilization of the cationic intermediate by the adjacent benzene ring. However, the formation of the 3-isomer is also possible, and the ratio of 2- to 3-substitution will depend on the specific reaction conditions. A study on the electrophilic substitution of dibenzofuran provides insights into the positional reactivity of the ring system.[11]
Q7: Are there any modern, metal-catalyzed methods for the formylation of dibenzofuran?
A7: Direct C-H formylation using transition metal catalysis is an area of active research, but specific examples for dibenzofuran are not yet widely reported in the literature. However, palladium-catalyzed methods for the formylation of aryl halides and triflates using formic acid or its derivatives as a CO source have been developed for other aromatic systems and could potentially be adapted.[12] These methods offer the advantage of milder reaction conditions and high functional group tolerance. The development of direct C-H activation/formylation of dibenzofuran remains a promising area for future research.
Experimental Protocols
The following protocols are generalized procedures for common formylation reactions. They should be optimized for your specific substrate and laboratory conditions.
Protocol 1: Vilsmeier-Haack Formylation of Dibenzofuran
This protocol is a general guideline for the formylation of an electron-rich aromatic compound and should be adapted for dibenzofuran.
Materials:
-
Dibenzofuran
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM, optional co-solvent)
-
Sodium acetate or sodium hydroxide
-
Dichloromethane or ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add POCl₃ (1.5 eq.) dropwise to the stirred DMF, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30-60 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve dibenzofuran (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.
-
Add the dibenzofuran solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 40-80°C, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice.
-
Neutralize the solution by adding a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide until the pH is ~7-8.
-
Stir the mixture until the hydrolysis is complete (typically 30-60 minutes).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to separate the isomers.
-
Protocol 2: Rieche Formylation of Dibenzofuran
This is a general protocol for the Rieche formylation of an electron-rich aromatic compound.[13][14][15][16][17][18]
Materials:
-
Dibenzofuran
-
Anhydrous dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether (Cl₂CHOMe)
-
Saturated aqueous ammonium chloride solution
-
Ice
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve dibenzofuran (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Reagents:
-
Slowly add TiCl₄ (2.2 eq.) dropwise to the stirred solution.
-
After stirring for 5-10 minutes, add dichloromethyl methyl ether (1.1 eq.) dropwise.
-
-
Reaction:
-
Stir the reaction mixture at 0°C for 1-3 hours, or allow it to warm to room temperature, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding it to a mixture of crushed ice and saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following table summarizes the expected outcomes and key parameters for the formylation of dibenzofuran based on general principles of electrophilic aromatic substitution. Specific data from literature on dibenzofuran should be used to populate such a table for precise experimental planning.
| Parameter | Vilsmeier-Haack | Gattermann | Rieche |
| Formylating Agent | Vilsmeier Reagent (POCl₃/DMF) | HCN/HCl/Lewis Acid | Cl₂CHOMe/TiCl₄ |
| Typical Substrate | Electron-rich aromatics/heterocycles | Phenols, phenol ethers | Electron-rich aromatics |
| Expected Regioselectivity | Primarily C2, possible C3 | Dependent on Lewis acid coordination | Primarily C2 |
| Common Byproducts | Di-formylated products | Polymeric resins | Di-formylated products |
| Key Optimization Points | Anhydrous conditions, temperature control, stoichiometry | Anhydrous conditions, Lewis acid choice | Anhydrous conditions, slow addition of reagents |
Visualizing Reaction Mechanisms and Workflows
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of dibenzofuran.
General Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in dibenzofuran formylation.
References
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Sci. Pharm.[Link]
-
Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). Chemistry Stack Exchange. [Link]
-
Keumi, T., et al. (1988). Positional reactivity of dibenzofuran in electrophilic substitutions. The Journal of Organic Chemistry. [Link]
-
Gattermann Aldehyde Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Zhang, W., et al. (2004). Synthesis and Characterization of Dibenzofuran Derivatives. Journal of Chemical Research. [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series).
-
Gattermann reaction. Wikipedia. [Link]
-
Simplification of the Gattermann Synthesis of Hydroxy Aldehydes. designer-drug.com. [Link]
-
Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry. [Link]
-
Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis. [Link]
-
Rieche formylation. Wikipedia. [Link]
-
Rieche Formylation. SynArchive. [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (2015). Molecules. [Link]
-
Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. (2017). Chemistry. [Link]
-
Gattermann Formylation. Chemwonders. [Link]
-
Gattermann reaction examples. BYJU'S. [Link]
-
Rieche Formylation. SynArchive. [Link]
-
Formation of dibenzofuran, dibenzo-p-dioxin and their hydroxylated derivatives from catechol. (2015). RSC Advances. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Sun, G., et al. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters. [Link]
-
Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry. [Link]
- Process for formylation of aromatic compounds.
-
Visible-light-induced direct C–H alkylation of polycyclic aromatic hydrocarbons with alkylsulfones. (2021). Nature Communications. [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (2015). Semantic Scholar. [Link]
-
Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). YouTube. [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (2015). Molecules. [Link]
-
Synthesis and Characterization of Dibenzofuran Derivatives. (2004). ResearchGate. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Scientific Research Publishing. [Link]
-
Flexible Synthesis of Benzofuranones. (2023). ChemistryViews. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). ResearchGate. [Link]
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Technical Support Center: Purification of Dibenzofuran-3-carbaldehyde
Welcome to the technical support center for the purification of Dibenzofuran-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification process effectively.
I. Understanding the Challenge: The Chemistry of Purification
This compound is typically synthesized via electrophilic formylation of the dibenzofuran core, most commonly through the Vilsmeier-Haack reaction.[1][2] The success of your entire synthesis hinges on the effective removal of unreacted starting materials, regioisomeric byproducts, and reaction-derived impurities. The primary difference in polarity between the non-polar dibenzofuran starting material and the more polar aldehyde product is the key to a successful separation.
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered during the purification of this compound.
Q1: What are the most common impurities I should expect?
A1: The impurity profile is largely dictated by the Vilsmeier-Haack synthesis route. Key impurities include:
-
Unreacted Dibenzofuran: The non-polar starting material.
-
Regioisomers: Formylation can sometimes occur at other positions on the dibenzofuran ring, leading to isomers that may have very similar polarity to your desired product.
-
Residual Vilsmeier Reagent/Hydrolysis Products: Though typically removed during aqueous workup, improper quenching can leave behind polar, water-soluble impurities.[3]
-
N,N-Dimethylformamide (DMF): The solvent used to form the Vilsmeier reagent is high-boiling and can be difficult to remove completely without rigorous purification.[4]
Q2: My crude NMR shows a clean conversion, but my column chromatography yield is very low. What happened?
A2: This is a common and frustrating issue. Several factors could be at play:
-
Compound Insolubility: Your product might be precipitating on the column, especially if you load it in a solvent in which it is poorly soluble and then switch to a less polar mobile phase.
-
Irreversible Adsorption: Aldehydes can sometimes interact strongly with silica gel, especially if the silica is acidic. This can lead to streaking on TLC and poor recovery from a column. Pre-treating your crude material or the silica gel can mitigate this (see Troubleshooting section).
-
Product Volatility: While not extremely volatile, some product may be lost if fractions are evaporated under excessively high vacuum and heat.
Q3: Can I purify this compound by recrystallization instead of chromatography?
A3: Yes, recrystallization is a viable and often preferable method for final purification, especially if the crude product is already of moderate purity (>85-90%). The key is finding a suitable solvent or solvent system where the product has high solubility in hot solvent and low solubility in cold solvent, while impurities remain in solution.[5] This method is excellent for removing trace impurities but may be less effective for separating large quantities of byproducts with similar solubility profiles.
Q4: How do I know which purification method to choose?
A4: The choice depends on the scale of your reaction and the purity of your crude material.
-
For crude material with significant amounts of starting material or other byproducts: Flash column chromatography is the preferred initial purification step.
-
For material that is already >90% pure and needs final polishing: Recrystallization is an excellent choice to obtain highly pure, crystalline material suitable for analytical characterization and subsequent reactions.
III. Troubleshooting Guide: Common Issues in Column Chromatography
This section provides a problem-solving framework for the most common purification technique used for this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation on TLC/Column (Spots Overlap) | 1. Incorrect Solvent System: The polarity of the eluent is too high or too low, resulting in poor resolution. 2. Co-eluting Impurities: A regioisomer or other byproduct has a very similar Rf to your product. | 1. Systematic TLC Analysis: Screen different solvent systems. Start with Ethyl Acetate/Hexane and vary the ratio (e.g., 5%, 10%, 20% EtOAc). Aim for an Rf of 0.2-0.3 for your product for optimal column separation.[6] 2. Try a Different Solvent System: Switch to a different solvent combination with different selectivity, such as Dichloromethane/Hexane or Ether/Petroleum Ether.[7] |
| Product Streaking on TLC/Column | 1. Sample Overload: Too much material was spotted on the TLC plate or loaded onto the column. 2. Acidic Silica Gel: The aldehyde may be interacting with acidic sites on the silica, causing tailing. 3. Inappropriate Loading Solvent: The sample was dissolved in a solvent that is too polar. | 1. Reduce Loading: Use a more dilute solution for TLC spotting. For column chromatography, a general rule is to load no more than 1-5% of the silica gel mass. 2. Neutralize Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine (Et3N) to neutralize acidic sites before packing the column. 3. Dry Loading: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. |
| Product Not Eluting from the Column | 1. Eluent is Too Non-polar: The solvent system does not have sufficient polarity to move the compound. 2. Irreversible Adsorption: The compound has strongly and irreversibly bound to the silica gel. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., from 10% EtOAc in hexane to 20%, then 30%). This is known as gradient elution. 2. Flush the Column: If the product is still not eluting, try flushing the column with a very polar solvent like 10% Methanol in Dichloromethane. Note that this may also elute other polar impurities.[7] |
| Cracked or Channeled Column Bed | 1. Poor Packing Technique: The silica gel was not packed uniformly, creating channels. 2. Solvent Polarity Shock: A drastic and sudden change in solvent polarity caused the silica bed to shrink or swell. | 1. Repack the Column: Ensure you pack the column as a uniform slurry and allow it to settle completely before loading the sample. 2. Avoid Sudden Polarity Changes: When running a gradient, increase the polarity gradually. |
Troubleshooting Workflow: Column Chromatography
The following diagram illustrates a decision-making process for troubleshooting common column chromatography issues.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Overcoming Low Yields in Dibenzofuran Synthesis
Welcome to the technical support center for dibenzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with yield and purity in the synthesis of this critical heterocyclic motif. Dibenzofurans are prevalent in natural products, pharmaceuticals, and advanced materials, yet their synthesis can be fraught with difficulties.[1][2]
This resource moves beyond simple protocols to provide in-depth troubleshooting advice based on mechanistic principles and field-proven optimization strategies. We will address common failure points in a direct question-and-answer format, helping you diagnose and resolve issues in your own experiments.
General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad issues that can affect any synthetic route to dibenzofurans.
Question 1: My reaction is not producing any of the desired dibenzofuran product. Where do I start troubleshooting?
Answer: A complete reaction failure typically points to a fundamental issue with one of the core components. A systematic check is the most efficient way to diagnose the problem.
-
Verify Reagent & Catalyst Integrity:
-
Catalyst Activity: Palladium and copper catalysts, especially in low oxidation states, can be sensitive to air and moisture.[3] Use a freshly opened catalyst or one stored properly in a glovebox. If you suspect catalyst deactivation, test it in a reliable, known-to-work reaction.
-
Reagent Purity: Starting materials of insufficient purity can introduce contaminants that poison catalysts or lead to unwanted side reactions. Re-purify your starting materials (e.g., o-iodophenols, diaryl ethers) if their quality is uncertain.
-
Solvent & Base Anhydrousness: Many coupling and cyclization reactions are moisture-sensitive. Ensure solvents are rigorously dried and degassed. Bases should be freshly purchased or dried before use. Oxygen can poison palladium catalysts, so maintaining an inert atmosphere (Argon or Nitrogen) is critical.[3][4]
-
-
Confirm Reaction Setup:
-
Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas and that the seal remains intact throughout the reaction.
-
Temperature Control: Verify that your heating mantle or oil bath is calibrated and maintaining the target temperature. Some reactions have a narrow optimal temperature window.
-
Question 2: My reaction produces the dibenzofuran, but the yield is consistently low (<30%). What are the most likely general causes?
Answer: Consistently low yields, where the product is formed but inefficiently, often stem from suboptimal reaction parameters or competing side reactions.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can dramatically influence reaction rates and equilibrium positions. A reaction that works for one substrate may not be optimal for another with different electronic properties. Systematic optimization of these parameters is often necessary.[5]
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants, catalyst, and any ligands or additives are correct. For example, in palladium-catalyzed reactions, the ligand-to-metal ratio is crucial for catalyst stability and activity.
-
Common Side Reactions: Incomplete cyclization, where the biaryl intermediate is formed but fails to close into the furan ring, is a common issue.[1] Other possibilities include dimerization of starting materials or hydrolysis of reactive intermediates. Analyze your crude reaction mixture by LC-MS or GC-MS to identify these byproducts, which can provide clues about the failure mode.
Troubleshooting Workflow for Low Yield Diagnosis
Caption: A systematic workflow for diagnosing the root cause of low yields.
Troubleshooting Guide: Palladium-Catalyzed C-H Activation/C-O Cyclization
This modern approach is highly effective but sensitive to specific conditions. The reaction typically involves the coupling of a phenol with an aryl halide or the intramolecular cyclization of a diaryl ether.[6][7]
Question 3: My Pd-catalyzed phenol-directed C-H activation/C-O cyclization is sluggish and gives low yields. How can I improve it?
Answer: This powerful reaction depends on a finely tuned Pd(0)/Pd(II) catalytic cycle. A failure at any point in the cycle will stall the reaction.
-
The Catalyst and Ligand System:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor.[8] If using Pd/C, ensure it is from a reliable source and handled under inert conditions to prevent oxidation.[9]
-
Ligand Choice: While some reactions are "ligand-free," many benefit from a specific ligand. For diaryl ether cyclizations, electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can promote the crucial C-O reductive elimination step. For phenol C-H activations, directing group assistance is key.
-
-
The Oxidant is Critical:
-
This reaction is an oxidative C-H activation, meaning a stoichiometric oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) intermediate formed after reductive elimination.
-
Air/Oxygen: A convenient and green oxidant, but requires an efficient re-oxidation pathway, sometimes facilitated by co-catalysts like Cu(I) or Cu(II).[6][7] Ensure good air exposure (e.g., use a balloon of air or an open-to-air condenser) without allowing solvent to evaporate.
-
Other Oxidants: Benzoquinone (BQ), silver acetate (AgOAc), or copper(II) acetate (Cu(OAc)₂) are frequently used. If your reaction is failing with air, switching to one of these chemical oxidants can be an effective troubleshooting step.
-
-
The Turnover-Limiting Step:
-
Mechanistic studies have shown that for many substrates, the rate-limiting step is not the C-H activation itself, but the final C-O reductive elimination from the Pd(II) intermediate to form the dibenzofuran ring.[6][7]
-
Troubleshooting: To accelerate this step, you can try switching to a more electron-donating ligand, increasing the reaction temperature, or using additives. Pivalic acid (PivOH) is often used as a solvent or co-solvent as it can facilitate the C-H activation step and stabilize the catalytic species.[8]
-
Palladium-Catalyzed C-H Activation/C-O Cyclization Mechanism
Caption: The catalytic cycle for Pd-catalyzed dibenzofuran synthesis.
| Parameter | Common Reagents/Conditions | Effect on Yield & Causality | Reference |
| Pd Catalyst | Pd(OAc)₂, PdCl₂, Pd/C | Pd(OAc)₂ is often preferred for its solubility and consistent activity. Pd/C is reusable but can sometimes lead to lower yields in C-H activations. | [8] |
| Oxidant | Air (O₂), Benzoquinone (BQ), Cu(OAc)₂ | Essential for regenerating the Pd(II) catalyst. Air is green but can be slow; BQ or Cu(II) are often more reliable but add cost and waste. | [6][7] |
| Solvent | Pivolic Acid (PivOH), DMF, Toluene | PivOH often gives higher yields by acting as both a solvent and a proton shuttle, facilitating the C-H activation step. | [8] |
| Additives | K₂CO₃, Cs₂CO₃ (Base) | The base is crucial for the deprotonation steps. Cs₂CO₃ is more soluble and often more effective than K₂CO₃. | [9] |
Troubleshooting Guide: Pschorr Cyclization
The Pschorr cyclization is a classic method involving the copper-catalyzed intramolecular cyclization of an aryl diazonium salt. While effective for certain substrates, it is notorious for moderate yields and the formation of side products.[10]
Question 4: My Pschorr reaction results in a low yield of dibenzofuran and a significant amount of tar-like byproducts. What is going wrong?
Answer: The primary challenge in the Pschorr reaction is controlling the reactivity of the highly energetic aryl radical intermediate generated from the diazonium salt.
-
Instability of the Diazonium Salt: Aryl diazonium salts can be unstable, especially at elevated temperatures. They can decompose via non-productive pathways before the desired cyclization occurs.
-
Troubleshooting: Perform the diazotization at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) and a strong acid. Use the generated diazonium salt immediately in the subsequent cyclization step without isolation.
-
-
Inefficient Radical Cyclization: The key step is the intramolecular trapping of the aryl radical. If this is slow, the radical can react in other ways.
-
Side Reactions: The aryl radical can abstract a hydrogen atom from the solvent or another molecule, leading to a de-aminated starting material. It can also participate in intermolecular reactions, leading to polymeric tars.[10]
-
Troubleshooting:
-
Catalyst: Use a catalytic amount of a copper(I) salt (e.g., Cu₂O, CuBr) or copper powder to facilitate the decomposition of the diazonium salt and mediate the radical cyclization.[11]
-
Solvent: Use a solvent that is a poor hydrogen donor to minimize the undesired hydrogen abstraction side reaction.
-
-
Pschorr Cyclization Mechanism
Caption: Simplified mechanism of the Pschorr cyclization highlighting the critical radical intermediate.
Experimental Protocol: High-Yield Synthesis of a Substituted Dibenzofuran
This protocol for a palladium-catalyzed C-H activation/C-O cyclization is adapted from highly successful literature procedures and serves as a validated starting point.[6][7]
Synthesis of 2-Methyldibenzofuran from 2-Methyl-2'-hydroxybiphenyl
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-methyl-2'-hydroxybiphenyl (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with dry air or oxygen three times. An air or oxygen balloon can be used to maintain a positive pressure.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking a small aliquot. The starting material should be consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and base.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-methyldibenzofuran.
References
-
Sreekumar, A., Nair, A. R., Raksha, C., Gopika, S., & Sivan, A. (2024). Dibenzo-Fused Heterocycles: A Decade Update on the Syntheses of Carbazole, Dibenzofuran, and Dibenzothiophene. Chemical Record. [Link]
-
Moustafa, G. O., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Preprints.org. [Link]
-
Moustafa, G. O., et al. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Egyptian Journal of Chemistry, 63(6), 2355-2376. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Organic Chemistry Portal. [Link]
-
Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22(7), 1323-1345. [Link]
-
Provot, O., & Alami, M. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry. [Link]
-
Thangaraj, S., & Gandeepan, P. (2015). Recent Synthetic Developments and Applications of the Ullmann Reaction. RSC Advances, 5, 10388-10423. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Xiao, B., et al. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Journal of the American Chemical Society, 133(24), 9250-9253. [Link]
-
Padwa, A. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Chemical Reviews, 111(8), 4803-4841. [Link]
-
Liu, L., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250-9253. [Link]
-
Lee, J. H., et al. (2007). Development of new cleanup method of polychlorinated dibenzo-p-dioxins/dibenzofurans in fish by freezing-lipid filtration. Analytica Chimica Acta, 589(2), 238-244. [Link]
-
Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 24832-24849. [Link]
-
Wikipedia. (n.d.). Pschorr cyclization. Wikipedia. [Link]
-
Name Reactions. (n.d.). Pschorr Synthesis. Name-Reaction.com. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistryviews.org [chemistryviews.org]
- 6. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dibenzofuran synthesis [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 11. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Center: Synthesis of Dibenzofuran-3-carbaldehyde
Welcome to the Technical Support Center for the synthesis of Dibenzofuran-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its preparation. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your synthesis and overcome common obstacles.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of this compound, while achievable through several established methods, is often accompanied by challenges related to regioselectivity and the formation of undesired byproducts. This section addresses the most common issues in a question-and-answer format.
Question 1: My Vilsmeier-Haack formylation of dibenzofuran is yielding a mixture of isomers that are difficult to separate. How can I improve the regioselectivity for the 3-position?
Answer:
This is a classic challenge in the electrophilic substitution of dibenzofuran. The electronic nature of the dibenzofuran ring system leads to competitive formylation at both the 2- and 3-positions.
Root Cause Analysis:
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2] In dibenzofuran, the furan oxygen directs electrophilic attack to the adjacent carbon atoms. Attack at the 2-position can be rationalized by the stability of the resulting sigma complex, which benefits from resonance stabilization involving the benzene ring, analogous to what is seen in benzofuran.[3] Conversely, attack at the 3-position also leads to a stabilized intermediate. The precise isomer ratio is sensitive to reaction conditions.
Solutions & Optimization Strategies:
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity. We recommend starting the reaction at 0°C and allowing it to slowly warm to room temperature.
-
Stoichiometry of the Vilsmeier Reagent: Using a minimal excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can help to suppress the formation of di-formylated byproducts and may influence the isomeric ratio. A 1.1 to 1.5 molar equivalent of the reagent is a good starting point.
-
Solvent Effects: While DMF is a reactant, the choice of an additional co-solvent can impact the reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Experimenting with solvent polarity may subtly alter the regioselectivity.
Purification of Isomers:
Should you obtain an inseparable mixture, chromatographic techniques are your primary recourse.
| Technique | Stationary Phase | Typical Eluent System | Notes |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexanes/Ethyl Acetate gradient | The isomers are often close in polarity. A shallow gradient is recommended for optimal separation. |
| Preparative HPLC | Reversed-phase (C18) | Acetonitrile/Water or Methanol/Water | Can provide baseline separation for closely related isomers. Phenyl-based columns can also be effective due to π-π interactions.[4] |
| Recrystallization | Various | Ethanol, isopropanol, or mixed solvent systems | May be effective if one isomer is significantly more abundant and has favorable crystallization properties. Requires careful solvent screening.[5] |
Question 2: I am observing a significant amount of a di-formylated byproduct in my Vilsmeier-Haack reaction. How can I prevent this?
Answer:
The formation of di-formylated dibenzofuran is a common side reaction, especially under forcing conditions.
Root Cause Analysis:
The mono-formylated product, this compound, is still an electron-rich aromatic system and can undergo a second electrophilic substitution. The formyl group is deactivating, but the overall activation from the dibenzofuran nucleus can still allow for a second formylation to occur, particularly if excess Vilsmeier reagent is present or if the reaction temperature is too high.
Solutions & Optimization Strategies:
-
Control Stoichiometry: The most critical factor is the amount of Vilsmeier reagent used. Employing no more than 1.5 equivalents of the reagent is crucial. For initial optimizations, starting with 1.1 equivalents is advisable.
-
Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be quenched promptly to prevent further reaction of the product. Avoid prolonged reaction times and elevated temperatures.
-
Slow Addition: Adding the dibenzofuran solution slowly to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0°C) can help to maintain a low concentration of the substrate and disfavor a second formylation.
Question 3: My lithiation-formylation route is giving a low yield of the desired 3-carbaldehyde, with several unidentified byproducts. What could be going wrong?
Answer:
The lithiation of dibenzofuran followed by quenching with an electrophile like DMF is a powerful method, but it is sensitive to reaction conditions and the purity of reagents.
Root Cause Analysis:
-
Incorrect Lithiation Site: Direct lithiation of dibenzofuran with organolithium reagents like n-BuLi can be unselective. The most acidic protons are at the 4- and 6-positions, adjacent to the oxygen atom. To achieve lithiation at the 3-position, a directing group or a halogen-metal exchange is typically required. If you are starting from unsubstituted dibenzofuran, you are likely getting a mixture of lithiated species.
-
Di-lithiation: The use of strong alkyllithiums, especially in the presence of a coordinating agent like TMEDA, can lead to di-lithiation at the 4- and 6-positions.
-
Incomplete Reaction or Quenching: Insufficient organolithium reagent or incomplete reaction time will result in recovery of the starting material. Conversely, side reactions can occur during the quench with DMF if the temperature is not carefully controlled.
Solutions & Optimization Strategies:
-
Strategic Starting Material: The most reliable approach is to start with a halogenated dibenzofuran, such as 3-bromodibenzofuran. A lithium-halogen exchange using n-BuLi or t-BuLi at low temperatures (-78°C) will generate the 3-lithiodibenzofuran species with high regioselectivity.[6]
-
Temperature Control: Both the lithiation and the DMF quench must be performed at low temperatures (typically -78°C) to prevent side reactions, such as the addition of the organolithium reagent to the newly formed aldehyde.
-
Purity of Reagents and Atmosphere: Organolithium reactions are highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated organolithium reagents.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Vilsmeier-Haack formylation of unsubstituted dibenzofuran?
A1: Electrophilic substitution on dibenzofuran is complex. While benzofuran predominantly undergoes formylation at the 2-position, the fusion of the second benzene ring in dibenzofuran alters the electron distribution.[7] Expect a mixture of 2- and 3-formylated products, with the ratio being sensitive to reaction conditions. Some literature suggests that the 3-position is a viable site for electrophilic attack.[8]
Q2: Can I use other formylating agents besides the Vilsmeier reagent?
A2: Yes, other formylation methods exist. The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like TiCl₄ or SnCl₄, is an alternative for electron-rich aromatics.[9] However, this method also proceeds via electrophilic aromatic substitution and may present similar challenges with regioselectivity.
Q3: My final product is a brownish oil, but it should be a solid. What could be the issue?
A3: Pure this compound is a solid at room temperature. A brownish oil suggests the presence of impurities. These could be residual starting material, isomeric byproducts, or decomposition products. Thorough purification by column chromatography followed by recrystallization is recommended.
Q4: Is this compound prone to oxidation?
A4: Like many aldehydes, this compound can be oxidized to the corresponding carboxylic acid, Dibenzofuran-3-carboxylic acid.[10] This is more likely to occur in the presence of strong oxidizing agents or upon prolonged exposure to air. It is advisable to store the purified product under an inert atmosphere.
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Dibenzofuran
This protocol aims to favor the formation of the 3-isomer but will likely produce a mixture.
Materials:
-
Dibenzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium acetate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (3.0 equiv.) and anhydrous DCE. Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Formylation: Dissolve dibenzofuran (1.0 equiv.) in anhydrous DCE and add this solution dropwise to the Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture back to 0°C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous sodium acetate solution until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.
Protocol 2: Lithiation-Formylation of 3-Bromodibenzofuran
This protocol offers high regioselectivity for the 3-position.
Materials:
-
3-Bromodibenzofuran
-
n-Butyllithium (n-BuLi) in hexanes, freshly titrated
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3-bromodibenzofuran (1.0 equiv.) and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Add n-BuLi (1.1 equiv.) dropwise to the stirred solution at -78°C. Stir the mixture at this temperature for 1 hour.
-
Formylation: Add anhydrous DMF (1.5 equiv.) dropwise at -78°C. Stir the reaction at -78°C for 2 hours, then allow it to warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanisms
The following diagrams illustrate the mechanisms for the primary synthetic routes and a key side reaction.
Caption: Vilsmeier-Haack formylation of dibenzofuran.
Caption: Lithiation-formylation of 3-bromodibenzofuran.
References
- Cetina-Mancilla, E., et al. (1998). Effect of Geometry and Heteroatom on the Regioselectivity of Fluorine Introduction into an Aromatic Ring. The Journal of Organic Chemistry, 63(3), 878-880.
-
ron. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. Available at: [Link].
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 22, 2026, from [Link].
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Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 22, 2026, from [Link].
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 22, 2026, from [Link].
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CUNY. (n.d.). Purification by Recrystallization. Retrieved January 22, 2026, from [Link].
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 22, 2026, from [Link].
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- Guillaumet, G., et al. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22(7), 1323-1345.
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Organic Chemistry Portal. (n.d.). Formylation. Retrieved January 22, 2026, from [Link].
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-
Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved January 22, 2026, from [Link].
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Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved January 22, 2026, from [Link].
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Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-C Bond Formation
Welcome to the technical support center for palladium-catalyzed C-C bond formation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during these pivotal synthetic transformations. The following content is structured in a flexible question-and-answer format, providing in-depth, field-proven insights to guide your experimental troubleshooting.
Section 1: Core Troubleshooting Guide
This section addresses the most frequent and critical issues observed in palladium-catalyzed cross-coupling reactions. Each entry follows a diagnostic logic: identifying the Symptom , exploring Potential Causes , and providing actionable Diagnostic Steps & Solutions .
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction shows minimal or no conversion to the desired product. Where should I begin troubleshooting?
A1: Low or no product yield is a common yet multifaceted problem. A systematic evaluation of the reaction components and setup is the most effective approach. The primary culprits are often related to catalyst inactivity, poor reagent quality, or a suboptimal reaction environment.
Potential Causes & Diagnostic Steps:
-
Inactive Catalyst System : The single most critical factor is the generation and maintenance of the active Pd(0) species.
-
Pd(II) Precatalyst Reduction Failure : Many common precatalysts, like Pd(OAc)₂, require in situ reduction to the active Pd(0) state. This reduction, often facilitated by phosphine ligands, amines, or other reagents, can be inefficient.[1][2]
-
Solution : Consider using a pre-activated Pd(0) source such as Pd₂(dba)₃ or a modern, well-defined precatalyst (e.g., Buchwald G3 Palladacycles, PEPPSI™ catalysts) that ensures efficient generation of the active catalyst.[3]
-
-
Catalyst Deactivation : The active Pd(0) catalyst may be deactivating over the course of the reaction.
-
Symptom : A common sign of deactivation is the formation of a black precipitate, known as "palladium black," which is aggregated, inactive palladium metal.[4]
-
Solution : The choice of ligand is paramount to stabilizing the catalytically active species. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, RuPhos) can stabilize the Pd(0) center, prevent aggregation, and facilitate the key steps of the catalytic cycle.[5][6][7] Ensure vigorous stirring to maintain a homogeneous mixture, as poor mixing can promote localized high concentrations and aggregation.[3]
-
-
-
Compromised Reagents & Reaction Environment : The reaction is only as good as its components.
-
Atmosphere (Oxygen Sensitivity) : Many Pd(0) complexes and phosphine ligands are sensitive to air. Oxygen can oxidize the active Pd(0) to inactive Pd(II) species and can also degrade electron-rich phosphine ligands, shutting down the catalytic cycle.[8][9]
-
Diagnostic Test : If you suspect an air leak, run a control reaction under rigorously inert conditions and compare the results.
-
Solution : Employ robust techniques to establish and maintain an inert atmosphere. This includes using oven- or flame-dried glassware, utilizing a Schlenk line or glovebox, and thoroughly degassing all solvents and aqueous solutions.[3][10][11][12]
-
-
Solvent & Base Quality : The presence of moisture and impurities can be detrimental.
-
Moisture : While a controlled amount of water can be beneficial or even necessary for some cross-couplings (e.g., Suzuki-Miyaura, by aiding base solubility and promoting transmetalation), excess water can lead to unwanted side reactions like protodeboronation of boronic acids.[13][14] Ensure solvents are anhydrous unless water is an intended component of the system.
-
Purity : Impurities in solvents or bases can poison the catalyst. Use high-purity, anhydrous solvents, preferably freshly distilled or from a sealed commercial source.[1] Bases should be finely ground to maximize surface area and stored in a desiccator.[3]
-
-
Substrate Purity : Impurities in the starting materials (e.g., aryl halide, organometallic partner) can act as catalyst poisons.
-
Solution : If purity is questionable, purify starting materials by recrystallization, distillation, or column chromatography before use.[3]
-
-
Workflow: Establishing an Inert Atmosphere
A rigorously inert atmosphere is non-negotiable for most palladium-catalyzed reactions.
Caption: Workflow for setting up an inert atmosphere reaction.
Protocol 1: Degassing Solvents via Freeze-Pump-Thaw
This is the most rigorous method for removing dissolved gases from solvents.[15]
-
Flask Preparation : Add the solvent to a Schlenk flask, ensuring it is no more than half full. Attach the flask to a Schlenk line.
-
Freeze : Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump : With the flask still in the liquid nitrogen, open the stopcock to the vacuum manifold and evacuate for 3-5 minutes. This removes gases from the headspace above the frozen solvent.
-
Thaw : Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat : Repeat the entire freeze-pump-thaw cycle two more times (for a total of three cycles).
-
Final Step : After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The degassed solvent is now ready for use.
Issue 2: Catalyst Deactivation & Formation of Palladium Black
Q2: My reaction starts but then stalls, and I observe a black precipitate. What is happening?
A2: This is a classic symptom of catalyst deactivation through aggregation. The active, soluble Pd(0)Lₙ species is aggregating into bulk, inactive palladium metal, commonly called "palladium black."[4]
Potential Causes & Solutions:
-
Inadequate Ligand Stabilization : The ligand's primary role is to stabilize the mononuclear palladium species and prevent it from aggregating.
-
Cause : The chosen ligand may be too small, not electron-donating enough, or used at an insufficient ligand-to-palladium ratio.
-
Solution : Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium center, making it difficult for two palladium atoms to come close enough to aggregate. The strong σ-donating character of these ligands also strengthens the Pd-P bond.[7][16] Consider increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) to favor the formation of coordinatively saturated, stable complexes.[3]
-
-
Ligand Degradation : Phosphine ligands themselves can be unstable under certain conditions.
-
Cause : Electron-rich phosphines can be susceptible to oxidation if the inert atmosphere is not rigorously maintained.[2] Some phosphines can also be degraded by other components in the reaction mixture at high temperatures.
-
Solution : Ensure a scrupulously oxygen-free environment. If high temperatures are required, select a more thermally stable ligand. Biaryl phosphine ligands (Buchwald ligands) are generally robust.[6]
-
-
High Local Concentration or Temperature :
-
Cause : Poor stirring or localized overheating can create "hot spots" where the catalyst concentration exceeds its solubility limit, leading to precipitation.
-
Solution : Use a stir bar that provides vigorous agitation for the specific flask size and shape. Use an oil bath for uniform heating and avoid hot plates which can create hot spots.
-
Diagram: The Role of Ligands in Preventing Deactivation
Caption: Ligands stabilize Pd(0) to prevent aggregation.
Issue 3: Troublesome Side Reactions
Q3: My desired product is contaminated with significant byproducts. What are the common side reactions and how can I suppress them?
A3: Side reactions compete with the desired cross-coupling pathway and are often promoted by suboptimal conditions or inherent reactivity of the substrates.
Common Side Reactions & Mitigation Strategies:
| Side Reaction | Description | Common Cause(s) | Recommended Solution(s) |
| Homocoupling | Dimerization of the organometallic reagent (e.g., R-B(OH)₂ → R-R) or the aryl halide. | Presence of oxygen, use of Pd(II) precatalysts without efficient reduction, or certain ligand/base combinations.[8][17][18] | Rigorously exclude oxygen. Use a Pd(0) source or a precatalyst system known for clean reduction. Adjusting the base or solvent may also help. |
| Protodeboronation | Cleavage of the C-B bond in a boronic acid, replacing it with a hydrogen atom. | Often promoted by excess water, high temperatures, or prolonged reaction times, especially with electron-rich or heteroaromatic boronic acids.[14] | Use the boronic acid soon after adding it to the reaction. Use boronic esters (e.g., pinacol esters) which are more stable. Minimize reaction time and temperature. Avoid excessive amounts of water. |
| Dehalogenation | The aryl halide is reduced to the corresponding arene (Ar-X → Ar-H). | Can occur via β-hydride elimination from a Pd-H species, which can form from various sources in the reaction mixture. | The choice of base can be critical. Stronger, non-coordinating bases are sometimes less prone to promoting this pathway. Ensure high purity of reagents. |
| β-Hydride Elimination | A common decomposition pathway for alkyl coupling partners containing β-hydrogens. | Occurs from the Pd(II)-alkyl intermediate. | Use ligands that promote rapid reductive elimination, such as bulky, electron-rich phosphines. For alkyl halides, specific catalyst systems are often required. |
Section 2: Frequently Asked Questions (FAQs)
Q: Which palladium source should I use: Pd(0) or Pd(II)? A: Pd(II) sources like Pd(OAc)₂ and PdCl₂ are often cheaper and more air-stable, making them convenient to handle. However, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient or lead to side reactions.[2] Pd(0) sources like Pd₂(dba)₃ provide the active oxidation state directly but can be more sensitive to air. For reliability and reproducibility, modern Pd(II) precatalysts (e.g., Buchwald palladacycles) are highly recommended as they are air-stable yet designed for rapid and clean activation to Pd(0) under the reaction conditions.[3]
Q: How do I select the right ligand? A: Ligand selection is crucial and often empirical. However, general principles apply. The ligand's steric and electronic properties are key.[5]
-
Steric Bulk : Bulky ligands (e.g., P(t-Bu)₃, biaryl phosphines like XPhos, SPhos, RuPhos) generally accelerate reductive elimination and stabilize the catalyst against decomposition, making them effective for challenging couplings.[5][7]
-
Electronic Properties : Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.[16]
-
Recommendation : For general screening, start with a versatile, bulky, electron-rich ligand like SPhos or XPhos. Consult literature for catalyst systems proven to be effective for your specific substrate class.
Q: My reaction is biphasic (e.g., Toluene/Water). How do I ensure it works? A: Vigorous stirring is essential for biphasic reactions to maximize the interfacial area where the reaction occurs.[3] If mixing is poor, the reaction rate will be limited by mass transfer between the phases. Use a suitably sized stir bar and a strong stir plate. In some cases, a phase-transfer catalyst may be beneficial, though it is not typically required for many standard Suzuki couplings where the base solubility in water is key.
Q: How can I monitor the progress of my reaction? A: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds, or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile materials. For real-time, quantitative monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy can be used by taking aliquots from the reaction at various time points.[19][20] For example, ¹⁹F NMR is excellent for monitoring reactions involving fluorine-containing substrates.[20]
Section 3: Experimental Protocols
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a robust starting point for optimization.
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol % Pd)
-
Phosphine ligand (e.g., SPhos, 2-4 mol %)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2-3 equiv)
-
Degassed Solvent (e.g., Toluene/H₂O 10:1, or Dioxane/H₂O 4:1, 0.1-0.2 M)
-
-
Procedure:
-
Setup : In a glovebox or on a Schlenk line, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add Reagents : Add the aryl halide and the arylboronic acid to the vessel.
-
Add Solvent : Add the degassed solvent system via syringe.
-
Reaction : Seal the vessel and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography.
-
References
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-
Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. Available at: [Link]
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Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]
- Koszinowski, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry. DOI: 10.1002/chem.201406408.
- Fauske & Associates. (2020).
- Wang, C., et al. (2020). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
- John, A., et al. (2024). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science. DOI: 10.1039/D3SC06447F.
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- Scribd. Cross Coupling Reaction Manual Desk Reference.
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- ChemHelp ASAP. (2020). Stille cross-coupling reaction. YouTube.
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Technical Support Center: Optimization of Solvent and Temperature for Oxidative Coupling Reactions
Welcome to the Technical Support Center for Oxidative Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing solvent and temperature conditions. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and enhance the success of your experiments.
Section 1: Troubleshooting Guide for Common Experimental Issues
Oxidative coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they are notoriously sensitive to reaction conditions.[1][2] Below are common problems encountered in the lab, along with systematic approaches to diagnose and resolve them.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent challenges. The root cause often lies in suboptimal solvent choice or reaction temperature.
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice: The polarity and coordinating ability of the solvent play a crucial role in stabilizing intermediates and transition states.[3][4][5]
-
Polar vs. Nonpolar: Polar solvents can accelerate reactions involving polar intermediates by stabilizing them.[3][4] Conversely, nonpolar solvents might be preferable for nonpolar reactants.[3][6] For instance, in some palladium-catalyzed Suzuki-Miyaura couplings of chloroaryl triflates, nonpolar solvents favor reaction at the chloride, while certain polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) favor reaction at the triflate.[5] However, this is not a universal rule, as other polar solvents like water and alcohols can behave similarly to nonpolar solvents in this specific reaction.[5][7]
-
Coordinating vs. Non-coordinating Solvents: The ability of a solvent to coordinate with the metal catalyst can dramatically alter selectivity and reactivity.[8][9] For example, in certain Pd/PtBu3-catalyzed couplings, coordinating solvents are believed to promote reaction at the triflate by forming a Pd(PtBu3)(solv) complex, whereas non-coordinating solvents favor reaction at the chloride via a monoligated Pd(PtBu3) species.[8][9]
-
-
Systematic Temperature Screening: Temperature directly influences reaction kinetics.[3][10]
-
Too Low: Insufficient thermal energy may prevent the reactants from overcoming the activation energy barrier, leading to a sluggish or stalled reaction.[3]
-
Too High: Excessive heat can lead to several undesirable outcomes:
-
Catalyst Decomposition: Many organometallic catalysts are thermally sensitive.
-
Substrate/Product Degradation: The desired molecules may not be stable at elevated temperatures.
-
Increased Side Reactions: Higher temperatures can open up alternative reaction pathways, reducing selectivity.[3] A study on the oxidative coupling of methane (OCM) found that temperatures above 850 °C could lead to an irreversible loss of the active catalyst surface area.[11]
-
-
Experimental Protocol: Rapid Optimization Screen
To efficiently identify a suitable starting point, a small-scale parallel screen is recommended.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent | Toluene (Nonpolar) | Acetonitrile (Polar Aprotic) | Methanol (Polar Protic) | 1,4-Dioxane (Nonpolar Ether) |
| Temperature | Room Temperature | 50 °C | 80 °C | 110 °C |
This table provides a basic template. The choice of solvents and temperatures should be adapted based on the specific reaction and the boiling points of the selected solvents.
Issue 2: Poor Selectivity (e.g., Formation of Homocoupled Byproducts)
The formation of undesired isomers or homocoupled products is a common selectivity issue in cross-coupling reactions.
Troubleshooting Steps:
-
Solvent-Mediated Selectivity Control: The solvent can dramatically influence the reaction pathway.[12] A notable example is the cerium(IV)-mediated oxidative coupling of 1-aryl-1,3-dicarbonyls with styrene, where dihydrofurans are formed in methanol, while α-tetralones are selectively synthesized in acetonitrile or methylene chloride.[12] This is attributed to the rate of solvent-assisted deprotonation of a radical cation intermediate.[12]
-
Temperature Adjustment for Selectivity: Reaction temperature can be a powerful lever to control selectivity. Often, lower temperatures favor the thermodynamically controlled product, while higher temperatures may favor the kinetically controlled product. It is crucial to find a temperature that provides a good balance between reaction rate and selectivity.[3] For instance, in the oxidative coupling of methane, increasing the temperature can enhance conversion and selectivity up to a certain point.[11]
dot
Caption: Troubleshooting workflow for poor selectivity.
Issue 3: Reaction Stalls Before Completion
A reaction that starts but fails to reach full conversion can be particularly frustrating.
Troubleshooting Steps:
-
Catalyst Deactivation:
-
Temperature: As mentioned, high temperatures can degrade the catalyst.[3] Consider if the reaction exotherm is raising the internal temperature significantly above the set point.
-
Solvent Incompatibility: Some solvents can react with or deactivate the catalyst. For example, certain coordinating solvents might bind too strongly to the metal center, inhibiting substrate binding.[8][9]
-
-
Reagent Solubility:
-
Ensure all starting materials and reagents are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous mixture and slow or incomplete reaction.
-
If solubility is an issue, consider a co-solvent system or a different solvent with a more appropriate solubility profile.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I rationally select a starting solvent for a new oxidative coupling reaction?
A1: Start by considering the mechanism of your reaction. If the reaction is proposed to proceed through charged intermediates or transition states, a polar solvent is likely a good starting point as it can stabilize these species.[3][4] Conversely, for reactions involving neutral, nonpolar species, a nonpolar solvent may be more suitable.[6] It is also critical to consider the coordinating ability of the solvent, as this can directly impact the catalyst's behavior.[8][9] A small-scale screen of a few diverse solvents (e.g., toluene, acetonitrile, THF, and a protic solvent like methanol or water) is a highly recommended empirical approach.[5][13]
Q2: What is the general effect of temperature on the rate of an oxidative coupling reaction?
A2: Generally, increasing the temperature increases the reaction rate by providing the reacting molecules with more kinetic energy to overcome the activation energy barrier.[3] However, the relationship is not always linear, and an optimal temperature must be found that balances reaction speed with the stability of the catalyst, substrates, and products.[3] Excessively high temperatures can lead to catalyst deactivation and an increase in side reactions.[3]
Q3: Can the solvent change the mechanism of my reaction?
A3: Yes, absolutely. The solvent can have a profound impact on the reaction pathway.[4][12] For example, in Rh(III)-catalyzed oxidative couplings, the C-H activation step can proceed through two different mechanisms: an intramolecular concerted metalation-deprotonation (CMD) process, which is favored in polar solvents due to the formation of a charged species, or a neutral intermolecular C-H activation, which is favored in nonpolar solvents.[4]
dot
Caption: Influence of solvent polarity on reaction mechanism.
Q4: My reaction is very exothermic. How should this influence my temperature optimization strategy?
A4: For highly exothermic reactions, it is crucial to ensure efficient heat dissipation to maintain a stable internal reaction temperature. A significant exotherm can cause the internal temperature to overshoot the set point, potentially leading to catalyst decomposition or side reactions.[14] Start your optimization at a lower temperature and monitor the internal temperature closely. Using a larger reaction volume or a reactor with better heat transfer capabilities can also help manage exotherms.
Q5: Are there any general trends for solvent effects in phenol oxidative couplings?
A5: In phenol oxidative couplings, solvent polarity can be a determining factor for selectivity.[6] For example, with certain vanadium catalysts, nonpolar solvents can favor β-O bond coupling because they stabilize the vanadium-radical adduct.[6] Additionally, in some electrochemical phenol-arene cross-coupling reactions, the presence of small amounts of water or methanol in a fluorinated solvent like hexafluoroisopropanol (HFIP) can be crucial for achieving high yields.[15]
Section 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify the optimal solvent for a given oxidative coupling reaction.
Methodology:
-
Setup: In parallel reaction vials, add the substrate(s), catalyst, and any other solid reagents.
-
Solvent Addition: To each vial, add a different solvent from a pre-selected list (see table below for suggestions).
-
Execution: Place the vials in a temperature-controlled shaker or heating block set to a moderate initial temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reactions at regular intervals (e.g., 2, 4, 8, 24 hours) by taking small aliquots for analysis by TLC, GC, or LC-MS.
-
Analysis: Compare the conversion to product and the formation of byproducts across the different solvents to identify the most promising candidates.
Suggested Solvent Screen:
| Solvent Class | Example Solvents | Properties |
| Nonpolar Aprotic | Toluene, Hexane, Dioxane | Low polarity, non-coordinating |
| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | High polarity, coordinating |
| Polar Protic | Methanol, Ethanol, Water | High polarity, protic, coordinating |
| Ethers | Tetrahydrofuran (THF), 2-MeTHF | Moderate polarity, weakly coordinating |
Protocol 2: Temperature Gradient Optimization
Objective: To determine the optimal reaction temperature for yield and selectivity.
Methodology:
-
Setup: Prepare several identical reaction mixtures using the optimal solvent identified in Protocol 1.
-
Temperature Gradient: Place each reaction in a separate heating block or oil bath set to a different temperature (e.g., 40 °C, 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: Follow the progress of each reaction over time, paying close attention to both the rate of product formation and the emergence of any impurities.
-
Analysis: Construct a plot of yield versus temperature at a fixed time point (e.g., 24 hours) to visualize the optimal temperature range.
References
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Solvent-dependent oxidative coupling of 1-aryl-1,3-dicarbonyls and styrene - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Online MS kinetics study with real temperature dependence of oxidative coupling of methane (OCM) on La2O3 - American Chemical Society. (n.d.). American Chemical Society. [Link]
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Oxidative Coupling Mechanisms: Current State of Understanding | ACS Catalysis. (2017). ACS Publications. [Link]
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Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). National Institutes of Health. [Link]
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Performance Evaluation of Different Reactor Concepts for the Oxidative Coupling of Methane on Miniplant Scale - MDPI. (n.d.). MDPI. [Link]
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Oxidative Coupling of Methane: A Review Study on the Catalytic Performance - MDPI. (n.d.). MDPI. [Link]
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Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
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Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. (2017). ResearchGate. [Link]
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Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. (2020). ResearchGate. [Link]
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Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B. (2021). Royal Society of Chemistry. [Link]
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Oxidative Coupling of Methane over Pt/Al2O3 at High Temperature: Multiscale Modeling of the Catalytic Monolith - MDPI. (n.d.). MDPI. [Link]
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Reaction condition optimization, regarding solvent, temperature, catalyst concentration, oxidant, and oxidant amount a - ResearchGate. (n.d.). ResearchGate. [Link]
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Optimization of the Oxidative Coupling of Methane Process for Ethylene Production - MDPI. (n.d.). MDPI. [Link]
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Oxidative coupling - Grokipedia. (2026). Grokipedia. [Link]
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Consequence of products from oxidative coupling of methane in a non-oxidative high temperature environment - RSC Publishing. (2023). Royal Society of Chemistry. [Link]
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Optimization of the Temperature, Solvent, and Addi- tive - ResearchGate. (n.d.). ResearchGate. [Link]
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Analysis of the Descriptors for the Oxidative Coupling of Methane Reaction, Using Varying Machine Learning Approaches - MDPI. (n.d.). MDPI. [Link]
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2.2.7 Research Area “Oxidative Coupling Reactions – Methods and Mechanisms” (M. Klußmann). (n.d.). Max-Planck-Institut für Kohlenforschung. [Link]
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Oxidative Coupling Mechanisms: Current State of Understanding - ResearchGate. (2017). ResearchGate. [Link]
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(PDF) Low-temperature catalytic oxidative coupling of methane in an electric field over a Ce–W–O catalyst system - ResearchGate. (2016). ResearchGate. [https://www.researchgate.net/publication/301889895_Low-temperature_catalytic_oxidative_coupling_of_methane_in_an_electric_field_over_a_Ce-W-O_catalyst_system]([Link]_ catalytic_oxidative_coupling_of_methane_in_an_electric_field_over_a_Ce-W-O_catalyst_system)
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(PDF) Oxidative Coupling of Methane for Ethylene Production: Reviewing Kinetic Modelling Approaches, Thermodynamics and Catalysts - ResearchGate. (2021). ResearchGate. [Link]
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Productivity Enhancement for the Oxidative Coupling of Methane in Adiabatic Layered-Bed Reactors | ACS Engineering Au - ACS Publications. (n.d.). ACS Publications. [Link]
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Oxidative Coupling Mechanisms: Current State of Understanding. (2017). ACS Publications. [Link]
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Direct design of active catalysts for low temperature oxidative coupling of methane via machine learning and data mining - Catalysis Science & Technology (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
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[Orgo Lab 2] Oxidative Coupling of Alkynes - YouTube. (2021). YouTube. [Link]
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7 questions with answers in OXIDATIVE COUPLING | Science topic - ResearchGate. (n.d.). ResearchGate. [Link]
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Efficient Anodic and Direct Phenol-Arene C,C Cross-Coupling: The Benign Role of Water or Methanol | Journal of the American Chemical Society. (2012). ACS Publications. [Link]
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On the Temperature Dependence of Enzyme-Catalyzed Rates - ACS Publications. (2016). ACS Publications. [Link]
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Autothermal Oxidative Coupling of Methane with Ambient Feed Temperature | Request PDF. (2020). ResearchGate. [Link]
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Cross-Coupling Chemistry. (n.d.). University of Rochester. [Link]
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Oxidative Coupling in Complexity Building Transforms - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. [Link]
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Oxidative addition reactions, Orthometallation, Oxidative Coupling: Imp points with examples. (2020). YouTube. [Link]
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Formal Direct Cross-Coupling of Phenols with Amines | Request PDF - ResearchGate. (2017). ResearchGate. [Link]
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Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. (2024). Wiley Online Library. [Link]
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Oxidative coupling of phenols - Wikipedia. (n.d.). Wikipedia. [Link]
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Technical Support Center: Multi-Step Synthesis of Dibenzofuran Derivatives
Welcome to the technical support center for the synthesis of dibenzofuran derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this important heterocyclic scaffold. Dibenzofurans are prevalent in medicinally active compounds and advanced materials, making their synthesis a critical area of study.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed explanations, please refer to the corresponding sections in the Troubleshooting Guides.
Q1: My palladium-catalyzed cyclization to form the dibenzofuran ring is not working. What are the most common reasons for failure?
A1: Failure in Pd-catalyzed C-H activation/C-O cyclization reactions is often due to catalyst deactivation, improper reaction conditions, or issues with the starting materials.[4][5][6] Key factors to check include the quality and activity of your palladium catalyst, the choice of oxidant (air is commonly used), and the solvent.[4][5] Pivalic acid as a solvent has been shown to improve reproducibility and yields compared to acetic acid.[7][8] Ensure your starting diaryl ether or 2-arylphenol is pure and that the reaction is performed under the optimal temperature and atmosphere.
Q2: I'm observing low yields in my Suzuki-Miyaura coupling to create the 2-arylphenol precursor. What can I do to improve it?
A2: Low yields in Suzuki couplings can stem from several factors.[9][10][11][12][13] Common culprits include poor quality of the boronic acid or aryl halide, suboptimal base or solvent selection, and catalyst poisoning. Ensure your boronic acid is not degraded (protodeboronation is a common issue). Screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane) can significantly impact yield.[9][10] The choice of phosphine ligand is also critical; bulky, electron-rich ligands can often improve the efficiency of the oxidative addition step, especially with electron-rich aryl halides.[10]
Q3: Purification of my final dibenzofuran derivative is proving difficult due to persistent impurities. What are some effective purification strategies?
A3: Purification of dibenzofuran derivatives can be challenging due to their often planar and nonpolar nature, leading to similar retention factors for starting materials and byproducts.[14] Column chromatography is the standard method, but careful selection of the stationary and mobile phases is crucial. Sometimes, a multi-step purification approach is necessary, such as an initial crystallization followed by chromatography. Recrystallization from a suitable solvent system can be highly effective for removing minor impurities. In some cases, derivatization to a more polar compound, followed by purification and subsequent deprotection, can be a viable, albeit longer, strategy.
Q4: I am attempting an Ullmann condensation to form a diaryl ether intermediate, but the reaction is sluggish and requires harsh conditions. Are there milder alternatives?
A4: Traditional Ullmann condensations often require high temperatures and stoichiometric copper, which can limit functional group tolerance.[15][16] Modern variations of the Ullmann reaction utilize soluble copper catalysts with ligands such as diamines or acetylacetonates, which can facilitate the reaction under milder conditions.[16] Palladium-catalyzed Buchwald-Hartwig amination and etherification reactions are excellent alternatives that generally proceed at lower temperatures and with a broader substrate scope.[16]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges in the multi-step synthesis of dibenzofuran derivatives.
Guide 1: Synthesis of Diaryl Ether/2-Arylphenol Precursors
The formation of the biaryl C-C or C-O bond is a critical first step in many dibenzofuran syntheses. The two most common methods are the Suzuki-Miyaura cross-coupling and the Ullmann condensation.
Troubleshooting Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming the C-C bond in 2-arylphenol precursors. However, its success is highly dependent on a number of factors.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | 1. Use a fresh batch of palladium catalyst. Pd(PPh₃)₄, for example, can be sensitive to air and moisture. 2. Ensure rigorous degassing of the solvent and reaction mixture to prevent catalyst oxidation. 3. Consider using a more robust pre-catalyst, such as those developed by Buchwald or Fu. |
| Sub-optimal Base | 1. The choice of base is critical. Screen a variety of bases, including K₂CO₃, K₃PO₄, and Cs₂CO₃. 2. Ensure the base is finely powdered and anhydrous for non-aqueous setups. For aqueous systems, ensure it dissolves properly. |
| Poor Boronic Acid Quality | 1. Boronic acids can degrade over time, especially in the presence of moisture. Use freshly purchased or recrystallized boronic acid. 2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. |
| Solvent Effects | 1. The solvent system can have a profound effect on the reaction rate and yield. Common choices include toluene, dioxane, and DMF, often with an aqueous phase for the base. 2. Experiment with different solvent ratios and the addition of co-solvents. |
| Ligand Issues | 1. The ligand plays a crucial role in the catalytic cycle. If using a simple catalyst like Pd(OAc)₂, the addition of a phosphine ligand (e.g., PPh₃, SPhos, XPhos) is necessary. 2. For sterically hindered or electron-rich substrates, bulky and electron-rich ligands are often required to promote oxidative addition. |
Troubleshooting Ullmann Condensation
The Ullmann reaction is a classic method for forming diaryl ethers, but it is often plagued by the need for harsh reaction conditions.
Problem: Low Yield and/or Reaction Failure
| Potential Cause | Troubleshooting Steps |
| Insufficient Copper Activity | 1. Traditional Ullmann reactions often use copper powder or copper bronze. Ensure the copper is activated (e.g., by washing with dilute HCl, water, ethanol, and ether) to remove surface oxides. 2. Consider using a soluble copper(I) salt, such as CuI, which is generally more reactive. |
| High Reaction Temperatures | 1. While high temperatures are often necessary, they can lead to decomposition of starting materials and products. 2. The addition of ligands like 1,10-phenanthroline or N,N-dimethylglycine can significantly lower the required reaction temperature. |
| Solvent Choice | 1. High-boiling polar aprotic solvents like DMF, NMP, or pyridine are typically used. 2. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Base Incompatibility | 1. A strong base, such as K₂CO₃ or pyridine, is usually required to deprotonate the phenol. 2. Ensure the base is thoroughly mixed with the reactants. |
Guide 2: Cyclization to the Dibenzofuran Core
The key ring-forming step can be accomplished through several methods, with palladium-catalyzed intramolecular C-H activation/C-O cyclization being a popular modern approach.
Troubleshooting Palladium-Catalyzed Intramolecular C-H Activation/C-O Cyclization
This elegant method directly forms the dibenzofuran core from a 2-arylphenol or a diaryl ether.
Problem: Incomplete Conversion or No Reaction
| Potential Cause | Troubleshooting Steps |
| Ineffective Oxidant | 1. Many of these reactions use air or O₂ as the terminal oxidant. Ensure good aeration of the reaction mixture by stirring vigorously or bubbling air through the solution. 2. If air is not effective, consider using a chemical oxidant such as benzoquinone or a copper(II) salt. |
| Catalyst Deactivation | 1. The palladium catalyst can be sensitive to impurities in the starting materials or solvent. Ensure all reagents are of high purity. 2. The choice of palladium source can be important. Pd(OAc)₂ is commonly used.[17] |
| Inappropriate Solvent | 1. The solvent can play a crucial role in the reaction's success. Pivalic acid has been shown to be an effective solvent for this transformation.[7][8] Acetic acid is another common choice. |
| Steric Hindrance | 1. Highly substituted precursors may be resistant to cyclization due to steric hindrance. 2. In such cases, higher reaction temperatures or more active catalyst systems may be required. |
| Incorrect Palladium Oxidation State | 1. These reactions typically proceed through a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle.[4][6] The specific conditions will favor one over the other. Ensure your chosen conditions are appropriate for the desired catalytic cycle. |
Guide 3: Post-Synthesis Purification
The final step of any multi-step synthesis is the purification of the target molecule. Dibenzofuran derivatives can present unique challenges in this regard.
Problem: Difficulty in Separating Product from Starting Material or Byproducts
| Technique | Troubleshooting Steps |
| Column Chromatography | 1. If the product and impurities have very similar Rf values, try using a different solvent system with varying polarity. 2. Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. 3. Gradient elution can be more effective than isocratic elution for separating closely related compounds. |
| Recrystallization | 1. This is often the most effective method for obtaining highly pure crystalline solids. 2. A systematic approach to solvent screening is key. Start with single solvents and then move to binary solvent systems. 3. Slow cooling and the use of a seed crystal can promote the formation of larger, purer crystals. |
| Preparative HPLC | 1. For very challenging separations, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution. 2. This method is more expensive and time-consuming than column chromatography but can be invaluable for obtaining highly pure material for biological testing. |
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the synthesis of a 2-arylphenol precursor.
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Pd-Catalyzed Intramolecular C-H Activation/C-O Cyclization
This protocol outlines a general procedure for the cyclization of a 2-arylphenol to a dibenzofuran.[4][5][18]
-
To a reaction vial, add the 2-arylphenol (1.0 equiv) and the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv).
-
Add the solvent (e.g., pivalic acid or acetic acid).
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) under an atmosphere of air.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
IV. Visualizations
Decision-Making Workflow for Troubleshooting a Failed Suzuki Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
General Synthetic Strategies for Dibenzofurans
Caption: Common synthetic routes to dibenzofuran derivatives.
V. References
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Biointerface Research in Applied Chemistry, 14(4), 92.
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Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. (n.d.). SciSpace.
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Synthesis of Dibenzofurans. (n.d.). Organic Chemistry Portal.
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Xiao, B., Gong, T.-J., Liu, Z.-J., Liu, J.-H., Luo, D.-F., Xu, J., & Liu, L. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250–9253.
-
Xiao, B., Gong, T. J., Liu, Z. J., Liu, J. H., Luo, D. F., Xu, J., & Liu, L. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Journal of the American Chemical Society, 133(24), 9250–9253.
-
Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22(7), 1323–1345.
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI.
-
Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization. (2015). Organic Letters, 17(8), 1986–1989.
-
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). Frontiers in Chemistry, 12.
-
Therapeutic Potential of Dibenzofuran Derivatives: A Detailed Overview. (n.d.). Benchchem.
-
Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization | Request PDF. (n.d.). ResearchGate.
-
Medicinal active applications of Dibenzofuran derivatives. (2022). Chemical Biology Letters, 9(4), 374.
-
Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22, 1323-1345.
-
Savanur, M. R. S., Kumar, A., Kumar, M., & Kumar, S. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374.
-
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). Frontiers.
-
(A) Synthesis of dibenzofuran and suggested mechanism of the reaction.... (n.d.). ResearchGate.
-
Chang, M.-Y., Lee, T.-W., & Wu, M.-H. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES, 85(7), 1605.
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The Versatile Role of Dibenzofuran Derivatives in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
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Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC.
-
Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dibromofuran. (n.d.). Benchchem.
-
Xiao, B., Gong, T.-J., Liu, Z.-J., Liu, J.-H., Luo, D.-F., Xu, J., & Liu, L. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society.
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (n.d.). PubMed Central.
-
Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. (n.d.). NIH.
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
-
Copper-Catalyzed Double Intramolecular Ullmann Coupling for the Synthesis of Diastereomerically and Enantiomerically Pure 4b,9b-Dihydrobenzofuro[3,2- b ]benzofurans | Request PDF. (n.d.). ResearchGate.
-
Potential Research Applications of Dibenzofuran Compounds: An In-depth Technical Guide. (n.d.). Benchchem.
-
Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.
-
Ullmann condensation. (n.d.). Wikipedia.
-
Failed suzuki coupling, any suggenstions? (2024). Reddit.
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (n.d.). ResearchGate.
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
-
What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018). ResearchGate.
-
An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. (n.d.). ResearchGate.
-
Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry.
-
Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(12), 6590–6597.
-
Synthesis of Dibenzofurans Derivatives via Benzannulation of 2‐Nitrobenzofurans and Alkylidene Malononitriles. (n.d.). ResearchGate.
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.). ResearchGate.
-
Optimization for synthesis of dibenzofuran. Reaction conditions: 1a... (n.d.). ResearchGate.
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Technical Support Center: Dibenzofuran-3-carbaldehyde - Stability and Storage
This guide is designed for researchers, scientists, and professionals in drug development who utilize Dibenzofuran-3-carbaldehyde in their experimental work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the stability and integrity of this compound throughout your research. Inconsistent results can often be traced back to the handling and storage of critical reagents. This document will serve as your comprehensive resource for understanding and mitigating stability-related issues with this compound.
Understanding the Molecule: Inherent Stability and Potential Liabilities
This compound is an aromatic aldehyde, a class of compounds known for a specific set of reactivity patterns. The core dibenzofuran ring system is thermally robust; however, the aldehyde functional group is the primary site of chemical instability.[1] Understanding this is key to proper handling. The primary degradation pathway of concern is the oxidation of the aldehyde to the corresponding carboxylic acid, Dibenzofuran-3-carboxylic acid. This process can be initiated or accelerated by several environmental factors.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the stability and handling of this compound.
Q1: What is the primary cause of this compound degradation?
A1: The most significant cause of degradation is oxidation. The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid group (-COOH). This is a common reaction for aldehydes and can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[2][3]
Q2: How should I store my solid this compound for long-term use?
A2: For long-term storage, solid this compound should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, and stored in a cool, dark, and dry place. A temperature of 2-8°C is recommended.[4][5]
Q3: I need to make a stock solution. What solvent should I use and how should I store it?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.[6] Once in solution, the compound may be more susceptible to degradation. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and headspace oxygen. Store these solutions at -20°C or -80°C for extended periods. Always use anhydrous, high-purity solvents.
Q4: Can I store this compound at room temperature?
A4: While short-term storage at room temperature on the lab bench during active use is generally acceptable, it is not recommended for long-term storage. Prolonged exposure to ambient temperature and light can accelerate degradation.[2]
Q5: What are the visual signs of degradation?
A5: While not always obvious, degradation of solid this compound may be indicated by a change in color or the presence of clumping (due to moisture absorption). However, the most reliable way to assess purity is through analytical methods like HPLC, which can detect the presence of degradation products such as Dibenzofuran-3-carboxylic acid.
Troubleshooting Guide: Addressing Stability-Related Experimental Issues
Unforeseen experimental outcomes can often be attributed to reagent degradation. This guide will help you troubleshoot common problems.
Scenario 1: Inconsistent or Lower-Than-Expected Yields in a Reaction
-
Problem: You are using this compound as a starting material, and your reaction yields are variable or consistently low.
-
Potential Cause: A portion of your this compound may have oxidized to Dibenzofuran-3-carboxylic acid. The carboxylic acid will not participate in reactions where the aldehyde functionality is required (e.g., reductive amination, Wittig reactions), thus lowering your effective concentration of the starting material.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
-
Detailed Steps:
-
Analytical Verification: Before extensive troubleshooting of your reaction conditions, verify the purity of your this compound. An HPLC analysis is ideal as it can quantify the presence of impurities. A proton NMR spectrum can also be informative; the aldehyde proton typically appears around 9.5-10 ppm, while a carboxylic acid proton is much further downfield (>12 ppm) and broader.
-
Purification: If significant degradation is confirmed, you may need to purify the bulk material. Column chromatography is a standard method for separating aldehydes from their corresponding carboxylic acids.
-
Optimize Storage: Re-evaluate your storage procedures based on the recommendations in this guide to prevent future degradation.
-
Scenario 2: Appearance of an Unexpected Byproduct in Your Reaction
-
Problem: Your reaction is producing an unknown compound, complicating purification and analysis.
-
Possible Cause: If your reaction is sensitive to acidic conditions, the presence of Dibenzofuran-3-carboxylic acid as an impurity can catalyze side reactions or interfere with your intended transformation.
-
Recommended Action:
-
Characterize the Byproduct: Use techniques like LC-MS to determine the mass of the byproduct. If the mass corresponds to a known or plausible side product under acidic conditions, this points to contamination.
-
Neutralize Acidity: If you suspect acidic contamination and purification of the starting material is not feasible, consider adding a non-nucleophilic base (e.g., proton sponge) to your reaction mixture to neutralize the carboxylic acid. This should be done with caution as it can affect your desired reaction.
-
Confirm with a Fresh Batch: The most straightforward approach is to acquire a new, high-purity batch of this compound and repeat the experiment. If the byproduct does not form, this confirms the issue was with the starting material's integrity.
-
Data Summary: Recommended Storage Conditions
| Parameter | Solid Compound | Stock Solution (in DMSO) |
| Temperature | 2-8°C (refrigerated) | -20°C to -80°C (frozen) |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (overlay before sealing) |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
| Moisture | Store in a desiccated environment | Use anhydrous solvent |
| Container | Tightly sealed glass vial | Tightly sealed, single-use vials |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary degradant, Dibenzofuran-3-carboxylic acid.
-
Objective: To develop a stability-indicating HPLC method.[2]
-
Materials:
-
This compound sample
-
Reference standards for this compound and Dibenzofuran-3-carboxylic acid (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of your this compound sample in acetonitrile.
-
Mobile Phase: A common starting point is a gradient elution:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 50% B and equilibrate
-
-
Detection: Monitor at a wavelength where both the aldehyde and carboxylic acid absorb, typically around 254 nm or 280 nm.
-
Analysis: The carboxylic acid is more polar than the aldehyde and will therefore have a shorter retention time on a reverse-phase column. The presence of a peak eluting earlier than the main aldehyde peak is indicative of degradation. Quantify the area percentage of this peak to estimate the level of impurity.
-
By adhering to these storage and handling protocols and utilizing the troubleshooting guides, you can ensure the integrity of your this compound, leading to more reliable and reproducible experimental results.
References
- Chemical Bull. (2026, January 17).
- Fisher Scientific. (2023, September 5).
- CPAChem. (2022, March 18).
- Eawag-BBD. (1997, December 15).
-
PMC - NIH. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Retrieved from [Link]
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Dibenzofuran-2-carboxaldehyde.
- ResearchGate. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Naphthalene-Degrading Comamonas sp. JB.
- Pell Wall Blog. (2013, February 7).
- Cole-Parmer.
- Fisher Scientific.
- ACS Publications. (2024, June 6).
- eGyanKosh.
- Chemistry LibreTexts. (2025, January 19). 19.
- RSC Publishing. Light-induced autoxidation of aldehydes to peracids and carboxylic acids.
-
PubChem - NIH. Dibenzofuran | C12H8O | CID 568. Retrieved from [Link]
-
Wikipedia. Dibenzofuran. Retrieved from [Link]
- Online Chemistry notes. (2022, February 11).
- ResearchGate. (2025, June 23). Oxidative degradation of fragrant aldehydes.
- NIH.
- Bio-Rad.
- Sigma-Aldrich. Benzofuran-3-carbaldehyde | 4687-25-6.
- Benchchem.
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- 4. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. rjptonline.org [rjptonline.org]
Technical Support Center: Scaling Up the Synthesis of Dibenzofuran-3-carbaldehyde
Welcome to the technical support center for the synthesis of Dibenzofuran-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights and troubleshoot common issues encountered when scaling this synthesis from the laboratory bench to pilot-plant production.
Introduction: The Importance and Synthesis of this compound
This compound is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs). Its synthesis typically involves the formylation of a dibenzofuran core. While several methods exist for the synthesis of dibenzofuran derivatives, the Vilsmeier-Haack reaction remains a widely used, efficient, and cost-effective method for introducing a formyl group onto an electron-rich aromatic ring like dibenzofuran.[1][2]
This guide will focus on the practical challenges and critical parameters of scaling up the Vilsmeier-Haack formylation of dibenzofuran, providing a troubleshooting framework to ensure a robust, reproducible, and high-yielding process.
Core Synthetic Route: Vilsmeier-Haack Formylation of Dibenzofuran
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] This electrophilic species then attacks the electron-rich dibenzofuran ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the desired aldehyde.[3][4]
Lab-Scale Experimental Protocol
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the mixture for an additional 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve dibenzofuran (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the iminium intermediate.
-
Product Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the collected solid or the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizing the Workflow
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Dibenzofuran-3-carbaldehyde and its Isomers
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of rigorous scientific practice. Positional isomers, while sharing the same molecular formula, can exhibit profoundly different physicochemical properties and biological activities. In the context of dibenzofuran chemistry, the precise placement of a formyl group on the aromatic scaffold is critical. This guide provides an in-depth comparative analysis of dibenzofuran-3-carbaldehyde and its 2- and 4-isomers using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and indispensable tool for structural determination.
The Challenge of Isomer Differentiation in Dibenzofurans
The rigid, planar structure of the dibenzofuran core gives rise to a complex and often overlapping aromatic region in the ¹H NMR spectrum. The introduction of a formyl group, a moderately deactivating and anisotropic substituent, further perturbs the electronic environment of the aromatic protons and carbons. The subtle differences in chemical shifts and coupling constants between isomers necessitate a careful and systematic analytical approach. While one-dimensional (1D) ¹H and ¹³C NMR are foundational, two-dimensional (2D) techniques are often essential for definitive assignments, particularly in cases of signal overlap. The choice of NMR solvent can also be critical, as demonstrated in the characterization of methoxy-substituted dibenzofuran carboxaldehydes where signals that were unresolved in CDCl₃ could be fully assigned in DMSO-d₆ using 2D-NMR techniques.[1]
¹H and ¹³C NMR Spectral Data of Dibenzofuran Carbaldehyde Isomers
The following sections detail the characteristic ¹H and ¹³C NMR spectral data for dibenzofuran-2-, 3-, and 4-carbaldehyde. All data presented was acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.
This compound
The ¹H NMR spectrum of this compound is characterized by a downfield singlet for the aldehydic proton and a distinct set of signals for the seven aromatic protons. The ¹³C NMR spectrum shows 13 distinct signals, including the characteristic carbonyl carbon resonance.
Conclusion
The differentiation of dibenzofuran-2-, 3-, and 4-carbaldehyde is readily achievable through a systematic analysis of their ¹H and ¹³C NMR spectra. The distinct electronic environment created by the formyl group at each position results in a unique set of chemical shifts and coupling patterns that serve as a reliable fingerprint for each isomer. While 1D NMR provides a significant amount of information, 2D NMR techniques are highly recommended for unambiguous assignment and complete structural verification. This guide provides the necessary spectral data and a robust experimental framework to aid researchers in the confident characterization of these and similar aromatic isomers.
References
-
Yempala, T., & Cassels, B. K. (2016). Synthesis, scope, 1H and 13C spectral assignments of isomeric dibenzofuran carboxaldehydes. Research on Chemical Intermediates, 43(2), 1085–1098. [Link]
Sources
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Dibenzofuran-3-carbaldehyde
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of organic molecules. For researchers and professionals in drug development and materials science, understanding the fragmentation patterns of novel or functionalized compounds is paramount. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Dibenzofuran-3-carbaldehyde. In the absence of a publicly available spectrum for this specific molecule, we will construct a theoretical fragmentation pathway grounded in the established principles of mass spectrometry and supported by a comparative analysis with structurally related compounds.
The Subject Molecule: this compound
This compound is an aromatic compound featuring a dibenzofuran core functionalized with an aldehyde group at the 3-position. The dibenzofuran moiety, a rigid and planar ring system, is a common scaffold in various natural products, pharmaceuticals, and organic electronic materials. The aldehyde group, a reactive functional group, is a key synthon for a multitude of chemical transformations. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in complex mixtures.
Predicted Mass Spectrum and Fragmentation Pathway
The electron ionization mass spectrum of this compound is anticipated to be dominated by fragmentation pathways characteristic of both the stable aromatic dibenzofuran core and the appended aldehyde group. Aromatic aldehydes are known to exhibit distinct fragmentation behaviors, often leading to a prominent molecular ion peak due to the stability of the aromatic system.[1]
The molecular formula of this compound is C₁₃H₈O₂, with a molecular weight of 196.20 g/mol . The primary fragmentation events are predicted as follows:
-
Molecular Ion (M⁺˙) at m/z 196: A strong molecular ion peak is expected due to the high stability of the fused aromatic ring system.
-
Loss of a Hydrogen Radical (M-1) at m/z 195: A common fragmentation for aromatic aldehydes, this results from the cleavage of the C-H bond of the aldehyde group, forming a stable acylium ion.[2][3]
-
Loss of the Aldehyde Group (M-29) at m/z 167: This fragmentation involves the loss of the entire CHO group, leading to the formation of a dibenzofuranyl cation.[3][4]
-
Loss of Carbon Monoxide (M-28) at m/z 168: Following the initial loss of a hydrogen radical to form the acylium ion at m/z 195, a subsequent loss of a neutral CO molecule would lead to the dibenzofuranyl cation at m/z 167. A direct loss of CO from the molecular ion is also possible, leading to a fragment at m/z 168, which corresponds to the molecular ion of dibenzofuran.[5][6]
The fragmentation of the dibenzofuran ring system itself is less likely to be the primary pathway due to its aromatic stability. However, at higher ionization energies, fragmentation of the ring system could occur, leading to smaller, less characteristic fragments.
Predicted Key Fragment Ions:
| m/z | Proposed Fragment | Formula | Notes |
| 196 | Molecular Ion | [C₁₃H₈O₂]⁺˙ | Expected to be a prominent peak. |
| 195 | [M-H]⁺ | [C₁₃H₇O₂]⁺ | Formation of a stable acylium ion. |
| 167 | [M-CHO]⁺ | [C₁₂H₇O]⁺ | Loss of the aldehyde functionality. |
| 168 | [M-CO]⁺˙ | [C₁₂H₈O]⁺˙ | Corresponds to the molecular ion of dibenzofuran. |
| 139 | [C₁₁H₇]⁺ | [C₁₁H₇]⁺ | Further fragmentation of the dibenzofuran ring (loss of CO). |
Comparative Analysis with Structurally Related Compounds
To substantiate our predicted fragmentation pattern, a comparative analysis with the known mass spectra of dibenzofuran and benzofuran carbaldehydes is instructive.
Dibenzofuran
The mass spectrum of the parent dibenzofuran (C₁₂H₈O, MW=168.19) is characterized by a very stable molecular ion at m/z 168, which is typically the base peak.[5][6] A significant fragment is observed at m/z 139, corresponding to the loss of a CHO group, which in this case arises from the cleavage of the furan ring. This provides a reference for the fragmentation of the core ring system.
Benzofuran-2-carbaldehyde and Benzofuran-3-carbaldehyde
Benzofuran-2-carbaldehyde (C₉H₆O₂, MW=146.14) and its isomer, Benzofuran-3-carbaldehyde, offer valuable insights into the fragmentation of an aldehyde-substituted furan ring fused to a benzene ring.[7][8] The mass spectrum of benzofuran-2-carbaldehyde shows a strong molecular ion at m/z 146, a prominent M-1 peak at m/z 145, and a significant peak at m/z 117 (M-29), corresponding to the loss of the CHO group.[7] This pattern strongly supports our prediction for the behavior of the aldehyde group in this compound.
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the predicted fragmentation pathway for this compound under electron ionization.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry Analysis
To empirically validate the predicted fragmentation pattern, the following experimental protocol for electron ionization mass spectrometry is recommended.
Objective: To acquire the electron ionization (EI) mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
Capillary GC column suitable for aromatic compounds (e.g., DB-5ms).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the experimental spectrum with the predicted fragmentation pattern.
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging established fragmentation principles for aromatic aldehydes and comparing with the known spectra of related compounds, we have constructed a robust hypothesis for its behavior under electron ionization. The proposed fragmentation pathway, centered around the initial loss of a hydrogen radical or the entire aldehyde group, provides a solid framework for the identification and structural confirmation of this compound in future experimental work. The provided experimental protocol offers a clear path for the empirical validation of these predictions.
References
-
Vrkoslav, V., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [Link]
-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Drew, M. G., et al. (1999). Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: differentiation between linear and angular isomers. Journal of Mass Spectrometry, 34(11), 1137-1153. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
NIST. (n.d.). Dibenzofuran, 4-methyl-. NIST WebBook. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
East Tennessee State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
NIST. (n.d.). Dibenzofuran. NIST WebBook. [Link]
-
NIST. (n.d.). Dibenzofuran. NIST WebBook. [Link]
-
de Souza, C. H., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(10), 1015-1025. [Link]
-
PubChem. (n.d.). Dibenzofuran. National Institutes of Health. [Link]
-
Fay, L. B., Huynh-Ba, T., & Blank, I. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(12), 5153-5158. [Link]
-
NIST. (n.d.). Benzofuran-2-carboxaldehyde. NIST WebBook. [Link]
-
SciSpace. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. [Link]
-
PubChem. (n.d.). 1-Benzofuran-3-carbaldehyde. National Institutes of Health. [Link]
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A Comparative Guide to the Reactivity of Dibenzofuran Aldehydes for the Research Scientist
For researchers and professionals in drug development and materials science, the dibenzofuran scaffold is a privileged structure, offering a rigid, planar backbone with unique electronic properties. The introduction of a formyl group unlocks a gateway to a vast array of chemical transformations, enabling the synthesis of complex derivatives with potential biological activity or tailored material characteristics. However, the reactivity of the aldehyde is not uniform across the dibenzofuran landscape. The position of the formyl group on the tricyclic system dictates its electronic environment and steric accessibility, leading to significant differences in reactivity.
This guide provides a comparative analysis of the reactivity of dibenzofuran aldehydes, focusing on how the positional isomerism influences key chemical transformations. We will delve into the underlying electronic and steric factors and provide supporting experimental context to aid in the strategic design of synthetic routes.
Understanding the Dibenzofuran Core: A Tale of Four Positions
Dibenzofuran is a tricyclic aromatic ether with numbering as indicated below. The positions available for substitution are 1, 2, 3, and 4. Due to the influence of the furan oxygen, these positions are not electronically equivalent. The oxygen atom, through its lone pairs, can donate electron density into the aromatic system via resonance, while its electronegativity leads to an inductive electron-withdrawing effect.
The electron density is not distributed evenly across the dibenzofuran nucleus. Computational studies on dibenzofuran have shown that the molecule has distinct electronic characteristics.[1][2] While specific computational data on the aldehyde isomers is scarce in the literature, we can infer the electronic effects based on the general principles of aromatic chemistry. The positions ortho and para to the oxygen atom (positions 1, 3, 6, and 8) are expected to be more electron-rich than the meta positions (2, 4, 7, and 9). However, the fusion of the benzene rings complicates a simple analysis.
A computational study on the atmospheric degradation of dibenzofuran initiated by OH radical addition predicted that the C1 position is the most favored site for attack, indicating its higher electron density.[3] This suggests that the electronic landscape of dibenzofuran is nuanced.
The introduction of an aldehyde group, which is electron-withdrawing, further modifies this electronic landscape. The reactivity of the aldehyde itself, as well as the susceptibility of the aromatic rings to further substitution, will be a function of this interplay between the inherent electronics of the dibenzofuran core and the influence of the formyl substituent.
Nucleophilic Addition: The Aldehyde's Primary Reactivity
The quintessential reaction of an aldehyde is nucleophilic addition to the carbonyl carbon.[4][5][6][7] The electrophilicity of this carbon is paramount to the reaction's success and rate. We can predict the relative reactivity of the dibenzofuran aldehyde isomers based on the electronic contribution of the dibenzofuran ring to the carbonyl carbon.
-
Positions 2 and 4: The aldehyde group at these positions is further removed from the direct resonance-donating effect of the furan oxygen. Consequently, the carbonyl carbon is expected to be more electrophilic, leading to a higher reactivity towards nucleophiles.
-
Positions 1 and 3: An aldehyde at these positions will experience a greater degree of electron donation from the furan oxygen via resonance. This increased electron density on the carbonyl carbon will reduce its electrophilicity, making it less reactive towards nucleophiles compared to the 2- and 4-isomers.
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A Comparative Guide to the Biological Activity of Dibenzofuran Derivatives: Benchmarking Dibenzofuran-3-carbaldehyde
Introduction: The Dibenzofuran Scaffold in Drug Discovery
Dibenzofuran, a heterocyclic compound composed of a furan ring fused to two benzene rings, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and lipophilic nature make it an attractive starting point for the design of novel therapeutic agents. The derivatization of the dibenzofuran core has yielded a plethora of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] This guide provides a comparative analysis of the biological activities of various dibenzofuran derivatives, with a particular focus on understanding the potential of the synthetically accessible Dibenzofuran-3-carbaldehyde as a foundational molecule for further drug development. While extensive biological data on this compound itself is limited in publicly accessible literature, this guide will leverage structure-activity relationship (SAR) studies of related derivatives to extrapolate its potential efficacy and guide future research.
Comparative Analysis of Biological Activities
The biological profile of dibenzofuran derivatives is profoundly influenced by the nature and position of their substituents. The aldehyde group at the 3-position of this compound is a versatile handle for synthetic modifications, allowing for the exploration of a wide chemical space. Here, we compare the known activities of key dibenzofuran derivatives to benchmark the potential of this core structure.
Antimicrobial Activity: A Battle Against Resistance
Dibenzofuran derivatives have emerged as promising candidates in the fight against antibiotic-resistant bacteria.[2] The core structure's ability to intercalate into bacterial DNA and disrupt cellular processes is a key aspect of its antimicrobial action.
Structure-Activity Relationship Insights:
-
Hydroxylation: The presence of hydroxyl groups on the dibenzofuran ring is often crucial for antibacterial activity. These groups can participate in hydrogen bonding with bacterial enzymes and cell wall components, enhancing the compound's inhibitory effects.[3]
-
Electron-Withdrawing Groups: Substituents that are strong electron-withdrawing groups can increase the antibacterial potency of dibenzofuran derivatives. This is potentially due to enhanced interaction with biological targets.[3]
-
Nitrogen-Containing Heterocycles: The replacement of the oxygen atom in the furan ring with nitrogen to form carbazole derivatives has been shown to significantly boost antibacterial activity.[3]
Comparative Data on Antimicrobial Activity of Dibenzofuran Derivatives:
| Compound/Derivative Class | Test Organism(s) | MIC (µg/mL) | Reference |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [3] |
| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | Multidrug-resistant Enterococcus faecalis | 6.25 | [3] |
| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive bacteria | 50 - 200 | [4] |
| Aza-benzofuran derivatives | Salmonella typhimurium, Staphylococcus aureus | Moderate activity | [5] |
| Oxa-benzofuran derivatives | Penicillium italicum, Colletotrichum musae | 12.5 - 25 | [6] |
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The cytotoxic potential of dibenzofuran derivatives against various cancer cell lines has been extensively investigated.[1] The planar nature of the dibenzofuran scaffold allows it to intercalate with DNA, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship Insights:
-
Substituents on the Periphery: The type and position of substituents on the benzene rings significantly impact cytotoxic activity. For instance, the presence of methoxy and acetyl groups can modulate the compound's interaction with cellular targets.
-
Kinase Inhibition: Certain dibenzofuran derivatives have been identified as potent inhibitors of kinases like Pim-1 and CLK1, which are often overexpressed in cancer cells and play a crucial role in cell proliferation and survival.[7]
-
Apoptosis Induction: Some derivatives have been shown to induce apoptosis through mitochondrial and caspase-3-dependent pathways.[8]
Comparative Data on Anticancer Activity of Dibenzofuran Derivatives:
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Eupatodibenzofuran A | A549 (Lung), MCF-7 (Breast) | 5.95, 5.55 | [8] |
| Kehokorin A | HeLa (Cervical) | 1.5 (mg/mL) | [3] |
| Kehokorin D | HeLa (Cervical) | 6.1 (mg/mL) | [3] |
| Compound 44 (Cercosporamide-inspired) | MV4-11 (AML) | 2.6 | [9] |
The aldehyde functionality of this compound could serve as a reactive site for interactions with cellular nucleophiles, potentially contributing to cytotoxicity. Its conversion to Schiff bases or other derivatives could lead to compounds with enhanced and more selective anticancer activity.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Emerging research has highlighted the potential of benzofuran and dibenzofuran scaffolds in the development of neuroprotective agents.[4] These compounds can exert their effects through various mechanisms, including antioxidant activity and modulation of neuronal signaling pathways.
Structure-Activity Relationship Insights:
-
Antioxidant Properties: Many benzofuran derivatives exhibit antioxidant activity, which is crucial for protecting neurons from oxidative stress, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[2]
-
Enzyme Inhibition: Some derivatives have been shown to inhibit enzymes like monoamine oxidase (MAO), which are involved in the metabolism of neurotransmitters.[4]
-
Anti-Amyloid Aggregation: Certain benzofuran analogs have demonstrated the ability to inhibit the aggregation of amyloid-β peptide, a hallmark of Alzheimer's disease.[10]
Comparative Data on Neuroprotective Activity of Benzofuran/Dibenzofuran Derivatives:
| Compound/Derivative Class | Proposed Mechanism/Effect | In Vitro/In Vivo Model | Reference |
| Fomannoxin (a natural benzofuran) | Neuroprotection against Aβ-induced toxicity | PC-12 cells, rat hippocampal neurons | [7][10] |
| Benzofuran-2-carboxamides | Anti-excitotoxic, ROS scavenging, antioxidant | Primary cultured rat cortical neuronal cells | [11] |
| 2,6-disubstituted benzofuran-3-one analogues | Neuroprotective and antioxidative | Cerebral ischemia/reperfusion rat model | |
| 3,3-disubstituted-3H-benzofuran-2-ones | Antioxidant, reduces intracellular ROS | Differentiated SH-SY5Y cells | [2] |
The aldehyde group in this compound could potentially be involved in Schiff base formation with amyloid-β peptides, thereby interfering with their aggregation. Further studies are warranted to explore this hypothesis and the overall neuroprotective potential of this compound and its derivatives.
Experimental Protocols
To facilitate further research and comparative evaluation of this compound and its derivatives, detailed protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining MIC using broth microdilution.
Detailed Steps:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: A stock solution of the dibenzofuran derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is diluted in CAMHB and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by using a viability indicator like resazurin.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the dibenzofuran derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO or an acidified SDS solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
In Vitro Neuroprotection Assay: Oxidative Stress Model
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for evaluating neuroprotective effects against oxidative stress.
Detailed Steps:
-
Cell Culture and Differentiation: A neuronal cell line (e.g., SH-SY5Y) is cultured and differentiated into a more mature neuronal phenotype using agents like retinoic acid.
-
Compound Pre-treatment: The differentiated cells are pre-treated with various concentrations of the dibenzofuran derivative for a specific duration.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to an agent such as hydrogen peroxide (H₂O₂) or glutamate.
-
Assessment of Neuroprotection: The protective effect of the compound is evaluated by measuring cell viability (e.g., using the MTT assay), quantifying intracellular reactive oxygen species (ROS) levels, and analyzing markers of apoptosis or neuronal health.
Conclusion and Future Directions
The dibenzofuran scaffold is a versatile platform for the development of novel bioactive compounds. While direct biological data for this compound is scarce, the extensive research on its derivatives provides a strong rationale for its potential as a precursor for potent antimicrobial, anticancer, and neuroprotective agents. The aldehyde group at the 3-position offers a convenient point for chemical modification, enabling the synthesis of a diverse library of compounds.
Future research should focus on the systematic biological evaluation of this compound to establish a baseline activity profile. Subsequently, a focused medicinal chemistry effort to synthesize and screen derivatives with various substituents at different positions of the dibenzofuran core will be crucial to elucidate detailed structure-activity relationships and identify lead compounds for further preclinical development. The experimental protocols provided in this guide offer a standardized framework for such investigations, ensuring the generation of robust and comparable data.
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A Senior Application Scientist's Guide to the Synthetic Landscape of Dibenzofurans
For the discerning researcher in medicinal chemistry and materials science, the dibenzofuran scaffold represents a cornerstone of innovation. Its rigid, planar structure and unique electronic properties are central to the function of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and fine chemicals. The efficient construction of this privileged heterocyclic system is, therefore, a subject of paramount importance. This guide provides a comparative analysis of the most prominent synthetic strategies for assembling dibenzofurans, offering insights into the mechanistic underpinnings and practical considerations for each methodology. Our focus is to empower you, the researcher, to make informed decisions in the laboratory, selecting the optimal synthetic route for your specific target molecule.
Transition-Metal-Catalyzed Intramolecular Cyclization of Diaryl Ethers: The Modern Workhorse
The intramolecular cyclization of diaryl ethers, facilitated by transition metal catalysts, has emerged as the most powerful and versatile approach to dibenzofuran synthesis. This strategy hinges on the formation of a C-C or C-O bond to close the furan ring.
Palladium-Catalyzed C-H Activation/C-O Cyclization
This elegant approach forges the dibenzofuran core through a direct C-H activation of one aromatic ring and subsequent C-O bond formation. The choice of catalyst, oxidant, and directing group (when applicable) is critical for achieving high yields and regioselectivity.
Mechanistic Rationale: The catalytic cycle typically commences with the coordination of the palladium catalyst to the diaryl ether. A concerted metalation-deprotonation (CMD) or an electrophilic aromatic substitution (SEAr) pathway leads to the formation of a palladacycle intermediate. Subsequent reductive elimination furnishes the dibenzofuran product and regenerates the active palladium species. The use of an oxidant is often necessary to facilitate the regeneration of the active catalyst.
Workflow for Palladium-Catalyzed C-H Activation/C-O Cyclization:
Caption: Catalytic cycle for Pd-catalyzed C-H activation/C-O cyclization.
Comparative Performance:
| Catalyst/Reagents | Starting Material | Yield (%) | Key Advantages | Limitations | Reference |
| Pd(OAc)₂ / Pivalic Acid / Air | Diaryl Ether | 75-95% | High yields, reproducible, broad scope.[1] | Requires high temperatures. | |
| Pd/C / Base | o-Iododiaryl Ether | 80-92% | Reusable catalyst, ligand-free.[1] | Requires pre-functionalized substrate. |
The Pschorr Reaction: A Classic Reimagined
The Pschorr reaction is a venerable method for the synthesis of dibenzofurans, proceeding via the intramolecular cyclization of a diazonium salt derived from a 2-phenoxy-aniline derivative. While traditionally reliant on copper catalysis, modern iterations have incorporated palladium catalysts to enhance efficiency and substrate scope.
Mechanistic Considerations: The reaction is initiated by the diazotization of the primary amine. The resulting diazonium salt can then undergo cyclization through either a radical or a cationic pathway, depending on the reaction conditions. In the copper-catalyzed variant, a single-electron transfer from Cu(I) generates an aryl radical, which then attacks the adjacent aromatic ring. In the absence of a metal catalyst, a cationic pathway may be operative.
Generalized Pschorr Reaction Workflow:
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Introduction: The Critical Role of Purity in a Versatile Synthetic Intermediate
An Objective Guide to the Purity Assessment of Synthetic Dibenzofuran-3-carbaldehyde: An HPLC-Centric Comparative Analysis
This compound is a key heterocyclic aromatic compound, serving as a foundational building block in the synthesis of pharmacologically active agents and advanced materials.[1][2] As with any synthetic intermediate, particularly in the drug development pipeline, its purity is not a trivial parameter. The presence of uncharacterized impurities, such as starting materials, by-products, or degradation products, can have profound consequences on the yield, safety, and efficacy of the final product.[1] Therefore, a robust, accurate, and validated analytical method for purity determination is indispensable.
This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the benchmark method for assessing the purity of this compound. We will explore the scientific rationale behind method development, present a detailed experimental protocol, and compare its performance against alternative analytical techniques. This content is designed for researchers, analytical scientists, and quality control professionals who require a reliable framework for purity evaluation.
The Gold Standard: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally sensitive compounds.[3] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is exceptionally well-suited.
Causality Behind Experimental Choices
The development of a successful HPLC method is rooted in the physicochemical properties of the analyte.
-
Mechanism of Separation (Reversed-Phase): this compound is a moderately polar aromatic molecule. In RP-HPLC, we utilize a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile). The molecule partitions between these two phases. Less polar components (like potential non-polar impurities) will have a stronger affinity for the stationary phase and thus elute later, while more polar components will be swept through the column more quickly by the mobile phase. This differential partitioning allows for the effective separation of the main compound from its impurities.
-
Mobile Phase Composition: An isocratic mobile phase of acetonitrile and water is often sufficient for baseline separation. Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. A gradient elution, where the proportion of acetonitrile is increased over the course of the run, can be employed to resolve complex impurity profiles, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured with good peak shape in a reasonable timeframe.
-
Detection Wavelength: The extended aromatic system and the carbonyl group in this compound act as strong chromophores, making it ideal for UV-Visible detection. An analysis of the compound's UV spectrum would reveal a wavelength of maximum absorbance (λmax), which provides the highest sensitivity for both the active compound and structurally similar impurities. A wavelength around 250-360 nm is typically effective.[4][5]
Workflow for HPLC Purity Assessment
The following diagram illustrates the logical flow of the HPLC purity analysis process.
Caption: Workflow for Purity Determination by HPLC.
Detailed Experimental Protocol: HPLC Method
This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of results on a per-run basis, in alignment with principles outlined in ICH guidelines.[6][7][8]
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
This compound reference standard and test sample.
-
Volumetric flasks, pipettes, and 0.45 µm syringe filters.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
3. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Filtration: Filter both solutions through a 0.45 µm syringe filter into HPLC vials before injection.
4. System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
The system is deemed suitable for use if it meets the predefined acceptance criteria. This step is crucial for ensuring the trustworthiness of the analytical results.[9]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and no unwanted secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the ability to produce narrow, sharp peaks. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector system. |
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the SST injections.
-
If SST criteria are met, inject the sample solution in duplicate.
-
Integrate all peaks in the resulting chromatogram.
6. Purity Calculation:
-
The purity is typically calculated using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A Comparative Look at Alternative Purity Assessment Methods
While HPLC is the preferred method for quantitative analysis, other techniques can provide complementary or preliminary information.[10][11]
| Method | Principle | Advantages | Limitations | Suitability for this compound |
| HPLC | Differential partitioning between a stationary and mobile phase.[3] | High sensitivity, high resolution, excellent for quantitation, applicable to a wide range of compounds. | Higher cost and complexity compared to simpler methods. | Excellent. The gold standard for accurate, quantitative purity assessment and impurity profiling. |
| Gas Chromatography (GC) | Partitioning between a stationary phase and a carrier gas. | Very high resolution for volatile compounds. | Requires the analyte to be volatile and thermally stable, which may not be suitable for all aromatic aldehydes. | Potentially Suitable. Feasibility depends on thermal stability. May require derivatization. Less common than HPLC for this class of compounds. |
| Nuclear Magnetic Resonance (¹H NMR) | Measures the magnetic properties of atomic nuclei.[12] | Unparalleled for structural elucidation, can identify and quantify impurities if their signals are resolved from the main compound. | Lower sensitivity for minor impurities (<1%), complex mixtures can be difficult to interpret, requires a high-purity standard for quantitative analysis (qNMR).[13] | Good (Complementary). Excellent for confirming identity and identifying major impurities. Not ideal for detecting trace impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[11] | Simple, fast, and inexpensive. | A sharp melting point suggests high purity, but a depressed and broad range is a non-specific indicator of impurity. Insensitive to small amounts of impurities.[10] | Fair (Preliminary). Useful as a quick, initial check of bulk purity but provides no quantitative data or information on the nature of impurities. |
Conclusion and Recommendations
For the definitive purity assessment of synthetic this compound, a validated reversed-phase High-Performance Liquid Chromatography (HPLC) method is the authoritative choice. Its ability to separate, detect, and quantify the main component and its potential process-related impurities with high sensitivity and precision is unmatched by other common laboratory techniques.[3][9]
While methods like NMR spectroscopy are invaluable for structural confirmation and melting point analysis serves as a useful preliminary check, neither can replace HPLC for robust, quantitative purity determination required in research and regulated environments. The implementation of a well-developed and validated HPLC method, complete with rigorous system suitability testing, ensures the generation of trustworthy and reproducible data, which is fundamental to advancing scientific research and drug development.
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Title: ICH Q2(R1) Analytical Method Validation | PDF | Chromatography Source: Scribd URL: [Link]
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Title: What methods are used to test the purity of organic compounds? Source: TutorChase URL: [Link]
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Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
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Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: How to determine the purity of newly synthesized organic compound? Source: ResearchGate URL: [Link]
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Title: Modern Analytical Technique for Characterization Organic Compounds Source: Preprints.org URL: [Link]
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Title: 9: Separation, Purification, and Identification of Organic Compounds Source: Chemistry LibreTexts URL: [Link]
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Title: Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans Source: University College Cork URL: [Link]
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Title: A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents Source: MDPI URL: [Link]
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A Comparative Guide to the Synthetic Validation of Dibenzofuran-3-carbaldehyde: A Classic vs. Directed Approach
In the landscape of pharmaceutical synthesis and materials science, dibenzofuran and its derivatives are key structural motifs. Specifically, Dibenzofuran-3-carbaldehyde serves as a crucial intermediate for the synthesis of various bioactive molecules and functional materials. The efficient and regioselective introduction of a formyl group at the C3 position of the dibenzofuran scaffold has been a topic of significant interest. This guide provides an in-depth comparison of a traditional synthetic pathway, the Vilsmeier-Haack formylation, with a more recent, regioselective approach involving a directed formylation of a substituted dibenzofuran. This analysis is designed to offer researchers, scientists, and drug development professionals a clear perspective on the strategic choices in synthetic design, supported by experimental insights.
The Challenge: Regioselectivity in Dibenzofuran Formylation
The dibenzofuran ring system, while aromatic, exhibits differential reactivity at its various positions. Direct electrophilic substitution, the cornerstone of many aromatic functionalization reactions, often leads to a mixture of isomers, posing significant purification challenges and reducing the overall yield of the desired product. The primary sites of electrophilic attack on the unsubstituted dibenzofuran ring are the 2 and 4 positions, dictated by both electronic and steric factors. Consequently, the synthesis of the less favored 3-substituted isomer, this compound, requires a more nuanced synthetic strategy.
Part 1: The Traditional Pathway - Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic substrate.[1][2]
Mechanistic Overview
The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent. This electrophile then attacks the electron-rich dibenzofuran ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aldehyde.
Causality Behind Experimental Choices
The choice of DMF and POCl₃ is rooted in their ready availability and the high electrophilicity of the resulting Vilsmeier reagent. The reaction is typically carried out in an excess of DMF, which can also serve as the solvent. The workup with an aqueous base is essential to hydrolyze the iminium intermediate and liberate the aldehyde product.
Limitations of the Traditional Approach
The primary drawback of the Vilsmeier-Haack formylation of unsubstituted dibenzofuran is the lack of regioselectivity. The electrophilic attack predominantly occurs at the more electronically activated and sterically accessible C2 and C4 positions. This results in a mixture of isomeric dibenzofuran carbaldehydes, with this compound being a minor product, if formed at all. The separation of these isomers is often challenging, leading to low isolated yields of the desired C3-aldehyde and making this route inefficient for targeted synthesis.
Part 2: A New Synthetic Pathway - Directed Formylation of 2-Methoxydibenzofuran
To overcome the regioselectivity challenge, a more strategic approach involves the use of a directing group on the dibenzofuran scaffold. A methoxy group at the C2 position can activate the ring towards electrophilic substitution and direct the incoming electrophile to specific positions. A recently reported efficient synthesis of a 3-formyl dibenzofuran derivative utilizes this principle.[4]
Mechanistic Rationale and Advantages
In this pathway, the starting material is 2-methoxydibenzofuran. The electron-donating methoxy group at the C2 position activates the aromatic ring and directs electrophilic attack to the ortho (C1 and C3) positions. The formylation is achieved using α,α-dichloromethyl methyl ether as the formylating agent and tin(IV) chloride (SnCl₄) as a Lewis acid catalyst. This combination is a potent electrophile that can react with the activated dibenzofuran ring under mild conditions.
The key advantage of this method is the enhanced regioselectivity. While a mixture of the 1- and 3-formylated products is obtained, the 3-isomer is the major product, formed in a significantly higher ratio compared to the traditional Vilsmeier-Haack reaction on the unsubstituted ring. This makes the isolation of the desired 2-methoxy-dibenzofuran-3-carbaldehyde more feasible and the overall synthesis more efficient.
Head-to-Head Comparison: Traditional vs. New Pathway
| Parameter | Traditional Pathway (Vilsmeier-Haack) | New Pathway (Directed Formylation) | Senior Application Scientist's Perspective |
| Starting Material | Dibenzofuran | 2-Methoxydibenzofuran | The new pathway requires an additional step to synthesize the starting material, but this investment pays off in regioselectivity. |
| Reagents | DMF, POCl₃ | α,α-Dichloromethyl methyl ether, SnCl₄ | The reagents in the new pathway are more specialized but offer milder reaction conditions. POCl₃ is highly corrosive and moisture-sensitive. |
| Regioselectivity | Poor (mixture of 2- and 4-isomers) | Good (major product is the 3-isomer) | This is the most significant advantage of the new pathway, directly addressing the core challenge. |
| Yield of 3-aldehyde | Very low to negligible | Good (part of a high-yield mixture) | The new pathway provides a viable route to the 3-aldehyde, whereas the traditional method is impractical. |
| Purification | Difficult (separation of isomers) | Moderate (separation of 1- and 3-isomers) | While still requiring chromatography, the separation is more manageable due to the higher proportion of the desired product. |
| Scalability | Poor for the 3-isomer | Moderate to good | The improved yield and selectivity make the new pathway more amenable to scale-up for producing the 3-aldehyde derivative. |
Experimental Protocols
Traditional Pathway: Vilsmeier-Haack Formylation of Dibenzofuran (Illustrative)
Disclaimer: This is a general procedure. The yield of this compound is expected to be very low.
-
To a stirred solution of dibenzofuran (1.0 eq) in anhydrous DMF (10 vol), phosphorus oxychloride (1.5 eq) is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.
-
The solution is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the isomeric aldehydes.
New Pathway: Formylation of 2-Methoxydibenzofuran
Source: Adapted from Yempala, T., & Cassels, B. K. (2016). Simple and efficient synthesis of various dibenzofuran carbaldehydes. Synthetic Communications, 46(23), 1909-1915.[4]
-
To a solution of 2-methoxydibenzofuran (1.0 eq) in anhydrous dichloromethane (10 vol) is added α,α-dichloromethyl methyl ether (1.5 eq) at 0 °C under an inert atmosphere.
-
Tin(IV) chloride (1.2 eq) is then added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
Upon completion (monitored by TLC), the reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate and concentrated.
-
The resulting crude product is purified by column chromatography on silica gel to afford 2-methoxythis compound as the major product.
Senior Application Scientist's Perspective and Conclusion
The validation of a synthetic pathway is a critical step in chemical research and development. While the Vilsmeier-Haack reaction remains a valuable tool for the formylation of many aromatic systems, its application to the synthesis of this compound is severely limited by its poor regioselectivity.
The newer, directed approach starting from 2-methoxydibenzofuran represents a significant advancement. By strategically employing a directing group, this pathway provides a much more efficient and practical route to a 3-formylated dibenzofuran derivative. The trade-off of an additional synthetic step to prepare the starting material is well-justified by the substantial increase in yield and the simplification of the purification process.
For researchers and drug development professionals, the choice of synthetic route has profound implications for timelines, cost, and overall project feasibility. This comparative guide demonstrates that a thorough understanding of reaction mechanisms and the strategic use of directing groups can overcome inherent reactivity challenges and pave the way for the efficient synthesis of valuable chemical intermediates. The directed formylation approach is a clear example of how modern synthetic methods can provide superior solutions to long-standing chemical problems.
References
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Yempala, T., & Cassels, B. K. (2016). Simple and efficient synthesis of various dibenzofuran carbaldehydes. Synthetic Communications, 46(23), 1909-1915. [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
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Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6263–6272. [Link]
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Hansen, T. V., & Skattebøl, L. (2000). ortho-Formylation of phenols. Organic Syntheses, 77, 51. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dibenzofuran-3-carbaldehyde
This document provides essential procedural guidance for the safe handling and disposal of Dibenzofuran-3-carbaldehyde. As a compound belonging to the dibenzofuran and aromatic aldehyde classes, it requires careful management to mitigate risks to laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards. The causality behind each procedural step is explained to ensure a deep understanding of the required safety measures.
Hazard Profile and Risk Assessment
A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While comprehensive toxicological data for this compound specifically is limited, data from the parent compound, Dibenzofuran, and closely related isomers like Dibenzofuran-2-carboxaldehyde, provide a strong basis for a cautious approach.[1][2][3]
Dibenzofurans are recognized as environmentally persistent pollutants with a potential for bioaccumulation.[4] The parent compound, Dibenzofuran, is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[5] A safety data sheet for the isomer Dibenzofuran-2-carboxaldehyde indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Therefore, all handling and disposal procedures must assume this compound presents similar hazards.
| Hazard Classification | Category | Hazard Statement | GHS Pictogram |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[5][6] | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[6] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6] | GHS07 (Exclamation Mark) |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects.[5] | GHS09 (Environment) |
The U.S. Environmental Protection Agency (EPA) has classified the parent compound, Dibenzofuran, as a Group D substance—not classifiable as to human carcinogenicity—due to a lack of data.[1][7] This absence of data does not imply an absence of risk; rather, it necessitates treating the compound with caution until more information is available.
Core Principles for Disposal
The disposal of any laboratory chemical is governed by stringent regulations. In the United States, this includes standards from the Occupational Safety and Health Administration (OSHA) and the EPA.[8][9][10] The cardinal rule is that hazardous chemical waste must never be disposed of with household garbage or discharged into the sewer system without appropriate deactivation and authorization.[5][11]
All disposal activities must be conducted in accordance with local, state, and federal regulations. This guide provides a general framework, but it is incumbent upon the individual researcher to consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance.
Step-by-Step Disposal Protocol
This protocol outlines the lifecycle of this compound waste, from its generation to its final disposal.
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating waste at the point of generation is critical to prevent dangerous chemical reactions and to ensure a compliant disposal pathway.
-
Unused or Expired Product: Pure, unadulterated this compound in its original container. This is typically considered a "P-listed" or "U-listed" waste if unused and must be disposed of via a licensed hazardous waste handler without on-site treatment.[11]
-
Grossly Contaminated Materials: Items heavily contaminated with the solid chemical, such as weigh boats, spatulas, or PPE. These should be collected as solid hazardous waste.
-
Sharps Waste: Needles, syringes, or razor blades contaminated with the chemical must be placed in a designated sharps container.
-
Dilute Solutions: Aqueous or solvent-based solutions containing this compound. These must be collected as liquid hazardous waste. Crucially, do not mix aqueous waste with solvent waste. [12] Halogenated and non-halogenated solvent wastes should also be kept separate.[12]
Step 2: Containerization and Labeling
Waste containers must be appropriate for the type of waste they hold to ensure safety and compliance.
-
Select a Compatible Container: Use containers made of a material compatible with the waste. For this compound solid waste, a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid is appropriate. For liquid waste, use designated solvent or aqueous waste containers, often provided by your institution's EHS office.[13][14]
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when waste is being added.[13] Leaving a funnel in the opening is not acceptable.
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[15] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations or formulas)
-
The approximate percentages of each component
-
The specific hazards (e.g., Toxic, Irritant, Environmental Hazard)
-
The name of the principal investigator and the laboratory location
-
Step 3: On-Site Storage (Satellite Accumulation Area)
Designated Satellite Accumulation Areas (SAAs) are locations within the lab where hazardous waste is stored prior to pickup.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory workers.[12]
-
Secondary Containment: All waste containers in the SAA must be placed within secondary containment, such as a plastic bin, to contain any potential leaks.[12]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
Step 4: Final Disposal Pathway
The final disposal method depends on the waste's characterization. The following decision-making workflow should be followed in consultation with your EHS department.
Caption: Disposal decision workflow for this compound waste.
-
Incineration: For solid waste and concentrated organic solutions, high-temperature incineration at an approved waste disposal plant is the most common and effective method.[6][16] This process destroys the organic molecule, preventing its release into the environment.
-
Chemical Treatment (for Aldehydes): Some facilities may have protocols for the chemical deactivation of spent aldehyde solutions, often through oxidation to the corresponding carboxylic acid, which is generally less toxic.[11][13][16] This treated waste may then be eligible for sewer disposal, but only with explicit, written authorization from the local sewer authority. [11] This is not an option for unused, pure product.
Emergency Procedures for Spills
In the event of a spill, a calm and methodical response is essential to ensure safety.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Control Ignition Sources: Remove all sources of ignition, as dibenzofuran is a combustible solid.[17]
-
Assemble PPE: At a minimum, wear a lab coat, chemical safety goggles, and two pairs of nitrile gloves.
-
Contain and Clean:
-
For a solid spill, gently cover it with a paper towel.[18]
-
Dampen the material with a solvent like 60-70% ethanol to prevent dust from becoming airborne.[18]
-
Carefully sweep the dampened material and any cleanup debris into a suitable container for disposal.[6][17]
-
Seal the container and label it as hazardous waste.
-
-
Decontaminate: Wash the spill area thoroughly with soap and water.[18]
-
Report: Report the incident to your supervisor and EHS department.
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal. The EPA may identify certain chemicals as "Acutely Hazardous" or "P-list," which have stringent requirements for container disposal.[13]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[13]
-
Collect Rinsate: Crucially, all rinsate must be collected and disposed of as hazardous waste. [13] Do not pour it down the drain.
-
Deface Label: After rinsing, obliterate the original manufacturer's label.[12]
-
Dispose of Container: Dispose of the rinsed, dried container according to your institution's policy, which may be in a designated glass disposal box or regular trash.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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Safety data sheet - Dibenzofuran. (2022). CPAChem. [Link]
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The acute toxicity of 2,3,4,7,8-pentachlorodibenzofuran (4PeCDF) in the male Fischer rat. National Institutes of Health (NIH). [Link]
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Navigating the Handling of Dibenzofuran-3-carbaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Research and Drug Development Professionals
Dibenzofuran-3-carbaldehyde is a heterocyclic aromatic aldehyde with applications in chemical synthesis and pharmaceutical research. While specific toxicological data for this compound is not extensively documented, its structural similarity to dibenzofuran and other aromatic aldehydes necessitates a cautious and well-defined handling protocol. This guide provides essential safety and logistical information, empowering researchers to manage this compound with the highest degree of safety and scientific integrity. The procedures outlined herein are grounded in established safety standards and a proactive approach to risk mitigation in the absence of complete hazard data.
Hazard Assessment: Understanding the Risks
A thorough risk assessment is the foundation of safe chemical handling. Lacking a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from the parent molecule, dibenzofuran, and related aromatic aldehydes.
-
Dibenzofuran: Known to cause eye irritation, and may lead to skin and respiratory tract irritation. It is also classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1][2] The full toxicological properties have not been completely investigated, warranting a cautious approach.[1]
-
Aromatic Aldehydes: This class of compounds can cause skin, eye, and respiratory irritation.[3]
-
Physical Form: As a solid or powder, this compound poses an inhalation risk. Fine powders can easily become airborne, especially during weighing and transfer operations.[4]
Given these factors, it is prudent to treat this compound as a hazardous substance with the potential for skin, eye, and respiratory irritation, and possible toxicity upon ingestion or inhalation. All handling should be performed with the goal of minimizing exposure.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a comprehensive approach to minimizing all potential routes of exposure. This hierarchy of controls is a self-validating system; if any component is missing, the system's integrity is compromised.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times. When there is a significant risk of splashing or powder aerosolization, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide good resistance to a variety of chemicals, including some organic solvents and weak acids, making them a suitable choice for incidental contact and splash protection.[4][5] However, for prolonged handling or when dissolving the compound in aggressive solvents, consulting a glove manufacturer's specific chemical resistance guide is critical. Always double-glove when handling potent compounds and change gloves immediately if contamination is suspected.
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact. For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, a chemical-resistant apron is recommended.[1]
-
Respiratory Protection: Due to the risk of inhaling fine powder, all manipulations of solid this compound must be conducted within a certified chemical fume hood.[6] If a fume hood is not available or during a significant spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[1] All personnel requiring a respirator must be fit-tested and trained in its proper use.[7]
PPE Selection Summary Table
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses | Nitrile Gloves | Lab Coat | Not required (in sealed containers) |
| Weighing Solid | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running Reactions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | NIOSH-approved Respirator (if outside fume hood) |
Operational and Disposal Plans
A safe laboratory environment is maintained through meticulous operational procedures and a clear plan for waste disposal. These steps are designed to be self-validating by minimizing the opportunity for error and exposure.
Step-by-Step Protocol for Preparing a Stock Solution
This protocol details the weighing of solid this compound and its dissolution in a solvent, a common laboratory procedure.
-
Preparation:
-
Ensure a certified chemical fume hood is operational and the sash is at the indicated working height.[8]
-
Cover the work surface within the fume hood with absorbent, plastic-backed bench paper.
-
Assemble all necessary equipment: the container of this compound, a pre-tared vial for weighing, spatulas, the chosen solvent, and a labeled container for the final solution.
-
Don all required PPE as specified in the table above for "Weighing Solid" and "Preparing Solutions."
-
-
Weighing the Compound:
-
Perform all weighing operations inside the chemical fume hood to contain any airborne powder.[9]
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of powder into the tared vial. Avoid creating dust by handling the material gently.
-
Securely close the primary container and the tared vial.
-
-
Dissolution:
-
While still inside the fume hood, slowly add the desired solvent to the vial containing the this compound.
-
Gently swirl or stir the mixture until the solid is completely dissolved.
-
Transfer the prepared solution to the final, clearly labeled storage container.
-
-
Decontamination and Cleanup:
-
Wipe down the spatula and any other contaminated reusable equipment with a solvent-moistened towel. Dispose of the towel as hazardous waste.
-
Carefully fold the contaminated bench paper inward and place it in a designated solid hazardous waste container.
-
Wipe the work surface of the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of gloves and any other disposable items in the solid hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing all PPE.[10]
-
Emergency Procedures: Spill and Exposure
-
Minor Spill (Solid, inside a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.[11]
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Skin Exposure:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]
-
Seek immediate medical attention.
-
-
Eye Exposure:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Seek immediate medical attention.
-
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, paper towels, and any excess solid compound. Collect in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed hazardous waste container compatible with the solvents used.
-
Disposal Pathway: All hazardous waste must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[7][12] Do not dispose of this chemical down the drain or in regular trash.[2]
Visualization of Safety Protocols
Understanding the logical flow of safety decisions is crucial for maintaining a secure research environment.
Caption: PPE decision workflow for handling this compound.
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Material Safety Data Sheet - Dibenzofuran . Cole-Parmer. Available at: [Link]
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DIBENZOFURAN HAZARD SUMMARY . New Jersey Department of Health. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
